CX516
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154235-83-3 | |
| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampalex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154235-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CX516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ampakine CX516: A Technical Guide to its Mechanism of Action as an AMPA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX516, also known as Ampalex, is a pioneering member of the ampakine class of drugs that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a "low-impact" ampakine, its mechanism is characterized by a subtle but significant potentiation of glutamatergic neurotransmission. This document provides a detailed examination of the molecular and physiological mechanisms of this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its action. While early clinical trials in conditions such as Alzheimer's disease, ADHD, and schizophrenia were ultimately disappointing due to low potency and a short half-life, this compound remains a critical reference compound in neuroscience research.[2][3][4]
Core Mechanism of Action
This compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic transmission in the central nervous system.[5] Unlike direct agonists, this compound does not open the AMPA receptor channel on its own. Instead, it binds to an allosteric site, distinct from the glutamate binding site, and potentiates the receptor's response to its endogenous ligand, glutamate.[5]
Molecular Binding and Receptor Kinetics
Structural and functional studies have revealed that this compound binds to a specific allosteric site located at the interface between the subunits of the dimeric ligand-binding domain (LBD) of the AMPA receptor, specifically demonstrated with the GluA2 subunit.[6] This binding stabilizes the glutamate-bound, open conformation of the receptor.
The primary consequence of this stabilization is a slowing of the receptor's deactivation rate .[7] Deactivation is the process where the ion channel closes upon the dissociation of glutamate. By slowing this process, this compound prolongs the flow of ions (primarily Na+) through the channel in response to a single glutamate binding event. This leads to an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC).[7]
Critically, as a low-impact ampakine, this compound has only a modest effect on receptor desensitization—a process where the receptor enters a prolonged non-conducting state despite the continued presence of glutamate.[3][8] This property is believed to contribute to its relatively safe profile, as profound blockade of desensitization is associated with excitotoxicity and seizurogenic activity.[3] Furthermore, this compound does not significantly alter the binding affinity of glutamate for the receptor.[5][9]
Physiological Consequences
By enhancing AMPA receptor-mediated currents, this compound facilitates synaptic plasticity, a key cellular correlate of learning and memory. The enhanced depolarization from individual synaptic events makes it easier for postsynaptic neurons to reach the threshold for firing an action potential.
This enhanced depolarization is also critical for the induction of Long-Term Potentiation (LTP) . A stronger AMPA receptor-mediated depolarization helps to expel the Mg²⁺ block from the channel of the N-methyl-D-aspartate (NMDA) receptor. This allows for Ca²⁺ influx through the NMDA receptor, which triggers downstream signaling cascades essential for the synaptic strengthening that characterizes LTP.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound's action derived from various preclinical studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Preparation | Value | Reference |
| EC₅₀ | Glutamate-evoked currents in acutely isolated PFC pyramidal neurons | 2.8 ± 0.9 mM | [8] |
| Eₘₐₓ | Glutamate-evoked currents in acutely isolated PFC pyramidal neurons | 4.8 ± 1.4-fold increase | [8] |
| Efficacy | Steady-state glutamate-induced currents in cortical neurons (6 mM this compound) | ~1000% increase | [9] |
| EC₅₀ | Potentiation of human iGluR4 receptor expressed in HEK293 cells | > 1000 µM | [10] |
Table 2: Effects of this compound on Receptor and Synaptic Kinetics
| Parameter | Effect | Value | Reference |
| Deactivation | Slows deactivation rate | Primary mechanism | [7] |
| Desensitization | Modest deceleration of desensitization process | Minimal effect | [8] |
| Recovery from Potentiation | Time for current to return to baseline after this compound removal | < 0.8 seconds | [9] |
| Hippocampal Cell Firing | Increase in CA1/CA3 firing during correct DNMS trials | 100 - 350% | [5][11] |
Key Experimental Protocols
The characterization of this compound relies on a combination of electrophysiological and behavioral assays.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the currents flowing through AMPA receptors in individual neurons in brain slices and to quantify the effect of this compound.
Objective: To measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from a neuron and assess the modulatory effect of this compound.
Methodology:
-
Slice Preparation: An animal (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin (e.g., 300-400 µm) coronal or sagittal slices of a brain region of interest, such as the hippocampus or prefrontal cortex. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]
-
Recording Setup: A single slice is transferred to a recording chamber on the stage of an upright microscope and is continuously perfused with oxygenated aCSF. The chamber is equipped with stimulating and recording electrodes controlled by micromanipulators.[13][14]
-
Pipette Preparation: A glass micropipette with a very fine tip (~1-2 µm) is fabricated using a micropipette puller. It is filled with an intracellular solution that mimics the ionic composition of the neuron's interior.[15][16]
-
Obtaining a Recording: The micropipette is lowered into the brain slice. Under visual guidance, the tip is carefully pressed against the membrane of a target neuron. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. A second, stronger pulse of suction ruptures the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).[14][15]
-
Data Acquisition: The neuron's membrane potential is "clamped" at a specific voltage (e.g., -70 mV to isolate AMPA currents) using a patch-clamp amplifier. A stimulating electrode is used to trigger the release of glutamate from nearby axons, and the resulting EPSC is recorded.[12]
-
Drug Application: After recording stable baseline EPSCs, this compound is added to the perfusing aCSF at a known concentration. The EPSCs are recorded again in the presence of the drug to measure any changes in amplitude, decay time, or other kinetic properties.[8]
Behavioral Assay: Delayed Non-Match-to-Sample (DNMS) Task
This task is used to assess short-term spatial working memory in rodents, a cognitive domain hypothesized to be enhanced by this compound.
Objective: To determine if this compound improves performance on a task requiring the rat to remember a previously visited location after a time delay.
Methodology:
-
Apparatus: A T-maze or an operant chamber with two retractable levers is typically used. The animal is food-restricted to motivate performance for a food reward (e.g., a sucrose pellet).[17][18]
-
Training: Rats are extensively trained on the task rule: "do not respond to the lever/arm that was just presented."[19]
-
Task Phases: Each trial consists of two main phases:
-
Sample Phase: One lever is extended (or one arm of a T-maze is opened). The rat must press the lever to receive a reward. This establishes the "sample" location to be remembered.[17]
-
Delay Phase: The lever is retracted, and a variable delay period ensues (e.g., ranging from 1 to 40 seconds). During this time, the rat must hold the sample location in its working memory.[17][19]
-
Choice Phase: Both levers are extended. To receive a reward, the rat must press the opposite (non-match) lever from the one presented in the sample phase. A correct choice is rewarded; an incorrect choice is not.[17]
-
-
Drug Administration: On test days, rats are administered an intraperitoneal (i.p.) injection of either this compound (e.g., 10-35 mg/kg) or a vehicle control solution a few minutes before the start of the behavioral session.[11]
-
Data Analysis: The primary measure is the percentage of correct choices, particularly as a function of the delay interval. An improvement in performance, especially at longer delays where memory is more challenged, indicates a cognitive-enhancing effect of the drug.[19] Studies found that this compound significantly improved performance on trials with delays of 6–35 seconds.[19]
References
- 1. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Transient strain differences in an operant delayed non-match to position task - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Discrete Paired-trial Variable-delay T-maze Task to Assess Working Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
CX516: A Positive Allosteric Modulator of AMPA Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX516, a member of the ampakine class of drugs, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances excitatory neurotransmission by potentiating AMPA receptor function, primarily through a reduction in the rate of receptor deactivation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on receptor kinetics, detailed experimental protocols for its characterization, and relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals working on glutamatergic neurotransmission and the development of cognitive enhancers.
Introduction
The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by cognitive deficits. This compound, also known as Ampalex, was one of the first ampakines to be developed and has been instrumental in understanding the therapeutic potential of this drug class. Although its clinical development was hampered by low potency and a short half-life, it remains a valuable research tool for studying AMPA receptor function. This guide summarizes the current knowledge on this compound's interaction with AMPA receptors.
Mechanism of Action
This compound is a "low-impact" ampakine, meaning it has a modest effect on AMPA receptor desensitization compared to "high-impact" ampakines. Its primary mechanism of action is to slow the deactivation of the AMPA receptor channel following glutamate binding. This leads to an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC).
Binding Site: this compound binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This site is located at the interface of the ligand-binding domain (LBD) dimer, near the hinge region that controls channel gating. This binding stabilizes the open conformation of the channel, thereby slowing its deactivation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on AMPA receptor function from various studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type / Receptor Subtype | Reference |
| EC50 | 2.8 ± 0.9 mM | Pyramidal neurons (Prefrontal Cortex) | |
| > 1000 µM | HEK293 cells expressing human GluA4 | ||
| Emax | 4.8 ± 1.4-fold increase in glutamate-evoked current | Pyramidal neurons (Prefrontal Cortex) | |
| Glutamate Potency | 3-fold increase | Pyramidal neurons (Prefrontal Cortex) |
Table 2: Effects of this compound on AMPA Receptor Kinetics
| Kinetic Parameter | Effect of this compound | Notes | Reference |
| Deactivation | Slows the rate of deactivation | This is the primary mechanism of action. | |
| Desensitization | Modest deceleration | Produces little change in the degree of desensitization. | |
| mEPSC Frequency | No significant change | ||
| mEPSC Amplitude | Increased | Returns to near-normal levels in a disease model. |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize this compound: Whole-Cell Patch-Clamp Electrophysiology .
Whole-Cell Patch-Clamp Recording from Cultured Neurons or Acute Brain Slices
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents.
I. Materials and Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use. The pH should be 7.4.
-
-
Internal Solution (for patch pipette):
-
115 mM K-Gluconate
-
4 mM NaCl
-
2 mM ATP-Mg
-
0.3 mM GTP-Na
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.
II. Equipment
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
III. Procedure
-
Preparation:
-
Prepare acute brain slices (e.g., hippocampus or prefrontal cortex) or cultured neurons.
-
Continuously perfuse the recording chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Recording AMPA Receptor-Mediated Currents:
-
Voltage-Clamp Mode: Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Evoked EPSCs (eEPSCs): Stimulate presynaptic afferents using a bipolar stimulating electrode to evoke synaptic responses.
-
Miniature EPSCs (mEPSCs): In the presence of tetrodotoxin (TTX, 1 µM) to block action potentials, record spontaneous mEPSCs.
-
-
Application of this compound:
-
Establish a stable baseline recording of AMPA receptor-mediated currents.
-
Bath-apply this compound at the desired concentration through the perfusion system.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically several minutes).
-
Record the effects of this compound on the amplitude, decay kinetics, and frequency (for mEPSCs) of the currents.
-
-
Data Analysis:
-
Measure the peak amplitude and decay time constant (τ) of the EPSCs before and after this compound application.
-
For mEPSCs, analyze changes in amplitude, frequency, and decay kinetics.
-
Construct concentration-response curves to determine the EC50 of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving AMPA receptors and how this compound modulates them.
Canonical AMPA Receptor Signaling Pathway. This diagram illustrates the sequence of events following glutamate release, leading to postsynaptic depolarization and the induction of Long-Term Potentiation (LTP). This compound enhances this pathway by potentiating AMPA receptor function.
Non-Canonical AMPA Receptor Signaling. This diagram shows a signaling pathway independent of ion flux, where AMPA receptor activation leads to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the MAPK pathway and increases BDNF expression.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a positive allosteric modulator of AMPA receptors like this compound.
Workflow for Characterizing an AMPA Receptor PAM. This diagram illustrates the logical progression of experiments, from initial screening to in vivo behavioral studies, for a compound like this compound.
Conclusion
This compound has been a foundational tool in the study of AMPA receptor modulation. While its own clinical utility has been limited, the insights gained from its characterization have paved the way for the development of more potent and specific AMPA receptor PAMs. This technical guide provides a comprehensive resource for researchers aiming to understand and utilize this compound in their studies of glutamatergic neurotransmission and cognitive enhancement. The provided data, protocols, and diagrams offer a framework for the continued investigation of this important class of molecules.
The Role of CX516 in Enhancing Synaptic Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: CX516, a pioneering member of the ampakine class of drugs, has been instrumental in advancing our understanding of synaptic plasticity and cognitive enhancement. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process for learning and memory. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on synaptic function, the signaling pathways it influences, and detailed protocols from key experimental studies. While its clinical efficacy in humans has been limited by low potency and a short half-life, this compound remains a critical reference compound in neuroscience research.[1]
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound is an ampakine that binds to an allosteric site on the AMPA receptor.[2] This binding modulates the receptor's function by slowing its deactivation and desensitization, thereby prolonging the channel's open time in response to glutamate binding.[2] This action results in an increased influx of Na+ ions for a given presynaptic glutamate release, leading to a larger and more sustained excitatory postsynaptic potential (EPSP). This enhanced depolarization is crucial for relieving the magnesium (Mg2+) block on the N-methyl-D-aspartate (NMDA) receptor, a key step in initiating the downstream signaling cascades required for long-term potentiation (LTP), a cellular correlate of memory formation.[2][3][4]
Caption: Mechanism of this compound at the glutamatergic synapse.
Quantitative Effects on Synaptic Function and Behavior
This compound has demonstrated measurable effects on synaptic currents, neuronal firing, and cognitive performance in various experimental models. The data below summarizes key quantitative findings.
Table 1: Electrophysiological and Behavioral Effects of this compound
| Experimental Model | Measured Parameter | Treatment | Result | Reference |
|---|---|---|---|---|
| Cultured Cells | Steady-State Current (Glutamate-induced) | 6 mM this compound | ~1000% increase | [5] |
| Organotypic Hippocampal Slices (Chloroquine-treated) | mEPSC Frequency & Amplitude | This compound (concentration not specified) | Return to near-normal levels from a decreased state | [6] |
| Organotypic Hippocampal Slices (Chloroquine-treated) | AMPAR Single Channel Open Probability & Mean Open Time | This compound (concentration not specified) | Significant recovery from an impaired state | [6] |
| In vivo Rat Hippocampus (CA1 & CA3) | Neuronal Firing Rate (during DNMS task) | 35 mg/kg this compound | 100-350% increase during correct trials | [2][7] |
| In vivo Rat Model (DNMS Task) | Performance at Long Delays (6-35s) | 35 mg/kg this compound (alternating days for 17 days) | Marked and progressive improvement | [8][9][10] |
| In vivo Rat Model (DNMS Task) | Performance Increase from Baseline | 35 mg/kg this compound | 14.3 ± 3.5% mean increase (vs. 1.9 ± 1.5% for control) | [9] |
| In vivo Rat Model (PCP-induced deficit) | Extradimensional Shift Performance | 10 and 20 mg/kg this compound, s.c. | Significant attenuation of deficits |[11] |
Modulation of Signaling Pathways: The BDNF Connection
Beyond direct AMPA receptor modulation, ampakines like this compound can indirectly influence signaling cascades crucial for long-term synaptic health and plasticity, notably the Brain-Derived Neurotrophic Factor (BDNF) pathway. Chronic administration of ampakines has been shown to increase the expression of BDNF mRNA and protein.[12][13] The proposed mechanism involves the increased neuronal activity and calcium influx initiated by enhanced AMPA receptor function, which in turn activates transcription factors (e.g., CREB) that promote BDNF gene expression. The subsequent release of BDNF activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream pathways (e.g., MAPK/ERK, PI3K/Akt) that support synaptic growth and efficacy.[14][15]
Caption: this compound-mediated activation of the BDNF signaling cascade.
Key Experimental Protocols
In Vitro: Organotypic Hippocampal Slice Electrophysiology
This protocol is based on studies investigating this compound's ability to rescue synaptic deficits.[6]
-
Objective: To assess the effect of this compound on AMPA receptor-mediated synaptic transmission in a disease model.
-
Model: Organotypic hippocampal slice cultures from Sprague-Dawley rats. A model of lysosomal dysfunction is created by treating slices with chloroquine to induce protein accumulation and synaptic impairment.
-
Methodology:
-
Slice Preparation: Hippocampi are dissected from P8-P10 rat pups and sectioned into 400 µm slices. Slices are cultured on semi-permeable membranes for several days.
-
Disease Induction: Cultures are treated with chloroquine (e.g., 10 µM) for a specified period to induce synaptic dysfunction.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of a sodium channel blocker (e.g., Tetrodotoxin, TTX) to isolate spontaneous, action potential-independent synaptic events. Baseline mEPSC frequency and amplitude are recorded.
-
Drug Application: this compound is bath-applied to the slices, and mEPSCs are recorded again.
-
Analysis: Changes in mEPSC frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor function) are quantified and compared before and after this compound application. Single-channel properties can be further analyzed using non-stationary fluctuation analysis.
-
In Vivo: Delayed-Nonmatch-to-Sample (DNMS) Behavioral Task
This protocol is adapted from studies examining the cognitive-enhancing effects of this compound in rats.[8][9][16]
-
Objective: To evaluate the effect of this compound on short-term spatial memory.
-
Model: Adult male rats.
-
Methodology:
-
Apparatus: A T-maze or similar apparatus where the rat must choose between two arms.
-
Training (Pre-Drug): Animals are trained to criterion performance. A typical trial consists of:
-
Sample Phase: One arm of the maze is blocked, forcing the rat into the other arm to receive a reward.
-
Delay Phase: The rat is held in the starting area for a variable delay period (e.g., 1 to 40 seconds).
-
Choice Phase: Both arms are now open, and the rat must enter the previously unvisited arm (the "non-match") to receive a reward.
-
-
Drug Administration:
-
Dose: this compound (e.g., 35 mg/kg) or vehicle is prepared in a suitable solution (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).[8]
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is administered approximately 5-15 minutes before the testing session.
-
-
Testing: A multi-day regimen is often used, such as alternating days of this compound and vehicle injections for over two weeks, followed by a washout period of vehicle-only injections to test for lasting effects.
-
Analysis: Performance is measured as the percentage of correct choices, particularly as a function of the delay interval duration. Data from this compound-treated days are compared to vehicle days and to the pre-drug baseline.
-
Caption: Workflow for a typical in vivo behavioral study using this compound.
Summary of Preclinical and Clinical Findings
While preclinical studies in animal models consistently demonstrated the potential of this compound to facilitate synaptic plasticity and improve performance in learning and memory tasks[2][6][8], its translation to human clinical trials yielded disappointing results.[1] Trials for conditions such as Alzheimer's disease, schizophrenia, and Fragile X syndrome did not show significant cognitive improvement.[2][17][18] This was largely attributed to the compound's low potency and unfavorable pharmacokinetic profile, including a short half-life of about 45 minutes.[1] Despite its clinical limitations, this compound established a crucial proof-of-concept and serves as an invaluable research tool and a benchmark against which newer, more potent ampakines like CX717 and farampator are compared.[1]
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitative effects of the ampakine this compound on short-term memory in rats: correlations with hippocampal neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 14. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nootropic Ampakine CX516: A Technical Guide to its Core Mechanisms and Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CX516, a pioneering member of the ampakine class of drugs, has been a subject of significant research interest for its potential nootropic effects. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its investigation. While early enthusiasm for this compound was tempered by mixed results in human clinical trials, it remains a critical reference compound for the development of novel cognitive enhancers.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1] This binding event modulates the receptor's conformational state, leading to a prolongation of the ion channel opening in response to glutamate.[1] This enhanced receptor activity results in an increased influx of cations, primarily Na+ and Ca2+, into the postsynaptic neuron, thereby augmenting the excitatory postsynaptic potential (EPSP). The primary mechanism of this compound is to slow the deactivation and desensitization of the AMPA receptor, effectively amplifying the synaptic response to glutamate.[2][3]
The following diagram illustrates the signaling pathway of AMPA receptor activation and the modulatory effect of this compound.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating the effects of this compound.
Table 1: Preclinical (Animal) Studies
| Study Focus | Animal Model | Dosage | Key Quantitative Findings | Reference |
| Cognitive Enhancement | Rats | 10 and 20 mg/kg, s.c. | Significantly attenuated extradimensional shift deficits induced by phencyclidine. | [4] |
| Short-Term Memory | Rats | 35 mg/kg, i.p. | Improved performance in a delayed-nonmatch-to-sample (DNMS) task, particularly at longer delays (>5 sec). | [5][6] |
| Electrophysiology | Rat Hippocampal Slices | Not specified | Increased mEPSC frequency and amplitude; increased probability of opening and mean open time of single AMPA receptor channels. | [7] |
| Hippocampal Cell Firing | Rats | 35 mg/kg, i.p. | Increased hippocampal CA1 and CA3 cell firing by 100-350% during correct trials in a DNMS task. | [1][6] |
Table 2: Clinical (Human) Studies
| Study Focus | Participant Population | Dosage | Key Quantitative Findings | Reference |
| Schizophrenia (Cognitive Deficits) | Stable schizophrenia patients | 900 mg t.i.d. for 4 weeks | No significant difference from placebo on the composite cognitive score. Effect size of -0.19 for clozapine-treated and 0.24 for olanzapine/risperidone-treated patients. | [1] |
| Mild Cognitive Impairment | Elderly participants | 900 mg t.i.d. for 4 weeks | Primary outcome was the 15-item Word List Delayed Recall test. (Results not explicitly detailed in provided snippets). | [8][9] |
| Alzheimer's Disease | Patients with dementia | 900 mg t.i.d. for 12 weeks | Study aimed to measure drug-induced alterations in intellectual function using standardized neuropsychological tests. | [10] |
| Fragile X Syndrome | Individuals with Fragile X Syndrome | Not specified | No significant improvement in memory (primary outcome) or other secondary measures compared to placebo. 12.5% frequency of allergic rash in the this compound group. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of this compound.
Animal Model of Schizophrenia (Attentional Set-Shifting Task)
-
Subjects: Adult male Lister Hooded rats.
-
Drug Administration: this compound (10 and 20 mg/kg) or vehicle administered subcutaneously (s.c.) 30 minutes prior to behavioral testing. Phencyclidine (PCP) was used to induce cognitive deficits.
-
Experimental Design: A between-subjects design where different groups of rats received either vehicle, PCP alone, or PCP in combination with this compound.
-
Behavioral Assay (Attentional Set-Shifting): This task assesses cognitive flexibility. Rats are trained to discriminate between two stimuli based on a specific dimension (e.g., odor). The rule for correct discrimination is then changed, requiring the animal to shift its attention to a new dimension (e.g., digging medium). The key measure is the number of trials required to learn the new rule (extradimensional shift).
-
Data Analysis: The number of trials to criterion for the extradimensional shift was compared across the different treatment groups using analysis of variance (ANOVA).
Human Clinical Trial in Schizophrenia
-
Participants: Stable outpatients aged 18-65 with a DSM-IV diagnosis of schizophrenia, treated with stable doses of clozapine, olanzapine, or risperidone.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial lasting 4 weeks, with a 4-week follow-up.
-
Intervention: this compound (900 mg three times daily) or matching placebo administered orally as an add-on to their existing antipsychotic medication.
-
Outcome Measures:
-
Primary: Change from baseline in a composite cognitive score at week 4.
-
Secondary: Changes in individual cognitive tests and symptom rating scales (e.g., Positive and Negative Syndrome Scale - PANSS).
-
-
Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory parameters.
-
Data Analysis: The primary endpoint was analyzed using an intent-to-treat approach, comparing the change in the composite cognitive score between the this compound and placebo groups.
The following diagram illustrates a generalized workflow for a clinical trial investigating this compound.
Conclusion
This compound has been instrumental in advancing our understanding of AMPA receptor modulation as a therapeutic strategy for cognitive enhancement. While its clinical efficacy in human trials has been limited, potentially due to factors such as low potency and a short half-life, the preclinical data clearly demonstrate its ability to enhance synaptic plasticity and improve performance in memory-related tasks.[13] The methodologies developed and refined during the investigation of this compound have paved the way for the development of more potent and selective second-generation ampakines. For researchers and drug development professionals, this compound serves as a valuable case study, highlighting the challenges of translating promising preclinical findings into clinically effective nootropic agents and underscoring the importance of optimizing pharmacokinetic and pharmacodynamic properties in the pursuit of cognitive enhancement.
References
- 1. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]
- 7. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Efficacy And Safety Of this compound In Elderly Participants With Mild Cognitive Impairment. | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CX-516 - Wikipedia [en.wikipedia.org]
CX516: A Technical Deep Dive into its Enhancement of Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CX516, a member of the ampakine class of drugs, has garnered significant interest for its potential as a cognitive enhancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on long-term potentiation (LTP), a cellular correlate of learning and memory. By acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory synaptic transmission and facilitates the induction and maintenance of LTP. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a primary mechanism for learning and memory formation in the brain. The modulation of LTP presents a promising avenue for the development of therapeutics for cognitive disorders. This compound (1-(quinoxalin-6-ylcarbonyl)piperidine) is a pioneering ampakine compound that has been instrumental in elucidating the role of AMPA receptor modulation in synaptic plasticity. This guide explores the core actions of this compound on LTP, providing a detailed examination of its effects on synaptic physiology and the downstream molecular cascades.
Mechanism of Action of this compound
This compound is a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances its response to glutamate. The primary mechanism of action involves slowing the deactivation and desensitization of the AMPA receptor channel, thereby prolonging the influx of sodium ions and increasing the amplitude and duration of the excitatory postsynaptic potential (EPSP).[1] This enhanced depolarization is crucial for the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP.
Quantitative Impact of this compound on Synaptic Transmission and Plasticity
The potentiation of AMPA receptor function by this compound translates to measurable changes in synaptic activity and plasticity. While specific dose-response data on the magnitude of LTP enhancement by this compound remains a subject of ongoing research, studies have provided quantitative insights into its effects on neuronal firing and synaptic currents.
| Parameter | Effect of this compound | Quantitative Data | Reference |
| Neuronal Firing Rate | Increased firing rate of hippocampal CA1 and CA3 neurons during memory tasks. | 100-350% increase in firing rate on correct trials. | Hampson et al., 1998[2] |
| mEPSC Frequency | Reversal of deficits in a disease model. | Returned to near-normal levels from a significantly decreased state. | Kanju et al., 2008[3][4] |
| mEPSC Amplitude | Reversal of deficits in a disease model. | Returned to near-normal levels from a significantly decreased state. | Kanju et al., 2008[3][4] |
Table 1: Quantitative Effects of this compound on Neuronal and Synaptic Parameters
Signaling Pathways Modulated by this compound in LTP
The facilitation of LTP by this compound is not solely a consequence of enhanced AMPA receptor currents but also involves the activation of downstream signaling cascades critical for the consolidation of synaptic changes. A key pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling cascade, which in turn activates the transcription factor cAMP response element-binding protein (CREB).
The enhanced depolarization caused by this compound-modulated AMPA receptors facilitates the activation of NMDA receptors, leading to calcium influx. This calcium signal activates calcium/calmodulin-dependent protein kinase II (CaMKII), which is a critical step in triggering the release of BDNF. BDNF then acts on TrkB receptors, initiating a signaling cascade that culminates in the phosphorylation of CREB at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes encoding proteins necessary for the late phase of LTP and the structural remodeling of synapses.
Experimental Protocols
The investigation of this compound's effects on LTP relies on well-established electrophysiological techniques in rodent hippocampal slices. The following sections detail the key experimental procedures.
Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley rats (6-8 weeks old) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).
-
ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.
-
Slicing: The hippocampi are dissected, and transverse slices (400 µm thick) are prepared using a vibratome in ice-cold ACSF.
-
Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
-
Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Baseline synaptic responses are evoked by delivering single pulses (0.1 ms duration) every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. A stable baseline is recorded for at least 20 minutes.
-
Drug Application: this compound is dissolved in ACSF to the desired concentration and perfused through the recording chamber for a predetermined period before LTP induction.
Induction of Long-Term Potentiation (Theta-Burst Stimulation)
A commonly used protocol to induce LTP that mimics in vivo hippocampal neuronal activity is theta-burst stimulation (TBS).[5][6][7]
-
TBS Protocol: A typical TBS protocol consists of 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms. This entire sequence can be repeated 2-3 times with a 20-second interval.
-
Post-Induction Recording: Following TBS, fEPSPs are recorded for at least 60 minutes to monitor the induction and maintenance of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the mechanisms of synaptic plasticity. Its ability to positively modulate AMPA receptors leads to a significant enhancement of LTP, a process intricately linked to learning and memory. This is achieved through both direct effects on synaptic transmission and the activation of crucial downstream signaling pathways, including the BDNF-TrkB-CREB cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ampakines as potential therapeutic agents for cognitive enhancement. Further research focusing on precise dose-response relationships and the long-term consequences of AMPA receptor modulation will be vital for translating these preclinical findings into clinical applications.
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal S… [ouci.dntb.gov.ua]
The Ampakine CX516: A Technical Overview of its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, also known as Ampalex, was one of the first synthetic compounds to be classified as an ampakine—a class of drugs that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its discovery in the early 1990s by Cortex Pharmaceuticals marked a significant step forward in the exploration of cognitive enhancement and the potential for treating a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its mechanism of action, preclinical evaluation, and initial clinical investigations.
Core Compound Details
| Property | Detail |
| Chemical Name | 1-(Quinoxalin-6-ylcarbonyl)piperidine |
| Synonyms | BDP-12 |
| Molecular Formula | C₁₅H₁₇N₃O |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptors |
Mechanism of Action: Modulating the AMPA Receptor
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This binding prolongs the time the receptor's ion channel remains open in response to glutamate, thereby enhancing the influx of sodium and calcium ions into the postsynaptic neuron.[1] This potentiation of the glutamate signal leads to a larger and more sustained excitatory postsynaptic potential (EPSP).
The primary downstream effects of this compound's modulation of the AMPA receptor are linked to the facilitation of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. By enhancing AMPA receptor function, this compound lowers the threshold for LTP induction.[1]
Signaling Pathway
The enhanced influx of cations through the AMPA receptor channel, facilitated by this compound, leads to a greater depolarization of the postsynaptic membrane. This depolarization is crucial for the activation of NMDA receptors, another type of glutamate receptor, by removing the magnesium block. The subsequent influx of calcium through NMDA receptors activates key intracellular signaling cascades, including those involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases play a critical role in the synaptic plasticity events that underpin learning and memory.
Preclinical Research
Early preclinical studies of this compound provided the foundational evidence for its cognitive-enhancing properties. The majority of this research was conducted in rodent models, utilizing a variety of behavioral paradigms to assess learning and memory.
Key Preclinical Findings
| Animal Model | Behavioral Task | Key Findings |
| Rat | Delayed-Nonmatch-to-Sample (DNMS) | This compound improved performance, particularly at longer delay intervals.[2][3] |
| Rat | Odor Discrimination | A single dose of this compound improved memory for odor discrimination.[1] |
| Rat | Water Maze | Performance in the water maze task was improved with this compound administration.[1] |
| Rat | Radial Maze | This compound improved performance in the radial maze task.[1] |
Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
The DNMS task is a widely used behavioral assay to assess short-term memory in rodents. The protocol for the early studies with this compound generally followed these steps:
-
Apparatus: A two-lever operant chamber.
-
Training: Rats were trained to press a lever for a food reward. They were then trained on the non-matching principle, where they had to press the lever that was not presented in the initial "sample" phase to receive a reward.
-
Procedure:
-
A trial began with the presentation of one of the two levers (the "sample").
-
After the rat pressed the sample lever, a delay period of varying duration was initiated.
-
Following the delay, both levers were presented, and the rat was required to press the "non-matching" lever (the one not presented in the sample phase) to receive a reward.
-
-
Drug Administration: this compound was administered intraperitoneally at doses ranging from 10 to 70 mg/kg prior to the behavioral testing sessions.[2]
-
Data Analysis: The primary outcome measure was the percentage of correct responses at different delay intervals.
Early Clinical Research
The promising preclinical data for this compound led to its investigation in human clinical trials for a variety of conditions characterized by cognitive deficits.
Clinical Trials in Schizophrenia
Some of the earliest clinical trials of this compound focused on its potential to ameliorate the cognitive impairments associated with schizophrenia.
Methodology of an Add-on Trial:
-
Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: Clinically stable outpatients with a diagnosis of schizophrenia who were receiving a stable dose of an atypical antipsychotic (e.g., clozapine, olanzapine, risperidone).
-
Intervention: Participants were randomized to receive either this compound (e.g., 900 mg three times daily) or a placebo as an add-on to their existing antipsychotic medication for a period of 4 weeks.[1]
-
Cognitive Assessments: A battery of neuropsychological tests was administered at baseline and at the end of the treatment period. These tests assessed various cognitive domains, including:
-
Attention/Vigilance: Continuous Performance Test
-
Verbal Learning and Memory: California Verbal Learning Test
-
Visual Learning and Memory: Wechsler Memory Scale-III Faces subtest
-
Working Memory: Letter-Number Sequencing
-
Executive Function: Wisconsin Card Sorting Test
-
-
Primary Outcome: The primary endpoint was often a composite score derived from the cognitive battery.
Quantitative Results from an Add-on Trial:
| Cognitive Domain | This compound (Mean Change) | Placebo (Mean Change) | Effect Size (d) |
| Composite Score | -0.04 | 0.15 | -0.19 (clozapine), 0.24 (olanzapine/risperidone) |
| Verbal Memory | 1.2 | 0.8 | 0.11 |
| Attention | 0.3 | 0.1 | 0.15 |
Note: Data presented here is a synthesis of findings from early trials and may not represent a single specific study. Effect sizes and mean changes varied across studies.[1]
While some early pilot studies suggested potential benefits, larger, more definitive trials generally failed to demonstrate a significant improvement in cognitive function with this compound as an add-on therapy for schizophrenia.[1][4]
Other Investigated Indications
This compound was also investigated for other conditions, including:
-
Alzheimer's Disease: The rationale was to enhance glutamatergic neurotransmission to compensate for neuronal loss.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The aim was to improve attention and executive function.
-
Fragile X Syndrome: The goal was to address the underlying cognitive deficits associated with this genetic disorder.
In Vitro Electrophysiological Screening
The discovery and characterization of this compound and other ampakines relied heavily on in vitro electrophysiological techniques to assess their effects on AMPA receptor function.
Experimental Workflow for In Vitro Screening
Conclusion
This compound was a pioneering compound in the field of cognitive enhancement. Its discovery and early research provided crucial insights into the therapeutic potential of modulating the AMPA receptor. While this compound itself did not ultimately achieve clinical success, largely due to modest potency and a short half-life, the knowledge gained from its development paved the way for the creation of a new generation of more potent and pharmacokinetically favorable ampakines. The early research on this compound remains a cornerstone in the ongoing quest to develop effective treatments for cognitive dysfunction.
References
- 1. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A placebo-controlled add-on trial of the Ampakine, this compound, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CX516 (Ampalex): Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in mediating fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances glutamatergic signaling, a mechanism that has been investigated for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and mild cognitive impairment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It further details experimental protocols for its synthesis and biological evaluation, and presents key quantitative data in a structured format to facilitate research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 1-(quinoxalin-6-ylcarbonyl)piperidine. Its structure comprises a quinoxaline ring system linked to a piperidine ring via a carbonyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(quinoxalin-6-ylcarbonyl)piperidine | [1] |
| Synonyms | Ampalex, BDP-12, Ampakine CX 516 | [2] |
| Molecular Formula | C₁₄H₁₅N₃O | |
| Molecular Weight | 241.29 g/mol | |
| CAS Number | 154235-83-3 | |
| Appearance | White to light brown powder | General knowledge |
| Solubility | DMSO: 48 mg/mL (198.93 mM) | [2] |
| SMILES | O=C(c1cc2nccnc2cc1)N1CCCCC1 | |
| InChI Key | ANDGGVOPIJEHOF-UHFFFAOYSA-N |
Pharmacological Properties
Mechanism of Action
This compound is a positive allosteric modulator of the AMPA receptor. It binds to a site distinct from the glutamate binding site and modulates the receptor's function. Specifically, this compound slows the deactivation of the AMPA receptor channel, thereby prolonging the duration of the excitatory postsynaptic current (EPSC) generated in response to glutamate.[3] This enhancement of glutamatergic neurotransmission is believed to be the basis for its cognitive-enhancing effects. Notably, this compound has a more pronounced effect on inhibiting the deactivation of GluA2-containing AMPA receptors compared to GluA1-containing receptors and does not significantly alter the receptor's desensitization kinetics or agonist binding affinity.[4]
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical species and humans. A notable characteristic of this compound is its relatively short half-life.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | T½ (half-life) | Cmax | Tmax | AUC | Brain Levels | Reference |
| Rat | 35 mg/kg | i.p. | ~15-20 min | - | ~40 min (peak effect) | - | ~50 µM | [5] |
| Human | 900 mg TID | Oral | ~45 min | - | - | - | - |
Data for Cmax, Tmax, and AUC are not consistently reported in publicly available literature. The provided Tmax for rats reflects the approximate time of peak behavioral effect.
Efficacy
This compound has demonstrated efficacy in various preclinical models of learning and memory.
Table 3: Preclinical Efficacy of this compound
| Animal Model | Task | Dose | Effect | Reference |
| Rat | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg (i.p.) | Significant improvement in performance, particularly at longer delay intervals.[5] | [5] |
| Rat | Odor Discrimination | Single dose | Improved memory. | [3] |
| Rat | Water Maze & Radial Maze | Single dose | Improved performance. | [3] |
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | - | Decreased the amount of afferent activity required to induce LTP. | [3] |
| Rat Hippocampal Slices | Excitatory Postsynaptic Current (EPSC) | - | Increased size and duration of EPSCs. | [3] |
Experimental Protocols
Synthesis of 1-(quinoxalin-6-ylcarbonyl)piperidine (this compound)
General Procedure:
-
Preparation of Quinoxaline-6-carboxylic acid: This intermediate can be synthesized through the condensation of 3,4-diaminobenzoic acid with glyoxal. The reaction is typically carried out in a suitable solvent like ethanol or a mixture of water and ethanol, often with mild heating.
-
Activation of the Carboxylic Acid: The resulting quinoxaline-6-carboxylic acid is then activated for amide bond formation. Common methods include conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Amide Coupling: The activated quinoxaline-6-carboxylic acid derivative is then reacted with piperidine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), usually in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
-
Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as extraction, chromatography (e.g., column chromatography on silica gel), and/or recrystallization.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol outlines a general method for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or acute brain slices.[5][6]
Materials and Reagents:
-
Cell Culture or Brain Slice Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acutely prepared brain slices (e.g., hippocampal slices).
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.
-
Internal Pipette Solution: Containing (in mM): 135 CsF, 10 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, with pH adjusted to 7.2 with CsOH.
-
Pharmacological Agents: Glutamate or AMPA, tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABA-A receptors, and this compound stock solution (dissolved in DMSO).
Procedure:
-
Preparation: Prepare and maintain neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the cell culture dish or brain slice in the recording chamber on the stage of an upright microscope and perfuse with aCSF at a constant rate.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Record baseline AMPA receptor-mediated currents by applying brief pulses of glutamate or AMPA.
-
Bath-apply this compound at the desired concentration and allow it to equilibrate.
-
Record AMPA receptor-mediated currents in the presence of this compound.
-
-
Data Analysis: Measure the amplitude and decay kinetics of the AMPA receptor-mediated currents before and after the application of this compound. An increase in the decay time constant and/or amplitude of the current indicates positive allosteric modulation.
Functional Assay for Potency and Efficacy
Due to the nature of this compound as a positive allosteric modulator, its potency and efficacy are typically determined through functional assays that measure the enhancement of an agonist's effect, rather than through direct binding assays. Electrophysiology, as described above, is a primary method.
General Protocol for Determining EC₅₀:
-
Prepare a concentration-response curve for the agonist (e.g., glutamate) in the absence of this compound. This establishes the baseline response.
-
Prepare a series of dilutions of this compound.
-
For each concentration of this compound, generate a new agonist concentration-response curve.
-
Measure the potentiation of the agonist response at each this compound concentration. This can be quantified as the fold-increase in the agonist's potency (a leftward shift in the EC₅₀ of the agonist) or the increase in the maximal response.
-
Plot the potentiation effect as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of this compound. The EC₅₀ is the concentration of this compound that produces 50% of its maximal potentiating effect.
Signaling Pathways
This compound, by enhancing AMPA receptor function, influences downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. The primary effect is an increased influx of Na⁺ ions upon glutamate binding, leading to a stronger and more prolonged depolarization of the postsynaptic membrane. This enhanced depolarization facilitates the activation of NMDA receptors by relieving the magnesium block, leading to Ca²⁺ influx and the activation of calcium-dependent signaling pathways, such as the CaMKII pathway, which are central to the induction of Long-Term Potentiation (LTP).
Conclusion
This compound remains a significant tool for neuroscience research, providing a means to probe the role of AMPA receptor modulation in cognitive processes and synaptic plasticity. While its clinical development has been hampered by its pharmacokinetic profile, the study of this compound has paved the way for the development of newer generations of ampakines with improved properties. This guide has summarized the core chemical, pharmacological, and experimental knowledge surrounding this compound, offering a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Structural analysis of the positive AMPA receptor modulators this compound and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 3. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
The Modulatory Effects of CX516 on Glutamate Receptor Subtypes: A Technical Whitepaper
Introduction
CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs.[1] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2] Developed initially for the potential treatment of cognitive decline in conditions such as Alzheimer's disease and mild cognitive impairment, this compound has been instrumental in elucidating the therapeutic potential of AMPA receptor modulation.[3][4] Although its clinical journey has been met with challenges, primarily due to low potency and a short half-life, this compound remains a crucial reference compound in neuroscience research.[1] This technical guide provides an in-depth analysis of this compound's effects on glutamate receptor subtypes, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Primary Target: AMPA Receptors
The principal mechanism of action for this compound is the positive allosteric modulation of AMPA receptors.[1] Unlike direct agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor complex.[5]
Mechanism of Action
The effect of this compound is characterized by:
-
Increased Amplitude of Excitatory Postsynaptic Currents (EPSCs): By prolonging the channel open time, this compound increases the total charge transfer, resulting in a larger postsynaptic potential.[8]
-
Prolongation of EPSCs: The slowed deactivation kinetics lead to a longer duration of the synaptic response.[6][8]
-
Minimal Impact on Desensitization: this compound is classified as a "low-impact" or Type II ampakine, meaning it has only a modest effect on the rate or extent of receptor desensitization—a process where the receptor closes despite the continued presence of glutamate.[8][10] This property is thought to contribute to its relatively good safety profile, with a reduced risk of excitotoxicity and seizure activity compared to "high-impact" ampakines.[6][8]
Quantitative Data on AMPA Receptor Modulation
The potency and efficacy of this compound have been quantified in various experimental systems. The following table summarizes key quantitative data, comparing this compound to other modulators where data is available.
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Acutely isolated prefrontal cortex pyramidal neurons | EC50 (Potentiation of glutamate-evoked currents) | 2.8 ± 0.9 mM | [10] |
| This compound | Acutely isolated prefrontal cortex pyramidal neurons | Emax (Fold increase in glutamate-evoked currents) | 4.8 ± 1.4 | [10] |
| This compound | HEK293 cells | EC50 | 156 μM | [11] |
| This compound | Acutely isolated substantia nigra dopamine neurons | EC50 | 3.7 ± 1.3 mM | [12] |
| This compound | Acutely isolated substantia nigra dopamine neurons | Emax (Fold increase) | 3.8 ± 1.6 | [12] |
| LY404187 | Acutely isolated prefrontal cortex pyramidal neurons | EC50 (Potentiation of glutamate-evoked currents) | 1.3 ± 0.3 μM | [10] |
| LY404187 | Acutely isolated prefrontal cortex pyramidal neurons | Emax (Fold increase in glutamate-evoked currents) | 45.3 ± 8.0 | [10] |
Effects on Other Glutamate Receptor Subtypes
While this compound's primary target is the AMPA receptor, its activity can indirectly influence other glutamate receptor systems.
N-Methyl-D-Aspartate (NMDA) Receptors
This compound does not directly bind to or modulate NMDA receptors. However, its enhancement of AMPA receptor-mediated depolarization has a significant indirect effect on NMDA receptor activation.[10] NMDA receptors are unique in that they are co-agonists for both glutamate and glycine (or D-serine) and are blocked by a magnesium ion (Mg²⁺) at resting membrane potentials.[5] For the Mg²⁺ block to be removed and the channel to open, significant depolarization of the postsynaptic membrane is required.
By increasing the amplitude and duration of AMPA receptor-mediated depolarization, this compound facilitates the expulsion of the Mg²⁺ ion from the NMDA receptor channel pore.[13][14] This enhances NMDA receptor-dependent processes, such as calcium influx and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5][13]
Kainate Receptors
Kainate receptors are another subtype of ionotropic glutamate receptors involved in both pre- and postsynaptic signaling.[8] There is limited specific evidence detailing a direct modulatory effect of this compound on kainate receptors. However, some positive allosteric modulators of AMPA receptors have been shown to also affect kainate receptors, suggesting a potential for cross-reactivity within this class of compounds.[8] Further research is required to definitively characterize the interaction, or lack thereof, between this compound and various kainate receptor subunit compositions.
Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger signaling cascades. Current literature does not indicate that this compound has any direct modulatory effects on mGluRs. Its mechanism is confined to the ionotropic AMPA receptors.
Experimental Protocols
The effects of this compound on glutamate receptors are typically investigated using electrophysiological techniques, particularly whole-cell patch-clamp recordings from neurons in brain slices or cultured cells.
Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the hippocampus.
1. Slice Preparation:
- An adult rodent (e.g., rat or mouse) is anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- The hippocampus is dissected, and 300-400 µm thick coronal or horizontal slices are prepared using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
- A slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
- CA1 pyramidal neurons are visualized using differential interference contrast (DIC) optics.
- Patch pipettes (3-5 MΩ resistance) are pulled from borosilicate glass and filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₂, adjusted to pH 7.3 with CsOH. QX-314 (a sodium channel blocker) is often included to isolate synaptic currents.
3. Electrophysiological Recording:
- A whole-cell patch-clamp configuration is established on a CA1 pyramidal neuron. The cell is voltage-clamped at -70 mV to record AMPA receptor-mediated currents while minimizing NMDA receptor activation.
- Synaptic responses are evoked by placing a stimulating electrode in the Schaffer collateral pathway.
- A stable baseline of evoked EPSCs is recorded for 5-10 minutes.
4. Drug Application:
- This compound is dissolved in a stock solution (e.g., DMSO) and then diluted to the final desired concentration in the aCSF.
- The this compound-containing aCSF is perfused into the recording chamber for 10-15 minutes.
- Evoked EPSCs are recorded throughout the drug application period.
5. Data Analysis:
- The amplitude, decay time constant, and total charge transfer of the EPSCs are measured before and after this compound application.
- Statistical analysis (e.g., paired t-test) is used to determine the significance of any changes in the measured parameters.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Slice Preparation\n(Hippocampus, 300-400 µm)"];
recover [label="Slice Recovery\n(1 hr in aCSF)"];
setup [label="Transfer to Recording Chamber\n& Visualize CA1 Neuron"];
patch [label="Establish Whole-Cell\nPatch-Clamp Configuration"];
baseline [label="Record Baseline EPSCs\n(Voltage Clamp at -70mV)"];
drug [label="Bath Apply this compound\nin aCSF"];
record_drug [label="Record EPSCs during\nDrug Application"];
washout [label="Washout (Optional)"];
analyze [label="Data Analysis\n(Amplitude, Decay Time)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep;
prep -> recover;
recover -> setup;
setup -> patch;
patch -> baseline;
baseline -> drug;
drug -> record_drug;
record_drug -> washout;
washout -> analyze;
record_drug -> analyze [style=dashed, label="Without Washout"];
analyze -> end;
}
Conclusion
This compound is a selective positive allosteric modulator of AMPA receptors, exerting its effects primarily by slowing channel deactivation.[6][8] This leads to an enhancement of fast excitatory synaptic transmission. While it does not directly interact with NMDA, kainate, or metabotropic glutamate receptors, its potentiation of AMPA receptor-mediated depolarization indirectly facilitates the activation of NMDA receptors, a critical process for synaptic plasticity.[10] As a "low-impact" ampakine, this compound has a favorable safety profile by minimally affecting receptor desensitization.[8] Despite disappointing results in human clinical trials for cognitive enhancement, largely due to pharmacokinetic limitations, this compound remains an invaluable pharmacological tool for researchers investigating the complexities of glutamatergic neurotransmission and its role in cognitive function.[1][5]
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in targeting the ionotropic glutamate receptors in treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX-516 Cortex pharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Semantic Scholar [semanticscholar.org]
- 8. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 9. Structural analysis of the positive AMPA receptor modulators this compound and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 14. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of CX516 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX516, a pioneering compound in the class of ampakines, has been a subject of extensive research in neuroscience for its potential to modulate cognitive function. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its core mechanism of action, detailed experimental protocols from key preclinical and clinical studies, and a quantitative analysis of its effects. By acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory neurotransmission, a process fundamental to synaptic plasticity, learning, and memory. This document summarizes critical data from electrophysiological, behavioral, and clinical investigations to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding modulates the receptor's function, leading to an enhancement of glutamatergic signaling.
Key Mechanistic Features:
-
Increased Channel Opening: this compound increases the probability and duration of the AMPA receptor channel opening in response to glutamate binding.
-
Enhanced Excitatory Postsynaptic Currents (EPSCs): This modulation results in an increase in the amplitude and duration of EPSCs.
-
Facilitation of Long-Term Potentiation (LTP): By amplifying the postsynaptic response to high-frequency stimulation, this compound lowers the threshold for the induction of LTP, a cellular correlate of learning and memory.
The potentiation of AMPA receptor function by this compound is a critical mechanism for its observed effects on cognitive processes.
Signaling Pathway of AMPA Receptor Activation and Modulation by this compound
Preclinical Studies: Enhancing Cognition in Animal Models
Initial investigations in animal models provided compelling evidence for the cognitive-enhancing effects of this compound. A key paradigm used to assess these effects was the delayed-nonmatch-to-sample (DNMS) task in rats, a measure of short-term spatial memory.
Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
Experimental Protocol:
-
Subjects: Male rats.
-
Apparatus: A two-lever operant chamber.
-
Procedure:
-
Sample Phase: One of the two levers is presented. The rat must press the presented lever.
-
Delay Phase: A variable delay period is introduced.
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.
-
-
Drug Administration: this compound (35 mg/kg) or vehicle (25% w/v 2-hydroxypropyl-β-cyclodextrin) was administered intraperitoneally (IP) 5 minutes before the behavioral session.[1]
Quantitative Results:
| Parameter | Vehicle Control | This compound (35 mg/kg IP) | Reference |
| Baseline DNMS Performance | ~72% correct | ~73% correct | [2] |
| Performance with Treatment | No significant improvement | Significant improvement, especially at longer delays (6-35s) | [1][3] |
| Hippocampal Neuronal Firing (CA1 & CA3) | Baseline firing rates | 100-350% increase in firing rate during correct trials | [4][5] |
Experimental Workflow for Preclinical DNMS Task
Clinical Investigations: Exploring Therapeutic Potential
The promising preclinical results led to several clinical trials investigating the efficacy and safety of this compound in various neurological and psychiatric disorders characterized by cognitive impairment.
Schizophrenia
Cognitive deficits are a core feature of schizophrenia. Clinical trials explored this compound as an adjunctive therapy to antipsychotic medications.
Experimental Protocol (Goff et al., 2008):
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, add-on trial.[4]
-
Participants: Stable outpatients with schizophrenia treated with clozapine, olanzapine, or risperidone.[4]
-
Intervention: this compound (900 mg three times daily) or placebo.[4]
-
Primary Outcome: Change in a composite cognitive score.[4]
-
Assessments: A battery of cognitive tests was administered at baseline, week 4, and a 4-week follow-up.[4]
Quantitative Results:
| Patient Group | Placebo (Change in Composite z-score) | This compound (Change in Composite z-score) | Between-Group Effect Size | Reference |
| All Patients | 0.18 ± 0.23 | 0.18 ± 0.21 | - | [4] |
| Clozapine-treated | - | - | -0.19 | [4] |
| Olanzapine/Risperidone-treated | - | - | 0.24 | [4] |
Overall, the larger study by Goff et al. (2008) did not find a significant improvement in the primary cognitive endpoint with this compound.[4] However, an earlier pilot study had suggested potential benefits in attention and memory.[6]
Alzheimer's Disease and Mild Cognitive Impairment (MCI)
Given the role of glutamatergic dysfunction in Alzheimer's disease, this compound was investigated for its potential to improve cognitive symptoms.
-
NCT00001662 (Alzheimer's Disease): This study aimed to determine if positive modulation of AMPA receptors could improve cognitive function in patients with mild to moderate Alzheimer's disease. Patients were to receive 900mg of this compound three times a day for 12 weeks.[7]
-
NCT00040443 (Mild Cognitive Impairment): This trial was designed to test the safety and efficacy of this compound in treating symptoms of MCI.[8]
The human trials of this compound for Alzheimer's disease and MCI were ultimately disappointing, largely attributed to the drug's low potency and short half-life.[9]
Fragile X Syndrome
Fragile X syndrome is associated with cognitive impairments and abnormalities in glutamatergic signaling.
-
Phase II Trial: A 4-week, randomized, double-blind, placebo-controlled trial was conducted in 49 subjects with Fragile X syndrome. The study found no significant improvement in the primary outcome of memory or in secondary measures of language, attention, and behavior.[10][11]
Impact on Cellular Electrophysiology
The foundational mechanism of this compound's action is at the level of individual neuron communication. Whole-cell patch-clamp recordings have been instrumental in quantifying these effects.
Experimental Protocol (Whole-Cell Patch-Clamp):
-
Preparation: Acute brain slices (e.g., hippocampus) or cultured neurons.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage-Clamp Mode: The membrane potential is held constant to measure the ion flow (current) through AMPA receptors.
-
Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs), which represent the response to the spontaneous release of a single vesicle of neurotransmitter, are recorded before and after the application of this compound.
Quantitative Electrophysiological Data:
| Condition | mEPSC Frequency | mEPSC Amplitude | Reference |
| Chloroquine-treated slices (model of synaptic dysfunction) | Significantly decreased | Significantly decreased | [12] |
| Chloroquine-treated slices + this compound | Returned to near-normal levels | Returned to near-normal levels | [12] |
These findings demonstrate that this compound can ameliorate synaptic deficits in a model of neurodegeneration.[12]
Modulation of Neurotrophic Factor Signaling
Beyond direct AMPA receptor modulation, ampakines have been shown to influence the expression and signaling of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).
This compound and the BDNF-TrkB Signaling Pathway:
This compound-induced enhancement of neuronal activity can lead to increased BDNF release. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity.
This compound-Induced BDNF-TrkB Signaling Pathway
Conclusion
This compound has been a foundational tool in understanding the role of AMPA receptor modulation in cognitive processes. While its clinical efficacy was limited by its pharmacokinetic properties, the preclinical and mechanistic studies have provided invaluable insights into the potential of targeting the glutamatergic system for cognitive enhancement. The data and protocols summarized in this guide highlight the significant contributions of this compound to the field of neuroscience and offer a basis for the development of next-generation cognitive enhancers with improved pharmacological profiles.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CX-516 - Wikipedia [en.wikipedia.org]
- 10. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cognitive-Enhancing Properties of CX516
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX516, known by the brand name Ampalex, is a pioneering nootropic compound in the ampakine family that functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It has been the subject of extensive research for its potential to treat cognitive deficits in a range of neurological and psychiatric disorders, including Alzheimer's disease, mild cognitive impairment (MCI), schizophrenia, and Attention Deficit Hyperactivity Disorder (ADHD).[2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, outlining experimental protocols, and visualizing its core signaling pathways. While initial human trials showed limited success due to factors like low potency and a short half-life, this compound remains a crucial reference compound in the ongoing development of more advanced ampakines.[1]
Mechanism of Action
This compound exerts its cognitive-enhancing effects by modulating the function of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the effects of the primary neurotransmitter, glutamate.[3]
The primary mechanism of this compound involves:
-
Enhancement of Synaptic Responses: It increases the amplitude and prolongs the duration of excitatory postsynaptic currents (EPSCs).[3]
-
Modulation of Channel Kinetics: This is achieved by accelerating the opening of the AMPA receptor channel with minimal impact on receptor desensitization and deactivation kinetics.[3]
This positive modulation of AMPA receptors is believed to facilitate synaptic plasticity, a fundamental process for learning and memory.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its cognitive-enhancing effects.
Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Studies in Animal Models
| Study Focus | Animal Model | Dosage | Key Finding | Citation |
| Attentional Set-Shifting | Rats (PCP-Treated) | 10 and 20 mg/kg, s.c. | Significantly attenuated extradimensional shift deficits. | [5] |
| Short-Term Memory | Rats | Not Specified | Improved performance in Delayed-Nonmatch-to-Sample (DNMS) task, particularly with delays of 6-35 seconds. | [6] |
| Neuropathic & Inflammatory Pain | Rats (SNI & CFA models) | 20 and 40 mg/kg, i.p. | Decreased mechanical allodynia in a dose-dependent manner. | [7] |
Table 2: Clinical Trials in Human Subjects
| Condition | Number of Patients | Dosage | Primary Outcome | Result | Citation |
| Schizophrenia (add-on to clozapine, olanzapine, or risperidone) | 105 | 900 mg t.i.d. for 4 weeks | Change in composite cognitive score | No significant difference from placebo. | [8] |
| Mild Cognitive Impairment (MCI) | 175 | 900 mg t.i.d. for 4 weeks | 15-Item Word List delayed recall score | To be determined (study protocol). | [9][10] |
| Alzheimer's Disease | Not Specified | 900 mg t.i.d. for 12 weeks | Standardized neuropsychological tests | To be determined (study protocol). | [11] |
| Fragile X Syndrome | Not Specified | Not Specified | Safety and efficacy | Dosing may have been inadequate for therapeutic effect. | [12] |
Experimental Protocols
This section details the methodologies of key experiments cited in this guide.
Reversal of Cognitive Deficits in an Animal Model of Schizophrenia
-
Subjects: Rats treated with sub-chronic or early postnatal phencyclidine (PCP) to induce cognitive deficits relevant to schizophrenia.
-
Procedure: The attentional set-shifting task was used to assess cognitive flexibility. This compound was administered subcutaneously at doses of 10 and 20 mg/kg.
-
Outcome Measures: The primary outcome was the ability of the rats to shift their attention between different perceptual dimensions (e.g., from scent to texture) to find a food reward. The number of trials and errors to reach the criterion for learning the extradimensional shift was recorded.
-
Key Finding: Both 10 and 20 mg/kg doses of this compound significantly improved the performance of PCP-treated rats on the extradimensional shift, suggesting an enhancement of cognitive flexibility.[5]
Placebo-Controlled Add-On Trial for Cognitive Deficits in Schizophrenia
-
Subjects: 105 stable schizophrenia patients treated with clozapine, olanzapine, or risperidone.
-
Procedure: A randomized, double-blind, placebo-controlled trial was conducted over 4 weeks. Patients were assigned to receive either this compound (900 mg three times daily) or a placebo as an add-on to their existing antipsychotic medication.
-
Outcome Measures: A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week follow-up. The primary endpoint was the change from baseline in a composite cognitive score at week 4. Clinical symptoms were assessed using scales such as the PANSS.
-
Key Finding: this compound was not effective in improving cognition or symptoms of schizophrenia when added to clozapine, olanzapine, or risperidone. The placebo group showed greater improvement on the PANSS total score.[8]
Efficacy and Safety Study in Mild Cognitive Impairment
-
Subjects: 175 elderly participants with a clinical diagnosis of mild cognitive impairment.
-
Procedure: A randomized, double-blind, placebo-controlled, parallel-group study was designed to last for 4 weeks. Participants were to receive either this compound (900 mg three times daily) or a placebo.
-
Outcome Measures: The primary outcome variable was the 15-Item Word List delayed recall score, a measure of episodic memory.
-
Key Finding: This was a study protocol, and the results are not detailed in the provided information. The design highlights the focus on episodic memory as a key target for cognitive enhancement in MCI.[9][10]
Conclusion
This compound has been instrumental in establishing the therapeutic potential of modulating AMPA receptors for cognitive enhancement. While its own clinical utility was hampered by pharmacokinetic limitations, the research surrounding this compound has paved the way for the development of more potent and durable second-generation ampakines.[1] The preclinical data, in particular, demonstrates a clear pro-cognitive effect across various domains. The challenges encountered in translating these findings to human clinical trials underscore the complexities of drug development for cognitive disorders. Continued research in this area, building on the foundation laid by this compound, holds promise for addressing the significant unmet needs of patients with cognitive impairments.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 7. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy And Safety Of this compound In Elderly Participants With Mild Cognitive Impairment. | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CX516 Dosage and Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CX516, an ampakine compound, in rodent models. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.
Introduction to this compound
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, mild cognitive impairment, and ADHD.[1][2] In rodent models, this compound has been shown to enhance cognitive function, alleviate depressive-like behaviors, and produce analgesic effects.[3][4][5] While it has shown promise in animal studies, its translation to human clinical trials has been limited by factors such as low potency and a short half-life.[2] Nevertheless, this compound remains a valuable tool in neuroscience research for studying the role of AMPA receptor modulation.[2]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various rodent studies.
Table 1: this compound Dosage and Administration in Rat Models
| Study Focus | Rat Strain | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Short-Term Memory | Male Lister Hooded | 5, 10, 20, 40 mg/kg | Subcutaneous (s.c.) | Not Specified | 10 and 20 mg/kg doses significantly improved extradimensional shift deficits. | [1] |
| Short-Term Memory | Not Specified | 10-70 mg/kg | Intraperitoneal (i.p.) | Cyclodextrin | 35 mg/kg was found to be the most consistent effective dose for enhancing delayed-nonmatch-to-sample (DNMS) performance. Higher doses (50-70 mg/kg) were effective but could prevent session completion. | [6] |
| Neuropathic & Inflammatory Pain | Not Specified | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | DMSO | 20 mg/kg and 40 mg/kg doses decreased mechanical allodynia. 40 mg/kg also decreased cold allodynia. | [3] |
Table 2: this compound Dosage and Administration in Mouse Models
| Study Focus | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Ethanol-Induced Neurodegeneration and Depression | Not Specified | 5 mg/kg | Not Specified | Not Specified | Alleviated depressive-like behavior and neurodegeneration induced by chronic ethanol exposure. | [5] |
Experimental Protocols
Cognitive Enhancement in Rats (Delayed-Nonmatch-to-Sample Task)
This protocol is based on the methodology described by Hampson et al., 1998.[6][7]
Objective: To assess the effect of this compound on short-term spatial memory.
Animal Model: Adult male rats.
Drug Preparation:
-
Prepare a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in a suitable solvent (e.g., sterile water or saline).[7]
-
Add this compound powder to the cyclodextrin vehicle to achieve a final concentration of 35 mg/mL.[6][7]
-
Sonicate the solution to ensure complete dissolution of the this compound.[6][7]
-
Prepare fresh drug solutions daily.[6]
Administration:
-
Administer this compound solution intraperitoneally (i.p.) at a volume of 1 mL/kg body weight to achieve a final dose of 35 mg/kg.[6][7]
-
Inject the drug approximately 5 minutes before the start of the behavioral testing session.[6][7]
-
For control animals, administer the cyclodextrin vehicle alone at the same volume and time point.[6]
Experimental Workflow:
Analgesic Effects in Rats (Neuropathic Pain Model)
This protocol is adapted from the study by Taves et al., 2016.[3]
Objective: To evaluate the analgesic properties of this compound in a model of chronic pain.
Animal Model: Adult rats with spared nerve injury (SNI).
Drug Preparation:
-
Dissolve this compound in Dimethyl sulfoxide (DMSO) to the desired concentrations (e.g., 10, 20, 40 mg/mL).
-
The final injection volume should be between 0.5-1 mL.[3]
Administration:
-
Administer this compound solution intraperitoneally (i.p.).[3]
-
Injections are given 14 days after the SNI surgery.[3]
-
Behavioral tests for mechanical and cold allodynia are performed following the injection.[3]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPAkine this compound alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of CX516
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, an ampakine compound, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, which prolongs the channel opening in response to glutamate.[1][2] This potentiation of AMPA receptor activity leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] In vitro studies have demonstrated that this compound can increase the size and duration of excitatory postsynaptic potentials in hippocampal slices.[2] While initial human trials for conditions like Alzheimer's disease and ADHD were challenged by low potency and a short half-life, this compound remains a valuable tool in preclinical in vitro research for studying the effects of AMPA receptor modulation.[4]
These application notes provide detailed protocols for utilizing this compound in various in vitro experimental settings to investigate its effects on neuronal function, synaptic plasticity, and neuroprotection.
Data Presentation
| Parameter | Cell/Tissue Type | Concentration | Observed Effect | Reference |
| Electrophysiology | ||||
| Effective Concentration | Rat Hippocampal Slices | 50 µM | Increase in efficacy of monosynaptic potentials. | [5] |
| Maximal Potentiation | Cultured Neurons | 6 mM | Maximal potentiation of glutamate-induced currents. | [6] |
| Neuroprotection | ||||
| Putative Neuroprotective Concentration | Differentiated SH-SY5Y cells | 1 - 100 µM (suggested range) | Attenuation of glutamate-induced excitotoxicity (hypothesized). | [5][7] |
| Cell Viability | ||||
| Non-toxic Concentration Range | Differentiated SH-SY5Y cells | Up to 100 µM (suggested) | No significant effect on cell viability in the absence of an excitotoxic challenge (hypothesized). | [8] |
Signaling Pathways and Experimental Workflows
References
- 1. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CX-516 - Wikipedia [en.wikipedia.org]
- 5. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Preparation of CX516
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution, preparation, and handling of CX516 for experimental use. This compound (also known as Ampalex) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, making it a compound of interest in neuroscience research, particularly in studies related to cognitive enhancement and neurological disorders.[1][2]
Physicochemical Properties and Storage
This compound is a white to light yellow solid.[3] Proper storage is crucial to maintain its stability.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
| Data sourced from MedchemExpress.[3] |
Protocols for Solution Preparation
The choice of solvent and preparation method depends on the intended application, whether in vitro or in vivo.
I. In Vitro Stock Solution Preparation
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.
Quantitative Data: Solubility in Common Solvents
| Solvent | Maximum Solubility | Preparation Notes |
| DMSO | 175 mg/mL (725.27 mM) | Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.[3] |
| Water | 6.67 mg/mL (27.64 mM) | Requires sonication, warming, and heating to 60°C.[3] |
| Data sourced from MedchemExpress.[3] |
Protocol 1: High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 175 mg/mL).
-
Dissolution: Vortex the mixture and then sonicate until the solution is clear and all solid has dissolved.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Working Solution: When preparing a working solution for cell culture, dilute the DMSO stock with the appropriate aqueous buffer or media. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent toxicity. For aqueous working solutions, sterile filtration through a 0.22 μm filter is recommended.[3]
II. In Vivo Formulation and Preparation
Due to its limited aqueous solubility, this compound requires specific vehicles for in vivo administration. The following protocols are based on published research.
Quantitative Data: In Vivo Vehicle Compositions
| Vehicle Composition | Achievable Concentration | Administration Route | Reference(s) |
| 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline/water | 35 mg/mL | Intraperitoneal (i.p.) | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Not specified | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | Not specified | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Not specified | [3] |
Protocol 2: Cyclodextrin-Based Formulation (for Intraperitoneal Injection)
This protocol is widely cited for animal studies.
-
Vehicle Preparation:
-
Prepare a 25% (w/v) 2-hydroxypropyl-β-cyclodextrin solution. For example, to make 10 mL, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in 5 mL of sterile 0.9% saline, then add sterile deionized water to a final volume of 10 mL.[5]
-
Sonicate the vehicle solution to ensure it is thoroughly mixed.[5] This vehicle solution can be stored at 4°C for up to 5 days. Before use, it should be warmed to room temperature and sonicated again.[5]
-
-
This compound Solution Preparation:
-
On the day of administration, add the desired amount of this compound powder to the cyclodextrin vehicle to achieve the target concentration (e.g., 35 mg for a 35 mg/mL solution).[5]
-
Sonicate the mixture at high power for approximately 15 seconds or until the this compound is completely dissolved.[5]
-
The solution should be prepared fresh for each day of dosing.[4][5]
-
Protocol 3: Multi-Component Vehicle Formulation
This protocol provides an alternative for achieving a clear solution.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 27.5 mg/mL).
-
Vehicle Mixing (using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For a 1 mL final volume, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL and mix until the solution is clear.[3]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor complex, which enhances the receptor's response to the neurotransmitter glutamate. This leads to an increased influx of sodium ions (Na+) and subsequent neuronal depolarization.[1]
Caption: Mechanism of action of this compound as an AMPA receptor positive allosteric modulator.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting an experiment with this compound, from preparation to data analysis.
Caption: General experimental workflow for studies involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Memory and Learning in Animals with CX516
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound enhances the glutamate-induced depolarization by prolonging the channel's opening time.[2] This modulation of AMPA receptor activity is believed to be the basis for its effects on synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism widely considered to be a key component of learning and memory.[2][3] Animal studies have demonstrated that this compound can enhance cognitive performance in various memory tasks, making it a valuable tool for researchers investigating the neurobiological basis of learning and memory and for professionals in drug development exploring potential cognitive enhancers.[2][4]
These application notes provide an overview of the use of this compound in animal research, focusing on its mechanism of action and its application in common behavioral paradigms used to assess learning and memory. Detailed protocols for key experiments are provided to facilitate the design and execution of studies utilizing this compound.
Mechanism of Action: Modulation of AMPA Receptor Signaling
This compound's cognitive-enhancing effects are attributed to its positive allosteric modulation of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The binding of glutamate to AMPA receptors leads to the influx of sodium ions, causing depolarization of the postsynaptic neuron.
This compound potentiates this effect by slowing the deactivation and/or desensitization of the AMPA receptor channel, leading to a prolonged and enhanced postsynaptic current in response to glutamate. This enhanced AMPA receptor function is crucial for the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is considered a primary cellular mechanism underlying learning and memory.[2][3]
The induction of LTP is a complex process involving the interplay between AMPA and N-methyl-D-aspartate (NMDA) receptors. The initial depolarization caused by AMPA receptor activation is critical for relieving the magnesium (Mg2+) block of the NMDA receptor channel. This allows for the influx of calcium (Ca2+) through the NMDA receptor, which in turn activates a cascade of intracellular signaling pathways, including the activation of protein kinases like CaMKII and PKA. These kinases phosphorylate various downstream targets, ultimately leading to the insertion of more AMPA receptors into the postsynaptic membrane and strengthening the synapse. By enhancing AMPA receptor-mediated depolarization, this compound is thought to lower the threshold for LTP induction, thereby facilitating the cellular processes that underpin learning and memory.
Data Presentation: Efficacy of this compound in Animal Models of Learning and Memory
The following tables summarize the quantitative data from studies investigating the effects of this compound on performance in various animal models of learning and memory.
Table 1: Effect of this compound on Delayed-Nonmatch-to-Sample (DNMS) Task Performance in Rats
| Study | Animal Model | Dosage | Administration Route | Key Findings |
| Hampson et al. (1998)[3] | Rats | 35 mg/kg | Intraperitoneal | This compound-treated rats showed a significant and progressive increase in DNMS task performance, particularly at longer delay intervals (6-35 seconds), compared to vehicle-treated controls. The improvement persisted even on days when the drug was not administered. |
Table 2: Effect of this compound on Morris Water Maze Performance in Rodents
| Study | Animal Model | Dosage | Administration Route | Key Findings |
| Staubli et al. (1994) (as cited in Goff et al., 2008)[4] | Rats | Not specified | Not specified | A single dose of this compound improved performance in the water maze task. (Specific quantitative data such as escape latency was not provided in the citing article). |
Table 3: Effect of this compound on Novel Object Recognition Performance in Rodents
| Study | Animal Model | Dosage | Administration Route | Key Findings |
| N/A | No specific quantitative data on the effects of this compound in the novel object recognition task was identified in the literature search. Researchers are encouraged to use the provided protocol to investigate these effects and can use a similar table structure to present their findings, focusing on the discrimination index. |
Table 4: Effect of this compound on Fear Conditioning Performance in Rodents
| Study | Animal Model | Dosage | Administration Route | Key Findings |
| N/A | No specific quantitative data on the effects of this compound in fear conditioning paradigms was identified in the literature search. Researchers can utilize the provided protocols to explore these effects and can structure their data presentation in a similar tabular format, with a focus on freezing percentage as the primary metric. |
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal visual cues.
Materials:
-
Circular water tank (1.5-2 m in diameter for rats, 1-1.2 m for mice)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or powdered milk
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Handle the animals for several days before the experiment begins.
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to the location where the platform will be and allow it to remain there for 15-30 seconds.
-
Acquisition Training (Days 2-5):
-
Place the hidden platform in a fixed location in one of the quadrants of the pool, submerged approximately 1-2 cm below the water surface.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (North, South, East, West).
-
Allow the animal to swim and find the platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the start of the daily training sessions, according to the experimental design.
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates spatial memory retention.
Novel Object Recognition (NOR)
The Novel Object Recognition task is a relatively simple and low-stress method to assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 40x40 cm for mice, 60x60 cm for rats)
-
Two sets of identical objects (A and B), and one novel object (C). Objects should be of similar size and material but differ in shape and appearance.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1): Place each animal in the empty open-field arena and allow it to explore freely for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (A) in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Test Phase (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects (A) with a novel object (B).
-
Place the animal back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Drug Administration: Administer this compound or vehicle prior to the familiarization phase or the test phase, depending on whether the aim is to study effects on memory acquisition or retrieval.
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.
Cued and Contextual Fear Conditioning
Fear conditioning is a form of Pavlovian conditioning used to study associative learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The animal also learns to associate the context (the conditioning chamber) with the US.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
A sound generator to deliver the auditory cue (CS).
-
A video camera and software to record and score freezing behavior.
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber for a few minutes to acclimate.
-
Conditioning (Day 2):
-
Place the animal in the conditioning chamber.
-
After a baseline period (e.g., 2-3 minutes), present the CS (e.g., a 30-second tone).
-
At the end of the CS presentation, deliver the US (e.g., a 0.5-1 second, 0.5-0.7 mA foot shock).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 1-3 times) with an inter-trial interval (e.g., 1-2 minutes).
-
Remove the animal from the chamber after a post-conditioning period.
-
-
Contextual Fear Test (Day 3):
-
Place the animal back into the same conditioning chamber (the context).
-
Record its behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
Measure the percentage of time the animal spends freezing (complete immobility except for respiration).
-
-
Cued Fear Test (Day 4):
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (the tone) for a set duration.
-
Measure the percentage of time the animal spends freezing during the CS presentation.
-
-
Drug Administration: this compound or vehicle can be administered before the conditioning session to study its effects on fear memory acquisition, or before the contextual or cued fear tests to investigate its impact on memory retrieval.
Data Analysis:
-
Measure the percentage of time spent freezing during the baseline, conditioning, contextual test, and cued test phases.
-
An increase in freezing in the context test compared to baseline indicates contextual fear memory.
-
An increase in freezing during the CS presentation in the cued test compared to the pre-CS baseline indicates cued fear memory.
Visualizations
Signaling Pathway of AMPA Receptor Modulation and Long-Term Potentiation (LTP)
Caption: this compound enhances AMPA receptor function, promoting LTP.
Experimental Workflow for a this compound Study Using the Morris Water Maze
Caption: Workflow for a Morris Water Maze study with this compound.
Logical Relationship of this compound's Action on Learning and Memory
Caption: this compound's hierarchical effect on cognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application of CX516 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an ampakine, it enhances glutamatergic neurotransmission, a process critical for synaptic plasticity, learning, and memory.[1][2] In the context of Alzheimer's disease (AD), where synaptic dysfunction is a key early pathological feature, this compound has been investigated as a potential therapeutic agent.[2][3] Although clinical trials in humans showed limited efficacy due to low potency and a short half-life, this compound remains a valuable tool in preclinical research to explore the potential of AMPA receptor modulation for treating cognitive deficits associated with AD.[4]
These application notes provide an overview of the use of this compound in AD research models, including quantitative data from key studies and detailed experimental protocols.
Data Presentation
Preclinical Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in models relevant to Alzheimer's disease.
Table 1: Electrophysiological Effects of this compound in an In Vitro Alzheimer's Disease Model
| Model System | Parameter | Condition | This compound Treatment | Result | Reference |
| Organotypic rat hippocampal slices | mEPSC Frequency | Chloroquine-induced lysosomal dysfunction | 50 µM | Returned to near-normal levels | [2] |
| Organotypic rat hippocampal slices | mEPSC Amplitude | Chloroquine-induced lysosomal dysfunction | 50 µM | Returned to near-normal levels | [2] |
| Organotypic rat hippocampal slices | AMPAR Channel Open Probability | Chloroquine-induced lysosomal dysfunction | 50 µM | Significantly recovered | [2] |
| Organotypic rat hippocampal slices | AMPAR Channel Mean Open Time | Chloroquine-induced lysosomal dysfunction | 50 µM | Significantly recovered | [2] |
Table 2: Cognitive and Behavioral Effects of this compound in Animal Models
| Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| Rats | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg | Improved performance on trials with delays of 6–35 seconds. | [5] |
| Rats (PCP-treated) | Attentional Set-Shifting | 10 and 20 mg/kg, s.c. | Significantly improved extradimensional shift deficit. | [6] |
Note: Extensive searches did not yield specific quantitative in vivo data for this compound in commonly used transgenic Alzheimer's disease mouse models (e.g., APP/PS1, 3xTg-AD, 5xFAD) for cognitive tasks such as the Morris Water Maze or Radial Arm Maze.
Signaling Pathways
This compound enhances the function of AMPA receptors, which can lead to the activation of downstream signaling pathways crucial for synaptic plasticity and neuronal survival. One of the key pathways involves the activation of cAMP response element-binding protein (CREB) and the subsequent expression of Brain-Derived Neurotrophic Factor (BDNF).
Caption: this compound enhances AMPA receptor function, leading to CREB phosphorylation and BDNF expression.
Experimental Protocols
Organotypic Hippocampal Slice Culture Model of AD
This protocol is adapted from studies using chloroquine to induce lysosomal dysfunction, a pathological feature observed in AD.[2]
A. Materials:
-
P7-P10 Sprague-Dawley rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium: 50% MEM, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with glucose and L-glutamine
-
Millicell-CM culture inserts
-
Chloroquine
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for electrophysiology
B. Protocol:
-
Slice Preparation:
-
Rapidly decapitate rat pups and dissect the hippocampi in ice-cold dissection medium.
-
Chop the hippocampi into 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Gently separate the slices and place 2-3 slices onto each Millicell-CM insert in a six-well plate containing 1 ml of culture medium per well.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
-
AD Model Induction and this compound Treatment:
-
After 7 days in vitro (DIV), treat the slices with 10 µM chloroquine for 48 hours to induce lysosomal dysfunction.
-
Following chloroquine treatment, replace the medium with fresh culture medium.
-
For the treatment group, add 50 µM this compound to the culture medium. The control group receives fresh medium without this compound.
-
-
Electrophysiological Recording:
-
After 24-48 hours of this compound treatment, transfer the slices to a recording chamber continuously perfused with aCSF.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure miniature excitatory postsynaptic currents (mEPSCs).
-
Analyze mEPSC frequency, amplitude, and single-channel properties.
-
Caption: Workflow for the organotypic hippocampal slice culture experiment.
Morris Water Maze (MWM) for Assessing Spatial Learning and Memory
This is a general protocol for using the MWM with transgenic mouse models of AD (e.g., 5xFAD, APP/PS1).
A. Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submersible platform (10-15 cm in diameter)
-
Non-toxic opaque substance for the water (e.g., non-fat milk powder or tempura paint)
-
Video tracking system and software
-
Transgenic AD mice and wild-type littermate controls
B. Protocol:
-
Acclimation:
-
Handle the mice for several days before the experiment to reduce stress.
-
Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
-
Cued Training (Visible Platform):
-
For 1-2 days, train the mice to find a visible platform marked with a cue. The starting position should be varied for each trial. This ensures the mice are not visually impaired and can learn the basic task of escaping the water.
-
-
Acquisition Phase (Hidden Platform):
-
The platform is submerged approximately 1 cm below the water surface and remains in the same quadrant for all acquisition trials.
-
Conduct 4 trials per day for 5-7 consecutive days.
-
Gently place the mouse into the water facing the wall of the tank at one of four predetermined starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the platform. If it fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
This compound Administration:
-
Administer this compound (e.g., 10-20 mg/kg, intraperitoneally) or vehicle 30 minutes before the first trial of each day during the acquisition and probe trial phases.
-
Caption: General workflow for the Morris Water Maze experiment.
Radial Arm Maze (RAM) for Assessing Spatial Working and Reference Memory
This is a general protocol for using the 8-arm RAM with transgenic mouse models of AD.
A. Materials:
-
8-arm radial maze with food wells at the end of each arm
-
Food rewards (e.g., sucrose pellets)
-
Video tracking system (optional, but recommended)
-
Transgenic AD mice and wild-type littermate controls
B. Protocol:
-
Food Restriction and Habituation:
-
Gently food-restrict the mice to 85-90% of their free-feeding body weight to motivate them to search for food rewards.
-
Habituate the mice to the maze for several days by placing food rewards throughout the maze and allowing free exploration.
-
-
Working Memory Task (All Arms Baited):
-
Bait all 8 arms with a food reward.
-
Place the mouse in the central platform and allow it to explore the maze until all 8 rewards have been consumed or a set time (e.g., 10 minutes) has elapsed.
-
An arm entry is defined as all four paws entering the arm.
-
A working memory error is recorded when the mouse re-enters an arm from which it has already consumed the reward.
-
Conduct one trial per day for 10-14 days.
-
-
Working and Reference Memory Task (Some Arms Baited):
-
Consistently bait the same 4 arms for each trial, while the other 4 arms are never baited.
-
Place the mouse in the central platform and allow it to explore until all 4 rewards are consumed or a set time has elapsed.
-
A working memory error is recorded for re-entering a baited arm.
-
A reference memory error is recorded for entering an unbaited arm.
-
Conduct one trial per day for 10-14 days.
-
-
This compound Administration:
-
Administer this compound (e.g., 10-20 mg/kg, subcutaneously) or vehicle 30 minutes before each trial.[6]
-
Caption: General workflow for the Radial Arm Maze experiment.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the therapeutic potential of AMPA receptor modulation in the context of Alzheimer's disease. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of glutamatergic neurotransmission in AD pathology and cognitive decline. While in vivo data in transgenic AD models is limited for this compound specifically, the provided protocols for standard behavioral assays are directly applicable for testing this and other ampakine compounds. Future research should aim to fill this gap to better translate the promising in vitro findings to in vivo efficacy.
References
- 1. Alterations in synaptic plasticity coincide with deficits in spatial working memory in presymptomatic 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CX-516 - Wikipedia [en.wikipedia.org]
- 5. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CX516 as a Pharmacological Tool to Probe AMPA Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] These ionotropic glutamate receptors are critical for mediating rapid neuronal communication and are integral to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][3] AMPA receptors are tetrameric ion channels composed of various combinations of four subunits (GluA1-GluA4), which determine the receptor's functional properties.[1][3][4]
CX516 (also known as Ampalex) is a pioneering member of the "ampakine" class of molecules. It functions as a positive allosteric modulator (PAM) of the AMPA receptor.[5][6] Unlike direct agonists that bind to the glutamate site, this compound binds to a distinct, allosteric site on the receptor complex.[7] This binding modulates the receptor's response to glutamate, making this compound an invaluable pharmacological tool for investigating AMPA receptor function in both healthy and pathological states. It has been studied for its potential to treat cognitive deficits in conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[5][8][9][10]
Mechanism of Action
Upon binding of the neurotransmitter glutamate, the AMPA receptor channel opens, allowing an influx of sodium (Na+) ions, which leads to the depolarization of the postsynaptic membrane.[1] This rapid depolarization is crucial for firing an action potential and for relieving the magnesium (Mg2+) block on adjacent NMDA receptors, a key step in inducing synaptic plasticity like long-term potentiation (LTP).[1][7]
This compound enhances this process. By binding to its allosteric site, this compound slows the receptor's deactivation and desensitization rates.[11][12] This means that in the presence of glutamate, the ion channel remains open for a longer duration, amplifying the influx of positive ions and strengthening the synaptic response.[7][11] This enhancement of AMPA receptor currents can facilitate the induction of LTP, a lasting increase in synaptic strength.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: this compound Dosages and Concentrations in Preclinical Studies
| Model System | Application | This compound Concentration / Dosage | Observed Effect | Reference |
| Rat Hippocampal Slices | Synaptic Response | 10-50 µM | Increased size and duration of excitatory responses. | [7][11] |
| In Vivo Rat | Odor Discrimination | Single Dose | Improved memory for odor discrimination. | [7] |
| In Vivo Rat | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg, i.p. | Marked facilitation of performance, progressive improvement at longer delays. | [11][13][14] |
| In Vivo Rat (PCP Model) | Attentional Set-Shifting | 10 and 20 mg/kg, s.c. | Significantly attenuated cognitive deficits induced by PCP. | [5] |
| Organotypic Slice Culture | AMPAR-mediated mEPSCs | Not Specified | Restored mEPSC frequency and amplitude after chloroquine-induced impairment. | [15] |
Table 2: this compound Dosages in Human Clinical Trials
| Condition Studied | Dosage | Key Outcome | Reference |
| Schizophrenia (add-on to clozapine) | 900–1200 mg, t.i.d. | Associated with improvement in measures of attention and memory. | [7] |
| Schizophrenia (add-on to various antipsychotics) | 900 mg, t.i.d. | Not effective for cognition or symptoms; placebo group improved more on PANSS. | [7] |
| Schizophrenia (monotherapy) | 300 mg up to 900 mg, t.i.d. | No clear improvement in psychosis or cognition was observed. | [16] |
| Alzheimer's Disease | 900 mg, t.i.d. | Proof-of-principle study to measure alterations in intellectual function. | [10] |
| Mild Cognitive Impairment (MCI) | 900 mg, t.i.d. | Study to test safety and efficacy in symptomatic treatment of MCI. | [17][18] |
| Fragile X Syndrome | Not Specified (4-week trial) | No significant improvement in memory or other secondary measures. Potency and dosing may have been inadequate. | [19] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on AMPA receptor-mediated basal synaptic transmission and long-term potentiation (LTP) at Schaffer collateral-CA1 synapses.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Rodent (rat or mouse)
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), ice-cold for slicing and room temperature for recording. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Submerged recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes (for recording and stimulation)
-
Perfusion system
Experimental Workflow:
Procedure:
-
This compound Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should not exceed 0.1%.
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated aCSF. Cut 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at room temperature. Allow slices to recover for at least 1 hour before recording.
-
Recording Setup: Place a single slice in the submerged recording chamber and continuously perfuse with oxygenated aCSF (~2 mL/min). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses every 20 seconds at an intensity that evokes 40-50% of the maximal response. Record a stable baseline for at least 20 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 50 µM). To do this, dilute the DMSO stock solution into the aCSF. Continue recording for 20-30 minutes to observe the effect of this compound on basal synaptic transmission.
-
LTP Induction: While still perfusing with this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize all data to the average slope of the pre-drug baseline period. Analyze the percentage increase in fEPSP slope after this compound application and after LTP induction.
Protocol 2: In Vivo Behavioral Testing - Delayed-Nonmatch-to-Sample (DNMS)
Objective: To assess the effect of this compound on short-term spatial memory in rats using the DNMS task. This protocol is based on methodologies reported by Hampson et al., 1998.[11][13][14]
Materials and Reagents:
-
This compound powder
-
Vehicle: 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline/water.
-
Adult male rats
-
T-maze or similar apparatus with automated doors and reward dispensers
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Food rewards (e.g., sucrose pellets)
Experimental Workflow:
Procedure:
-
Animal Pre-Training: Food-restrict animals to 85-90% of their free-feeding body weight. Habituate them to the testing apparatus. Train animals on the DNMS task until they reach a stable baseline performance criterion (e.g., >85% correct on short-delay trials).[11]
-
Drug Preparation: Prepare the vehicle by dissolving 2-hydroxypropyl-β-cyclodextrin in sterile saline/water to make a 25% solution. On each testing day, dissolve this compound powder in the vehicle to a final concentration of 35 mg/mL. Sonicate the solution to ensure it is fully dissolved.[11][13]
-
Administration: Approximately 5 minutes before the start of the behavioral session, administer this compound (35 mg/kg) or vehicle via intraperitoneal (i.p.) injection (1 mL/kg volume).[11][13][20] A crossover design where animals receive both drug and vehicle on different days is recommended.
-
DNMS Task:
-
Sample Phase: The trial begins by allowing the rat to enter one arm of the T-maze (e.g., the left arm), where it receives a food reward. The door to the other arm is closed.
-
Delay Phase: The rat returns to the start box for a variable delay period (e.g., ranging from 1 to 40 seconds).
-
Choice Phase: After the delay, both arms of the maze are opened. The rat must choose which arm to enter. A reward is available only in the arm that was not visited during the sample phase (the "non-match").
-
-
Session Structure: A daily session consists of 100-200 trials with varying, randomized delay intervals.
-
Data Collection and Analysis: Record the accuracy (correct vs. incorrect) for each trial. Analyze the data by calculating the percentage of correct choices, particularly as a function of the delay duration. Compare performance on days when this compound was administered versus vehicle days.
Safety and Handling
-
Solubility: this compound is soluble in DMSO.[21] For in vivo use, it can be prepared in a cyclodextrin-based vehicle to improve aqueous solubility.[11][13]
-
Storage: Store this compound powder and stock solutions at -20°C.
-
Safety: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. While this compound was generally well-tolerated in human trials, reported side effects included fatigue, insomnia, and rash.[7][19] Researchers should handle the compound with care. For animal studies, all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor structure and auxiliary subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]
- 4. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CX-516 - Wikipedia [en.wikipedia.org]
- 7. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 15. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preliminary experience with an ampakine (this compound) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Efficacy And Safety Of this compound In Elderly Participants With Mild Cognitive Impairment. | Clinical Research Trial Listing [centerwatch.com]
- 19. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Electrophysiology Studies with CX516
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, also known as Ampalex, is a well-characterized ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It enhances glutamatergic neurotransmission by prolonging the AMPA receptor channel opening in response to glutamate.[2] This modulation of AMPA receptor activity has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][3] In vivo studies in animal models have demonstrated that this compound can improve performance in various memory tasks and increase the firing rate of hippocampal neurons, making it a valuable tool for investigating cognitive enhancement and the role of the glutamatergic system in health and disease.[2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology experiments to investigate the effects of this compound on neuronal activity.
Mechanism of Action: AMPA Receptor Modulation
This compound binds to an allosteric site on the AMPA receptor, thereby slowing the receptor's deactivation and desensitization. This leads to an prolonged influx of positive ions into the postsynaptic neuron upon glutamate binding, resulting in an enhanced excitatory postsynaptic potential (EPSP). This potentiation of synaptic transmission is believed to be the primary mechanism through which this compound exerts its cognitive-enhancing effects.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of this compound.
Table 1: In Vivo Behavioral and Electrophysiological Effects of this compound in Rats
| Parameter | Species | Dosage | Key Findings | Reference |
| Delayed-Nonmatch-to-Sample (DNMS) Performance | Rat | 35 mg/kg | Progressive improvement in performance at longer delays (>5 sec). | [3][5] |
| Hippocampal CA1 and CA3 Cell Firing | Rat | Not Specified | 100-350% increase in firing rate during correct trials of a DNMS task. | [2] |
| Long-Term Potentiation (LTP) | Rat | Not Specified | Decreased the amount of afferent activity required to induce LTP. | [2] |
Table 2: In Vitro Electrophysiological Effects of this compound
| Preparation | Cell Type | This compound Concentration | Key Findings | Reference |
| Hippocampal Slices | CA1 Pyramidal Neurons | Not Specified | Increased size and duration of excitatory responses. | [2] |
| Hippocampal Slices | CA1 Pyramidal Neurons | Not Specified | Increased EPSC amplitude, two to three times larger than in interneurons. | [6] |
| Organotypic Slice Cultures (Chloroquine-treated) | CA1 Pyramidal Neurons | Not Specified | Restored mEPSC frequency and amplitude to near-normal levels. | [7] |
| Organotypic Slice Cultures (Chloroquine-treated) | CA1 Pyramidal Neurons | Not Specified | Significant recovery of single-channel properties (increased probability of opening and mean open time). | [7] |
Experimental Protocols
This section provides a detailed protocol for an acute in vivo electrophysiology experiment in anesthetized rodents to assess the effect of systemically administered this compound on spontaneous and evoked neuronal activity.
Experimental Workflow
Materials
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical tools
-
Micromanipulator
-
Recording electrode (e.g., tungsten microelectrode, silicon probe)
-
Reference electrode
-
Amplifier and data acquisition system
-
Perfusion pump and saline for histology
Procedure
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Mount the animal in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Procedures:
-
Make a midline incision on the scalp and retract the skin to expose the skull.
-
Using a dental drill, perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex).
-
Carefully resect the dura mater to expose the cortical surface.
-
-
Electrode Implantation:
-
Mount the recording electrode on a micromanipulator.
-
Slowly lower the electrode to the desired stereotaxic coordinates.
-
Place a reference electrode in contact with the cerebrospinal fluid or a distant brain region.
-
-
Electrophysiological Recording:
-
Allow the electrode to stabilize for at least 15-30 minutes.
-
Record baseline spontaneous and/or evoked neuronal activity for a minimum of 30 minutes. For evoked activity, a stimulating electrode can be placed in an afferent pathway.
-
-
This compound Administration:
-
Post-Injection Recording:
-
Continue recording neuronal activity for at least 60-120 minutes following this compound administration to observe the full time course of the drug's effect.
-
-
Data Analysis:
-
Filter and amplify the recorded signals.
-
Perform spike sorting to isolate the activity of individual neurons.
-
Analyze changes in firing rate, burst firing, and synaptic responses following this compound administration compared to the baseline period.
-
-
Histological Verification:
-
At the end of the experiment, deeply anesthetize the animal and pass a small current through the recording electrode to create a lesion at the recording site.
-
Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain, section it, and stain the sections to visualize the electrode track and confirm the recording location.
-
Logical Relationships in Experimental Design
Troubleshooting and Considerations
-
Anesthesia: The choice of anesthetic can influence neuronal activity. Isoflurane is often preferred for its rapid onset and offset, allowing for a more stable recording environment.
-
Drug Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle and that the solution is stable throughout the experiment.
-
Electrode Placement: Accurate stereotaxic targeting is crucial. Histological verification is essential to confirm the recording location.
-
Data Interpretation: Changes in neuronal activity should be interpreted in the context of the animal's physiological state and the known mechanism of action of this compound.
By following these guidelines and protocols, researchers can effectively utilize in vivo electrophysiology to investigate the effects of this compound on neuronal function and its potential as a cognitive enhancer.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 6. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of CX516 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing common behavioral assays to evaluate the efficacy of CX516, a positive allosteric modulator of the AMPA receptor, as a cognitive enhancer. The included methodologies for the Delayed-Nonmatch-to-Sample (DNMS) task, the Morris Water Maze (MWM), and the Radial Arm Maze (RAM) are intended to offer a comprehensive guide for preclinical research.
Introduction to this compound
This compound, also known as Ampalex, is a member of the ampakine family of compounds that enhance glutamatergic neurotransmission.[1] It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in synaptic plasticity and learning and memory processes.[2] By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, thereby prolonging the synaptic response to glutamate.[2] This mechanism is believed to underlie its potential to improve cognitive function in various neurological and psychiatric disorders.
Behavioral Assays for Cognitive Enhancement
The following behavioral assays are widely used to assess different aspects of learning and memory in rodents and are suitable for evaluating the pro-cognitive effects of this compound.
Delayed-Nonmatch-to-Sample (DNMS) Task
Application: The DNMS task is a robust method for assessing short-term recognition memory, a cognitive domain often impaired in neurodegenerative diseases.
Protocol: Spatial Variant of the DNMS Task in Rats
a. Apparatus:
-
A standard two-lever operant conditioning chamber.
-
A central nose-poke port.
-
A pellet dispenser for delivering food rewards (e.g., 45 mg sucrose pellets).
-
A computer with software to control the apparatus and record data.
b. Subjects:
-
Adult male rats (e.g., Sprague-Dawley) weighing 250-350g at the start of the experiment.
-
Animals should be food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water should be available ad libitum in their home cages.
c. Pre-training:
-
Habituation: Allow rats to explore the operant chamber for 15-20 minutes for 2-3 days.
-
Lever Press Training: Train the rats to press the levers to receive a food reward. This is typically done through shaping, where successive approximations of the desired behavior are reinforced.
-
Nose-Poke Training: Train the rats to perform a nose-poke in the central port to initiate a trial.
d. DNMS Task Training:
-
Sample Phase: A trial is initiated by the rat making a nose-poke. One of the two levers (left or right, randomly selected) is extended. The rat must press the extended lever. Upon a correct press, the lever retracts, and a food reward is delivered.
-
Delay Phase: Following the sample response, a delay period of a specific duration (e.g., 1, 5, 10, 20, 30 seconds) begins.
-
Choice Phase: After the delay, both levers are extended. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward. A press on the incorrect (matching) lever results in no reward and a brief time-out period.
-
Inter-Trial Interval (ITI): A 20-30 second interval separates each trial.
-
Training Criterion: Training continues until the rats achieve a stable baseline performance of at least 75% correct responses across all delay intervals.
e. This compound Administration and Testing:
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as 2-hydroxypropyl-β-cyclodextrin. A common dose for rats is 35 mg/kg, administered intraperitoneally (i.p.).[3]
-
Dosing Regimen: Administer this compound or vehicle approximately 30 minutes before the start of the behavioral testing session.
-
Testing: Conduct daily sessions of 60-100 trials with varying, pseudo-randomized delay intervals. Record the percentage of correct responses for each delay interval.
Quantitative Data: Effect of this compound on DNMS Performance in Rats
The following table summarizes the improvement in performance on the DNMS task by rats treated with this compound compared to a vehicle control group. Data is adapted from Hampson et al., 1998.[3]
| Delay Interval (seconds) | Vehicle Control (% Correct) | This compound (35 mg/kg) (% Correct) | Percentage Improvement with this compound |
| 1-5 | ~85% | ~88% | ~3.5% |
| 6-10 | ~70% | ~78% | ~11.4% |
| 11-15 | ~65% | ~75% | ~15.4% |
| 16-20 | ~60% | ~72% | ~20.0% |
| 21-25 | ~55% | ~68% | ~23.6% |
| 26-30 | ~50% | ~65% | ~30.0% |
| 31-35 | ~48% | ~62% | ~29.2% |
Morris Water Maze (MWM)
Application: The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
Protocol: Spatial Navigation in the MWM
a. Apparatus:
-
A circular pool (1.5-2.0 meters in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent, high-contrast visual cues placed on the walls of the testing room.
-
A video camera mounted above the pool, connected to a tracking system to record the animal's swim path, latency to find the platform, and other parameters.
b. Subjects:
-
Adult male rats or mice.
-
No food or water restriction is required.
c. Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the animal to swim and locate the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-20 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
d. This compound Administration:
-
Administer this compound (e.g., 10-30 mg/kg, i.p. for rats) or vehicle 30 minutes prior to the first trial of each day during the acquisition phase.
Quantitative Data: Effect of Ampakines on MWM Performance
| Training Day | Vehicle Control (Escape Latency in seconds) | Org 26576 (10 mg/kg) (Escape Latency in seconds) |
| Day 1 | 55.2 ± 3.1 | 42.5 ± 2.8 |
| Day 2 | 40.1 ± 2.9 | 35.7 ± 2.5 |
| Day 3 | 28.5 ± 2.3 | 25.1 ± 2.1 |
| Day 4 | 20.3 ± 1.9 | 18.2 ± 1.7 |
| Probe Trial | Time in Target Quadrant (%) | Time in Target Quadrant (%) |
| Day 5 | 35.5 ± 2.5 | 48.2 ± 3.1 |
Radial Arm Maze (RAM)
Application: The RAM is used to assess both working memory and reference memory. The win-shift protocol described here is particularly sensitive to working memory function.
Protocol: Win-Shift Task in the 8-Arm RAM
a. Apparatus:
-
An 8-arm radial maze with a central platform and arms radiating outwards.
-
Food wells at the end of each arm.
-
Guillotine doors to control access to the arms are optional but recommended.
-
Prominent extra-maze cues should be visible from the maze.
b. Subjects:
-
Adult male rats, food-restricted to 85-90% of their free-feeding weight.
c. Pre-training:
-
Habituation: Allow the rats to freely explore the maze with food rewards scattered throughout for 2-3 days.
-
Shaping: Gradually introduce the task by baiting only a few arms and then increasing the number of baited arms as the rat learns to visit them for a reward.
d. Win-Shift Procedure:
-
Training/Forced Choice Phase:
-
At the start of a trial, four of the eight arms are baited with a food reward. The other four arms are blocked by guillotine doors.
-
The rat is placed on the central platform and allowed to enter the open arms and consume the rewards.
-
The selection of baited arms should be varied pseudo-randomly across trials.
-
-
Delay Phase:
-
After the rat has visited all four baited arms, it is removed from the maze and returned to its home cage for a delay period (e.g., 5 minutes to several hours).
-
-
Test/Free Choice Phase:
-
After the delay, the rat is returned to the central platform.
-
All eight arms are now open, but only the four arms that were not baited in the training phase now contain a food reward.
-
The rat is allowed to freely explore the maze until all four rewards have been consumed or a set time has elapsed (e.g., 5-10 minutes).
-
-
Data Collection:
-
Working Memory Errors: An entry into an arm that was visited during the training phase or an arm that has already been visited during the test phase.
-
Reference Memory Errors: An entry into an arm that was never baited during either phase (in this specific win-shift protocol, this type of error is less relevant).
-
e. This compound Administration:
-
Administer this compound (e.g., 10-30 mg/kg, i.p. for rats) or vehicle 30 minutes before the start of the training phase.
Quantitative Data: Effect of Ampakines on RAM Performance
| Treatment Group | Number of Working Memory Errors (Mean ± SEM) |
| Vehicle Control | 2.8 ± 0.4 |
| CX1739 (0.3 mg/kg) | 1.5 ± 0.3 |
| CX1739 (1.0 mg/kg) | 1.2 ± 0.2 |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at a glutamatergic synapse.
Experimental Workflow: Morris Water Maze
Caption: Experimental workflow for the Morris Water Maze assay.
Logical Relationship: this compound Mechanism of Action
Caption: Logical flow of this compound's mechanism to behavioral outcomes.
References
- 1. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of CX516
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, an ampakine compound, has been investigated for its potential therapeutic effects on cognitive function. A critical aspect of its pharmacological profile is its ability to penetrate the blood-brain barrier (BBB), the highly selective border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Understanding the extent and mechanisms of this compound's BBB penetration is crucial for predicting its efficacy and safety in treating CNS disorders.
These application notes provide a comprehensive overview of the methods available to assess the BBB penetration of this compound. Detailed protocols for key in vivo and in vitro experiments are provided, along with guidelines for data interpretation. The information presented here is intended to guide researchers in designing and executing robust studies to characterize the CNS disposition of this compound and similar compounds.
Physicochemical Properties and Predicted BBB Penetration
Table 1: General Physicochemical Properties Influencing BBB Penetration
| Property | Favorable Range for BBB Penetration | Implication for this compound |
| Molecular Weight (MW) | < 400-500 Da | This compound has a molecular weight that falls within the favorable range for passive diffusion across the BBB. |
| Lipophilicity (LogP) | 1 - 3 | The LogP of a compound indicates its lipid solubility. A moderate LogP is generally preferred for BBB penetration. |
| Polar Surface Area (PSA) | < 60-90 Ų | A lower PSA is associated with better BBB penetration as it reduces the energy required to shed water molecules and enter the lipid membrane of the BBB. |
| Hydrogen Bond Donors | ≤ 3 | A lower number of hydrogen bond donors reduces the polarity of the molecule, favoring its passage across the BBB. |
| pKa | Basic pKa may facilitate BBB entry | The ionization state of a compound at physiological pH (7.4) affects its charge and, consequently, its ability to cross the lipid membranes of the BBB. |
In Vivo Methods for Assessing BBB Penetration
In vivo studies in animal models provide the most physiologically relevant data on BBB penetration. The following are key in vivo methods applicable to this compound.
Brain-to-Plasma Concentration Ratio (Kp)
This method involves administering this compound to an animal model (e.g., rat) and measuring its concentration in both the brain tissue and plasma at a specific time point or over a time course. The ratio of the concentration in the brain to that in the plasma (Kp) provides an indication of the extent of BBB penetration.
Quantitative Data Summary
A study in rats has shown that a 35 mg/kg intraperitoneal (i.p.) dose of this compound results in blood and brain levels that closely match, reaching a concentration of approximately 50 μM[1]. The half-life of this compound in rat blood is reported to be approximately 15-20 minutes[1].
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Peak Brain Concentration | ~50 μM | Rat | 35 mg/kg | i.p. | [1] |
| Peak Plasma Concentration | ~50 μM | Rat | 35 mg/kg | i.p. | [1] |
| Blood Half-life (t½) | ~15-20 min | Rat | Not specified | Not specified | [1] |
Experimental Protocol: Determination of Brain-to-Plasma Ratio
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Drug Administration: Administer this compound at a dose of 35 mg/kg via intraperitoneal injection.
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, and 120 minutes) post-dose, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Brain Collection: Perfuse the brain with ice-cold saline to remove remaining blood. Excise the whole brain.
-
Sample Processing: Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the concentration of this compound in the brain homogenate by its concentration in the plasma.
In Vivo Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF). This provides a more direct measure of the pharmacologically active concentration of this compound at its target site.
Experimental Protocol: In Vivo Brain Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to establish a stable baseline.
-
Drug Administration: Administer this compound (35 mg/kg, i.p.).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Bioanalysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the brain ECF.
In Vitro Methods for Assessing BBB Penetration
In vitro models of the BBB offer a higher-throughput and more controlled environment to study the mechanisms of drug transport.
Cell-Based Transwell Models
This model utilizes a semi-permeable membrane in a Transwell insert to separate two compartments, an apical (blood side) and a basolateral (brain side) chamber. A monolayer of brain endothelial cells is cultured on the membrane, forming a barrier that mimics the BBB.
Experimental Protocol: In Vitro BBB Permeability Assay
-
Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3, bEnd.3) or primary brain endothelial cells on Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
Compound Addition: Add this compound to the apical chamber at a known concentration.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Bioanalysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
To investigate the role of efflux transporters, the permeability of this compound can be assessed in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Brain Tissue Binding Assay
This assay determines the fraction of a drug that is unbound (fu,brain) in the brain tissue. Only the unbound drug is free to interact with its target. Equilibrium dialysis is a common method for this assessment.
Experimental Protocol: Equilibrium Dialysis for Brain Tissue Binding
-
Brain Homogenate Preparation: Homogenize rat brain tissue in phosphate-buffered saline (PBS).
-
Dialysis Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.
-
Sample Loading: Add the brain homogenate spiked with this compound to one chamber and PBS to the other.
-
Equilibration: Incubate the plate at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Analysis: After equilibration, collect samples from both the brain homogenate and the buffer chambers.
-
Bioanalysis: Determine the concentration of this compound in both sets of samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound in brain (fu,brain) using the following formula: fu,brain = Concentration in buffer / Concentration in brain homogenate
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
General LC-MS/MS Protocol Outline
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile.
-
Brain Homogenate/Dialysate: Protein precipitation or solid-phase extraction.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Signaling Pathways and Efflux Transporters
The BBB penetration of a compound can be limited by efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These transporters actively pump substrates out of the brain endothelial cells back into the bloodstream. It is currently unknown whether this compound is a substrate of these transporters.
Furthermore, the integrity of the BBB is maintained by tight junctions between endothelial cells, which are regulated by a complex network of signaling pathways. The expression and localization of tight junction proteins like claudin-5 and occludin are critical for barrier function. The effect of this compound on these signaling pathways and tight junction protein expression has not been reported.
Conclusion
Assessing the BBB penetration of this compound is a multi-faceted process that requires a combination of in vivo and in vitro methodologies. The protocols and information provided in these application notes offer a comprehensive guide for researchers to thoroughly characterize the CNS disposition of this compound. By determining key parameters such as the brain-to-plasma ratio, unbound brain fraction, and in vitro permeability, a clearer understanding of this compound's potential as a CNS therapeutic can be achieved. Further research is warranted to elucidate the specific transport mechanisms involved, including its potential interaction with efflux transporters and its effects on BBB signaling pathways.
References
Troubleshooting & Optimization
overcoming the low potency of CX516 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ampakine CX516. The content directly addresses the common challenge of its low potency in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the neurotransmitter glutamate. This leads to a prolongation of the ion channel opening, resulting in an increased amplitude and duration of excitatory postsynaptic currents (EPSCs). This modulation of glutamatergic signaling is believed to be the basis for its potential cognitive-enhancing effects.
Q2: Why am I observing weak or inconsistent effects with this compound in my experiments?
A primary challenge in working with this compound is its inherently low potency and short half-life.[1] This has been a significant factor in the disappointing results of some human clinical trials.[1] Consequently, achieving a robust and reproducible effect in both in vitro and in vivo experiments can be difficult. The concentration of this compound at the target site may be insufficient to elicit a strong response, or its rapid metabolism may lead to a transient effect.
Q3: What are "low-impact" versus "high-impact" ampakines, and where does this compound fit in?
Ampakines are often categorized as "low-impact" or "high-impact" based on their effect on AMPA receptor desensitization.
-
Low-impact ampakines , like this compound, only moderately offset receptor desensitization and have a reduced effect on synaptic currents.[3] This characteristic is associated with a lower risk of seizure-inducing side effects.
-
High-impact ampakines , in contrast, can fully offset receptor desensitization, leading to a more pronounced and sustained enhancement of synaptic currents.[4] While this can translate to higher potency, it also carries a greater risk of excitotoxicity and seizures.[4]
This compound is considered a "low-impact" ampakine.
Troubleshooting Guide
Issue: Suboptimal or no observable effect of this compound.
This is a common issue directly related to the compound's low potency. Here are several strategies to consider:
1. Optimize Drug Preparation and Administration:
-
Vehicle Selection: this compound has poor water solubility. Using a suitable vehicle is critical for achieving complete dissolution and bioavailability. Cyclodextrin-based solutions, such as 2-hydroxypropyl-β-cyclodextrin, have been successfully used to prepare this compound for intraperitoneal injections in animal studies.[5][6]
-
Sonication: Ensure thorough mixing and dissolution by sonicating the drug-vehicle solution.[5][6]
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment to avoid degradation.[5]
2. Adjust Dosing Regimen:
-
Dose Escalation: Due to its low potency, higher doses of this compound may be required to observe an effect. In rodent studies, doses in the range of 10-35 mg/kg have been used.[2][5] However, be mindful of potential side effects at higher concentrations.
-
Repeated Dosing: The short half-life of this compound (approximately 20 minutes in rats and 1 hour in humans) may necessitate a repeated dosing schedule to maintain effective concentrations over the course of the experiment.[7]
3. Consider More Potent Analogs:
If the low potency of this compound remains a significant hurdle, consider using one of its more potent analogs. Several next-generation ampakines have been developed with improved pharmacological profiles.
| Compound | Class | Relative Potency to this compound | Key Characteristics |
| This compound | Low-Impact Ampakine | - | Standard reference compound, low potency, short half-life.[1] |
| Farampator (CX691) | Low-Impact Ampakine | More potent than this compound.[3] | Retains antipsychotic activity in animal models where high doses of this compound are ineffective.[3][8] |
| CX717 | Low-Impact Ampakine | More potent than this compound. | Has shown efficacy in animal models at lower doses than this compound.[9] |
| CX1739 | Low-Impact Ampakine | 40-100 times more potent than this compound. | Demonstrates a broad therapeutic window with a minimized risk of epileptogenic activity. |
4. Refine Experimental Assays:
-
Sensitive Outcome Measures: Ensure that the chosen behavioral or electrophysiological assays are sensitive enough to detect the subtle modulatory effects of a low-impact ampakine.
-
Control for Variability: Implement rigorous experimental controls to minimize variability that could mask a modest treatment effect.
Experimental Protocols & Visualizations
AMPA Receptor Modulation by this compound
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (farampator): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]
- 7. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: CX516 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of CX516, with a specific focus on addressing its characteristic short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in vivo?
The principal challenge with this compound in vivo is its short elimination half-life, which is approximately 40-45 minutes in rats.[1][2] This rapid clearance can make it difficult to maintain therapeutic concentrations over a sustained period, a factor that contributed to disappointing results in human clinical trials.[3]
Q2: How can I address the short half-life of this compound in my experimental design?
There are several strategies to manage the short half-life of this compound:
-
Frequent Dosing: Administering the compound at shorter intervals can help maintain more stable plasma and brain concentrations.
-
Higher Doses: While considering potential toxicity, using a higher dose can prolong the time the concentration remains above the effective threshold.
-
Alternative Compounds: Newer ampakines, such as CX717 and farampator (CX691), have been developed with improved pharmacokinetic profiles.[3][4][5] CX717, for instance, has a significantly longer half-life of 8-12 hours in humans.
-
Consider a "Pulsing" Effect: Some studies suggest that intermittent "pulsing" of this compound may be sufficient to enhance synaptic efficiency, meaning continuous high-level exposure may not be necessary for all desired effects.
Q3: What are the known downstream effects of this compound's modulation of AMPA receptors?
This compound is a positive allosteric modulator of AMPA receptors.[3] Its binding enhances the receptor's response to glutamate, leading to a cascade of downstream signaling events. This includes the activation of protein kinases such as Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can then phosphorylate various substrates, including the AMPA receptor subunits themselves, influencing receptor trafficking and channel conductance. Additionally, ampakine-mediated enhancement of synaptic activity can lead to increased production of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal health.[6]
Q4: Are there any unexpected behavioral effects to be aware of when using this compound in rodents?
Yes, some studies have reported a "carryover" effect in a subset of rats, where the cognitive-enhancing effects of this compound persist on subsequent days even without further drug administration.[2][7][8] Conversely, other animals in the same studies did not exhibit this carryover, and the drug's effects dissipated in line with its known half-life.[2][7][8] Researchers should be aware of this potential for inter-individual variability in the duration of the compound's effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | Improper solvent selection or preparation. | This compound is soluble in organic solvents like ethanol (~10 mg/ml), DMSO (~50 mg/ml), and DMF (~50 mg/ml). For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 5 mg/ml. For in vivo rodent studies, a common vehicle is a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. Ensure thorough mixing and sonication. |
| Lack of Expected Behavioral Effect | Suboptimal dosing, rapid metabolism, or inappropriate timing of behavioral testing. | Review your dosing regimen. Due to the short half-life, consider administering this compound closer to the time of behavioral testing (e.g., ~5 minutes before for intraperitoneal injection in rats).[7][8] Consider increasing the dose or frequency of administration. For longer-term studies, consider using an analog with a longer half-life. |
| High Inter-Individual Variability in Response | Natural biological variation in drug metabolism and response. | Increase the number of subjects in each experimental group to ensure statistical power. Carefully monitor and record the behavior of individual animals to identify potential "carryover" effects. |
| Signs of Toxicity (e.g., seizures) | Dose is too high. | While this compound is considered a "low-impact" ampakine with a lower risk of seizure induction compared to "high-impact" ampakines, it is still crucial to perform dose-response studies to determine the optimal therapeutic window for your specific model and experimental paradigm.[4] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Related Ampakines
| Compound | Species | Half-Life | Key Findings |
| This compound | Rat | ~40-45 minutes | Rapid clearance. A major metabolite has a similarly short half-life.[1][2] |
| CX717 | Human | 8-12 hours | Significantly longer half-life compared to this compound, offering a potential solution to the short duration of action. |
| Farampator (CX691) | Rat | Data not available | Described as more potent than this compound.[5] |
Experimental Protocols
Detailed Methodology for In Vivo Administration of this compound in Rats
This protocol is adapted from studies investigating the cognitive-enhancing effects of this compound.
1. Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile saline (0.9%)
-
Sterile deionized water
-
Sonicator
-
Sterile injection supplies (syringes, needles)
2. Vehicle Preparation (25% w/v 2-hydroxypropyl-β-cyclodextrin):
-
Add 2.5 g of 2-hydroxypropyl-β-cyclodextrin to 5.0 ml of sterile saline.
-
Add sterile deionized water to bring the total volume to 10.0 ml.
-
Sonicate the solution at high power for approximately 15 seconds to ensure complete dissolution.
-
Store the vehicle solution at 4°C for up to 5 days. Before each use, warm the solution to room temperature and sonicate again to ensure it is well-mixed.
3. This compound Solution Preparation (35 mg/ml):
-
Add 35 mg of this compound powder to 1.0 ml of the prepared cyclodextrin vehicle.
-
Sonicate the solution at high power for approximately 15 seconds to ensure thorough dissolution and mixing.
-
Crucially, prepare the this compound solution fresh each day of the experiment.
4. Administration:
-
The recommended dose for cognitive enhancement studies in rats is 35 mg/kg .[7][8]
-
Administer the this compound solution via intraperitoneal (IP) injection .
-
The volume of injection should be 1 ml/kg of body weight.
-
Administer the injection approximately 5 minutes before the start of the behavioral session .[7][8]
-
For control animals, administer an equivalent volume of the cyclodextrin vehicle using the same route and timing.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling cascade initiated by this compound's positive allosteric modulation of the AMPA receptor.
Experimental Workflow for In Vivo this compound Studies
Caption: A standard workflow for conducting in vivo experiments with this compound in rodents.
References
- 1. mdpi.com [mdpi.com]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (farampator): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CX516 in neuronal cultures
Welcome to the technical support center for CX516. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It binds to an allosteric site on the AMPA receptor, enhancing its function by prolonging the channel opening in response to glutamate. This leads to an increased influx of positive ions and enhanced excitatory postsynaptic currents (EPSCs).
Q2: Does this compound have off-target binding to other receptors?
Currently, there is no direct evidence to suggest that this compound binds with high affinity to other neurotransmitter receptors or ion channels at concentrations typically used for AMPA receptor modulation. Its primary molecular target is the AMPA receptor. However, it's important to consider that "off-target" can also refer to unintended downstream consequences of its primary action.
Q3: What are the known potential off-target effects of this compound in neuronal cultures?
The most significant potential off-target effect of this compound is its differential impact on various neuron types, which can alter the balance of excitation and inhibition within a neuronal circuit. Specifically, this compound has been shown to potentiate AMPA receptor-mediated currents more strongly in excitatory pyramidal neurons than in inhibitory interneurons.[1] This can lead to a net increase in excitability that may not be the intended outcome of the experiment.
Q4: How does this compound affect intracellular signaling pathways?
As a low-impact ampakine, this compound primarily enhances AMPA receptor-mediated depolarization. This can indirectly lead to the activation of voltage-gated calcium channels and NMDA receptors by removing their magnesium block, resulting in an influx of calcium.[2] This increase in intracellular calcium can then trigger various downstream signaling cascades, including those involved in gene expression and synaptic plasticity. Unlike high-impact ampakines, this compound does not appear to induce calcium release from intracellular stores via Gq-protein coupling.[3]
Q5: Can this compound influence gene expression in neurons?
Yes, by enhancing synaptic activity and calcium influx, this compound can indirectly influence gene expression. For instance, positive modulators of AMPA receptors have been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) in hippocampal and cortical neurons.[4]
Troubleshooting Guide
Problem 1: Observing excessive excitotoxicity or cell death in my neuronal culture after this compound application.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals. High concentrations of this compound can lead to over-excitation and subsequent excitotoxicity.
-
-
Possible Cause 2: Imbalance in Excitatory/Inhibitory activity.
-
Solution: Be aware that this compound can preferentially enhance excitatory transmission.[1] This can be particularly problematic in cultures with a sparse population of inhibitory interneurons. Consider co-application of a low concentration of a GABAA receptor positive allosteric modulator to maintain a healthy excitatory/inhibitory balance.
-
-
Possible Cause 3: Unhealthy culture conditions.
-
Solution: Ensure your neuronal cultures are healthy before drug application. Factors such as high cell density, nutrient depletion, or pH changes in the media can increase susceptibility to excitotoxicity.
-
Problem 2: I am not observing the expected potentiation of synaptic currents with this compound.
-
Possible Cause 1: Low concentration or insufficient drug delivery.
-
Solution: Verify the final concentration of this compound in your experimental setup. Ensure adequate perfusion or bath application to allow the drug to reach the target neurons.
-
-
Possible Cause 2: Cell-type specific effects.
-
Solution: Remember that the effect of this compound can be less pronounced in certain types of interneurons compared to pyramidal neurons.[1] Identify the cell type you are recording from to interpret your results accurately.
-
-
Possible Cause 3: Rundown of AMPA receptor responses.
-
Solution: In whole-cell patch-clamp recordings, AMPA receptor responses can run down over time. Ensure you have a stable baseline before applying this compound and that your internal solution contains ATP and GTP to support cell health.
-
Problem 3: My electrophysiological recordings become unstable after applying this compound.
-
Possible Cause 1: Increased network excitability leading to epileptiform activity.
-
Solution: The excitatory/inhibitory imbalance caused by this compound can lead to network hyperexcitability. Try using a lower concentration of this compound or reducing the stimulation intensity.
-
-
Possible Cause 2: Off-target effects on recording equipment.
-
Solution: While unlikely, it's good practice to ensure the drug solution is not affecting your electrodes or perfusion system. Run a control with the vehicle solution to rule out any artifacts.
-
Quantitative Data Summary
The following table summarizes the differential effects of this compound on excitatory postsynaptic current (EPSC) amplitude in different types of hippocampal CA1 neurons.
| Cell Type | This compound Effect on EPSC Amplitude (relative to baseline) | Reference |
| Pyramidal Cells | 2-3 times larger increase compared to interneurons | [1] |
| Interneurons (Stratum Radiatum & Oriens) | - | [1] |
| Radiatum Giant Cells | 6 times smaller increase compared to pyramidal cells | [1] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Effects on Pyramidal Neurons and Interneurons.
-
Slice Preparation:
-
Prepare acute hippocampal or cortical slices (300-400 µm thick) from rodents of the desired age.
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
-
-
Cell Identification:
-
Visually identify pyramidal neurons based on their characteristic large, triangular-shaped soma in the pyramidal cell layer.
-
Identify interneurons in the stratum radiatum or stratum oriens based on their morphology (e.g., smaller, rounder somas) and electrophysiological properties (e.g., fast-spiking phenotype).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings from the identified neurons.
-
Use a potassium-based internal solution.
-
Record baseline AMPA receptor-mediated EPSCs by stimulating afferent fibers.
-
Bath apply this compound at the desired concentration (e.g., 10-100 µM).
-
Record EPSCs in the presence of this compound after the drug effect has stabilized.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the EPSCs before and after this compound application.
-
Compare the percentage potentiation of EPSC amplitude by this compound between pyramidal neurons and interneurons.
-
Visualizations
Caption: this compound signaling pathway in a neuron.
Caption: Workflow for assessing this compound's effects.
Caption: this compound induced excitatory/inhibitory imbalance.
References
- 1. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in CX516 Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with CX516.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Ampalex, is a positive allosteric modulator of the AMPA receptor.[1][2] It belongs to a class of compounds called ampakines.[1] this compound does not act as a direct agonist but enhances the response of AMPA receptors to the endogenous neurotransmitter glutamate by slowing receptor deactivation and desensitization. This modulation strengthens synaptic transmission, a process fundamental to learning and memory.[3]
Q2: Why am I seeing variable or no effect with this compound in my experiments?
Inconsistent results with this compound can stem from several factors, a primary one being its characterization as a "low-impact" ampakine with low potency and a short half-life.[1][4][5] Human clinical trials have often been disappointing for these reasons.[5][6] Key areas to troubleshoot include compound solubility, dosage, and experimental design.
Q3: How should I prepare this compound solutions to ensure consistency?
Proper solubilization of this compound is critical for reproducible results. The compound has limited solubility in aqueous solutions.[7]
-
For in vitro studies: this compound is often dissolved in DMSO to create a stock solution.[2][8] It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2] For cell-based assays, ensure the final DMSO concentration is low and consistent across all conditions to avoid solvent-induced artifacts.
-
For in vivo studies: Due to its low solubility, various vehicles are used. A common method involves preparing a stock solution in DMSO and then diluting it in a vehicle such as a solution containing PEG300, Tween-80, and saline.[8] Another approach is the use of cyclodextrins to improve solubility.[9][10][11] It is recommended to prepare fresh solutions daily and sonicate them to ensure complete dissolution.[9][10][11]
Q4: What is the appropriate dosage for this compound in my experiments?
Dosage can be a significant source of variability. Due to its low potency, relatively high doses of this compound are often required.
-
In vitro studies: Effective concentrations can vary depending on the cell type and assay. Concentrations well above 10-15 μM are often needed to elicit a reliable response.[9]
-
In vivo studies: Doses in animal models have ranged from 10 to 50 mg/kg.[12] However, some studies have noted inconsistent effects at lower doses (10-20 mg/kg) and more reliable, though sometimes performance-impairing at higher doses (50-70 mg/kg), effects at doses around 35 mg/kg.[9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
Troubleshooting Guide
Below are common issues encountered in this compound studies and steps to resolve them.
| Issue | Potential Cause | Recommended Solution |
| No observable effect | Inadequate Dose: this compound has low potency and may require higher concentrations than anticipated.[1][4] | Perform a dose-response curve to identify the optimal concentration for your model. |
| Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Prepare fresh solutions daily. Use appropriate solvents like DMSO for stock solutions and vehicles like cyclodextrin or PEG300/Tween-80 for in vivo administration.[8][9] Sonicate solutions to ensure complete dissolution.[9][10][11] | |
| Short Half-Life: The effect of this compound may be transient due to its short half-life in vivo.[1][5] | Consider the timing of your measurements relative to drug administration. For behavioral studies, it may be necessary to test at different time points post-injection. | |
| High variability between replicates | Inconsistent Drug Preparation: Variations in solution preparation can lead to different effective concentrations across experiments. | Standardize your solution preparation protocol. Always use fresh, high-quality solvents and prepare solutions on the day of the experiment.[9] |
| Biological Variability: The response to this compound can vary between individual animals or cell cultures.[9][13] | Increase the sample size to improve statistical power. For in vivo studies, ensure animals are age and weight-matched. | |
| Unexpected side effects or toxicity | High Dose: The high doses required for efficacy may lead to off-target effects or toxicity.[6] Gastrointestinal side effects have been noted in human trials.[6] | Carefully observe for any adverse effects in your model. If toxicity is observed, consider reducing the dose or exploring more potent ampakines. |
| Solvent Toxicity: The vehicle, particularly DMSO at high concentrations, can be toxic to cells. | Keep the final concentration of DMSO as low as possible (typically <0.1%) in in vitro experiments and include a vehicle-only control group. |
Experimental Protocols
Preparation of this compound for In Vivo Administration (Rat Model)
This protocol is based on methods described in studies using cyclodextrin as a vehicle.[9][10][11]
-
Materials: this compound powder, 2-hydroxypropyl-β-cyclodextrin, sterile saline (0.9% NaCl), sonicator, sterile tubes.
-
Vehicle Preparation: Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.
-
This compound Solution Preparation:
-
For a 35 mg/kg dose in a rat, prepare a 35 mg/mL stock solution.
-
Add the required amount of this compound powder to the cyclodextrin vehicle.
-
Sonicate the solution for approximately 15 seconds or until the powder is completely dissolved.[9]
-
-
Administration:
-
Administer the solution intraperitoneally (IP) at a volume of 1 mL/kg body weight.
-
Prepare the solution fresh on each day of administration.[9]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the synapse.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound data.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. Cortex's Ampakine this compound Fizzles, But More Potent Ones In Pipeline + | Bioworld | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CX516 Concentration for Maximal AMPA Receptor Modulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of CX516 for maximal AMPA receptor (AMPAR) modulation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modulate AMPA receptors?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to a class of compounds known as "ampakines." this compound binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site.[2] This binding slows the receptor's deactivation and attenuates its desensitization, leading to a prolonged channel opening in response to glutamate.[3][4] The result is an enhanced inward current of positive ions (Na+ and Ca2+), which increases the magnitude and duration of excitatory postsynaptic potentials (EPSPs).[3]
Q2: What is the difference between "low-impact" and "high-impact" ampakines, and where does this compound fit in?
A2: Ampakines are broadly categorized as "low-impact" or "high-impact" based on their effect on AMPA receptor desensitization.
-
Low-impact ampakines , such as this compound, only modestly affect receptor desensitization and do not alter the agonist binding affinity.[5][6] This generally results in a lower risk of excitotoxicity and a wider therapeutic window.[6]
-
High-impact ampakines can completely offset receptor desensitization and enhance agonist binding affinity.[5] While potent, they carry a higher risk of inducing seizures and other excitotoxic effects.[5][6]
Q3: What are the typical effective concentrations for this compound in in vitro and in vivo experiments?
A3: The optimal concentration of this compound is highly dependent on the experimental model and the specific endpoint being measured.
-
In vitro : For electrophysiological studies in brain slices or cultured neurons, concentrations can range from the low micromolar to the millimolar range. A concentration of 6 mM has been shown to produce maximal potentiation of steady-state glutamate-induced currents.[5] Another study reported an EC50 of 2.8 mM for the enhancement of glutamate-evoked currents in pyramidal neurons.[7]
-
In vivo : In rodent models for behavioral studies, typical dosages range from 30 to 50 mg/kg.[3][4] A dose of 35 mg/kg has been shown to be effective in improving performance in short-term memory tasks.[4]
Q4: How should I prepare stock solutions of this compound?
A4: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock solution can then be diluted to the final working concentration in your experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, this compound can be prepared in a cyclodextrin vehicle to enhance solubility.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Inadequate Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental system. | Gradually increase the concentration of this compound in a stepwise manner. Refer to the dose-response data in this guide and relevant literature for typical effective ranges. |
| Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of this compound in DMSO before diluting in aqueous buffer. Gentle warming or sonication may aid dissolution. Prepare fresh solutions for each experiment. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Store this compound powder at -20°C. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Receptor Subunit Composition: The AMPA receptors in your model system may have a subunit composition that is less sensitive to this compound. | Characterize the AMPA receptor subunit expression in your model system. The effects of ampakines can vary depending on the GluA subunit composition. | |
| Signs of Excitotoxicity (e.g., cell swelling, neuronal death) | Excessive Concentration: High concentrations of this compound can lead to over-activation of AMPA receptors and subsequent excitotoxicity. | Reduce the concentration of this compound. As a low-impact ampakine, this compound has a lower risk of excitotoxicity compared to high-impact ampakines, but it is not entirely absent.[5] |
| Prolonged Exposure: Continuous application of this compound, even at moderate concentrations, can lead to excitotoxic damage. | Reduce the duration of this compound application. Consider using a perfusion system to control the application and washout of the drug. | |
| Vulnerable Cell Population: The neurons in your culture or slice preparation may be particularly susceptible to excitotoxicity. | Ensure your culture or slice preparation is healthy. Consider co-application of an NMDA receptor antagonist if the experimental design allows, as NMDA receptor activation is a major contributor to excitotoxicity. | |
| Variability in Experimental Results | Inconsistent Drug Preparation: Variations in the preparation of this compound solutions can lead to inconsistent results. | Standardize your protocol for preparing and applying this compound solutions. Always use freshly prepared solutions. |
| Biological Variability: Inherent biological differences between animals, cultures, or slices can contribute to variability. | Increase the number of replicates for each experimental condition. Use appropriate statistical methods to account for variability. | |
| pH shifts in solution: Changes in the pH of your experimental buffer upon addition of this compound solution can affect neuronal activity. | Check the pH of your final working solution after adding this compound and adjust if necessary. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental Model | Reference |
| EC50 | 2.8 ± 0.9 mM | Enhancement of glutamate-evoked currents in acutely isolated prefrontal cortex pyramidal neurons | [7] |
| Maximal Potentiation | ~1000% increase in steady-state current | Co-application with glutamate in cortical neurons | [5] |
| Concentration for Maximal Potentiation | 6 mM | Co-application with glutamate in cortical neurons | [5] |
Table 2: In Vivo Dosages of this compound for Behavioral Studies in Rodents
| Dosage Range | Outcome | Animal Model | Reference |
| 30 - 50 mg/kg | Improved performance in short-term memory tasks | Rats | [3][4] |
| 35 mg/kg | Enhanced performance in a delayed-nonmatch-to-sample (DNMS) task | Rats | [4] |
| 10 - 20 mg/kg | Inconsistent facilitation of DNMS performance | Rats | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Application of this compound in Acute Hippocampal Slices for Electrophysiology
-
Materials:
-
Acute hippocampal slices
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound stock solution (in DMSO)
-
Perfusion system
-
Electrophysiology recording setup
-
-
Procedure:
-
Prepare acute hippocampal slices according to your standard laboratory protocol.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of excitatory postsynaptic currents, EPSCs).
-
Prepare the final working concentration of this compound by diluting the DMSO stock solution into fresh, oxygenated aCSF immediately before use. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the synaptic activity in the presence of this compound for the desired duration.
-
To study the washout effect, switch the perfusion back to the control aCSF.
-
Visualizations
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Excitotoxicity with High Doses of CX516
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing potential excitotoxicity when using high doses of the ampakine CX516 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Ampalex, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It belongs to a class of molecules called ampakines. This compound binds to a site on the AMPA receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate by prolonging the time the ion channel remains open.[1] This action facilitates fast excitatory neurotransmission in the central nervous system.[4]
Q2: What is excitotoxicity and why is it a concern with AMPA receptor modulators?
A2: Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[5] Over-activation of AMPA receptors can cause a significant influx of ions, particularly Ca2+, which triggers downstream cytotoxic cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6][7]
Q3: Does this compound pose a high risk of excitotoxicity, especially at high doses?
A3: this compound is classified as a "low-impact" ampakine, which is associated with a lower risk of excitotoxicity compared to "high-impact" ampakines.[8][9][10] High-impact ampakines can induce a secondary release of calcium from the endoplasmic reticulum via a Gq-protein coupled pathway, a mechanism that has not been observed with high concentrations of low-impact ampakines like this compound.[8][9] While this compound is considered to have a better safety profile, it is still crucial to monitor for potential excitotoxicity when using high doses. In human trials, high doses have been associated with side effects such as fatigue, insomnia, and gastrointestinal discomfort.[1][11] In a small study, transient leukopenia and elevated liver enzymes were also reported.[12]
Q4: What are the typical dose ranges for this compound in research?
A4: Dosages of this compound vary depending on the animal model and the intended application. In rodent studies, effective doses have ranged from 5 mg/kg to 35 mg/kg.[13][14] In human clinical trials, doses have been in the range of 300 mg to 1200 mg, administered three times daily.[1][11]
Troubleshooting Guide: Monitoring and Mitigating Excitotoxicity
This guide provides structured advice for researchers encountering or aiming to prevent excitotoxicity in their experiments with high doses of this compound.
| Potential Issue | Recommended Action | Rationale |
| Unexpected cell death or poor neuronal viability in vitro. | 1. Perform a dose-response curve for this compound. 2. Assess neuronal viability using an MTT assay. 3. Monitor for apoptosis by measuring Caspase-3 activity. | To establish the therapeutic window and identify the threshold for cytotoxicity in your specific cell model. |
| Suspected sub-lethal excitotoxicity (e.g., altered neuronal morphology, synaptic dysfunction). | 1. Measure intracellular calcium (Ca2+) levels using a fluorescent indicator like Fura-2 AM. 2. Assess mitochondrial membrane potential. 3. Measure the production of reactive oxygen species (ROS). | These are early indicators of excitotoxic stress that precede overt cell death. |
| Observed excitotoxicity at desired therapeutic doses. | 1. Consider co-administration with a GABA receptor agonist (e.g., baclofen, muscimol). 2. If applicable, consider the use of an NMDA receptor antagonist. | GABAergic activation can have a neuroprotective effect against AMPA-mediated excitotoxicity.[6][7][12] In some contexts, excitotoxicity can involve secondary activation of NMDA receptors.[5] |
| In vivo studies show adverse effects (e.g., seizures, behavioral abnormalities). | 1. Lower the dose of this compound. 2. Monitor for fluid-based biomarkers of neurotoxicity (e.g., GFAP, UCH-L1, total tau in CSF or blood). [15][16]3. Ensure appropriate animal monitoring and welfare checks. | To mitigate systemic toxicity and ensure ethical and scientifically valid in vivo research. |
Data Presentation: Summary of In Vitro Excitotoxicity Assays
| Assay | Parameter Measured | Principle | Typical Readout |
| MTT Assay | Cell Viability/Metabolic Activity | Reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[17] | Colorimetric (absorbance at ~570 nm). |
| Fura-2 AM Assay | Intracellular Calcium [Ca2+]i | Ratiometric fluorescence of Fura-2 dye upon binding to Ca2+.[1][18][19][20][21] | Ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. |
| Caspase-3 Activity Assay | Apoptosis | Cleavage of a fluorogenic or colorimetric substrate by activated caspase-3.[22][23][24][25][26] | Fluorescence or absorbance, indicating enzyme activity. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and allow them to adhere and stabilize for 24 hours.
-
Treatment: Expose cells to varying concentrations of this compound (and appropriate vehicle controls) for the desired experimental duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[27]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[28]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[17]
Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
-
Cell Preparation: Culture neurons on glass coverslips suitable for microscopy.
-
Dye Loading: Prepare a loading solution of 1-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) and incubate the cells for 30-60 minutes at 37°C in the dark.[21]
-
Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes.[1]
-
Imaging: Mount the coverslip on an imaging chamber of a fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm and capture the emission at ~510 nm. Record a baseline fluorescence ratio before applying this compound and then monitor the change in the 340/380 ratio upon drug application.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.[24]
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a black 96-well plate, add 50-200 µg of protein from each sample to wells containing a reaction buffer and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[22]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm. The increase in fluorescence corresponds to the level of caspase-3 activity.
Visualizations
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Impact AMPAkines Induce a Gq-Protein Coupled Endoplasmic Calcium Release in Cortical Neurons: A Possible Mechanism for Explaining the Toxicity of High Impact AMPAkines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPAkine this compound alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. hellobio.com [hellobio.com]
- 21. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. abcam.com [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. mpbio.com [mpbio.com]
- 27. atcc.org [atcc.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability of CX516 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of CX516 in long-term experiments, with a focus on the stability of its solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound solutions for my experiments?
A1: Based on available literature, it is strongly recommended to prepare this compound solutions fresh on the day of use.[1] For in vivo studies, a common method involves creating a stock solution in a vehicle such as a cyclodextrin solution.[1] For in vitro applications, this compound can be dissolved in organic solvents like DMSO, ethanol, or dimethyl formamide (DMF).[2] Subsequent dilutions into aqueous buffers or saline should be made just prior to the experiment.
Q2: Can I store this compound solutions for long-term use?
A2: It is not recommended to store aqueous solutions of this compound for more than one day.[2] The general consensus from experimental protocols is to prepare solutions fresh for each experiment to ensure potency and avoid degradation.[1] If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -80°C for up to a year, but working solutions should be made fresh.
Q3: What are the known degradation products of this compound in solution?
A3: Currently, there is no publicly available information detailing the specific degradation products of this compound in various solutions. This lack of data further underscores the recommendation to use freshly prepared solutions for all experiments to ensure the integrity of the results.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors. One of the primary reasons could be the degradation of this compound in solution if not prepared fresh. Other factors could include improper dissolution of the compound, the use of an inappropriate vehicle for your specific experimental model, or variability in experimental conditions. Ensure complete dissolution by sonication if necessary and use a consistent, validated protocol for solution preparation.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] It enhances the receptor's response to glutamate, thereby increasing excitatory postsynaptic currents. This modulation is believed to be the basis for its effects on synaptic plasticity and cognitive function.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound has limited solubility in aqueous buffers. The residual amount of organic solvent from the stock solution may not be sufficient to maintain solubility upon further dilution. | Prepare a higher concentration stock in an appropriate organic solvent (e.g., DMSO) and make smaller volume additions to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Consider using a vehicle like cyclodextrin to improve aqueous solubility.[1] |
| Loss of compound activity over time in a long-term experiment | This compound is likely unstable in solution over extended periods. The compound may be degrading, leading to a decrease in the effective concentration. | For continuous, long-term experiments, consider using a perfusion system where a fresh solution of this compound is continuously supplied. If this is not feasible, replace the experimental solution with a freshly prepared one at regular, frequent intervals. |
| Variability between experimental batches | Inconsistent preparation of the this compound solution can lead to variability. This includes minor differences in solvent volumes, dissolution time, or storage of stock solutions. | Standardize the solution preparation protocol. Use precise measurements for all components, ensure complete dissolution (visual confirmation and/or brief sonication), and adhere strictly to the "prepare fresh" rule for working solutions. |
| Unexpected off-target effects | The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects, especially at higher concentrations.[4] | Run a vehicle-only control group in parallel to your this compound-treated group to account for any effects of the solvent. Keep the final concentration of the organic solvent as low as possible (typically <0.1%). |
Quantitative Data Summary
Due to the limited availability of public data on the long-term stability of this compound in solution, this table summarizes solubility information and recommended short-term storage.
| Solvent | Solubility | Recommended Storage of Stock Solution | Recommended Storage of Aqueous Working Solution |
| DMSO | ≥ 41 mg/mL | -80°C for up to 2 years | Not Recommended |
| Ethanol | ~10 mg/mL[2] | -80°C (short-term) | Not Recommended |
| Dimethyl Formamide (DMF) | ~50 mg/mL[2] | -80°C (short-term) | Not Recommended |
| PBS (pH 7.2) | ~5 mg/mL[2] | Not Applicable | Do not store for more than one day[2] |
| 25% (w/v) 2-hydroxypropyl-β-cyclodextrin | 35 mg/mL[1] | Not specified, fresh preparation is implied | Prepare fresh daily[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Electrophysiology
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Weigh out the appropriate amount of this compound powder.
-
Add the required volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
-
Store the stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare the final working solution.
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or other aqueous recording solution to the final desired concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to avoid solvent effects.
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the prepared working solution immediately.
-
Protocol 2: General Procedure for a Stability-Indicating HPLC Method Development
-
Instrumentation and Columns:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Screen various C18 and other appropriate columns with different particle sizes and dimensions to achieve optimal separation.
-
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with a modifier like formic acid or ammonium acetate to improve peak shape.
-
Optimize the gradient, flow rate, and temperature to achieve good resolution between the parent this compound peak and any potential degradation products.
-
-
Forced Degradation Studies:
-
Subject this compound solutions to various stress conditions to induce degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC method.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, including specificity (ability to separate the drug from degradants), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
-
Stability Study:
-
Prepare solutions of this compound in the desired solvent systems.
-
Store the solutions under defined conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours, and longer for extended studies), analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of AMPA receptors.
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating artifacts in CX516 electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CX516 in electrophysiology experiments. The content is designed to address specific issues that may arise during experimental procedures and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to the ampakine class of molecules and is considered a "low-impact" PAM. Unlike high-impact PAMs, this compound enhances AMPA receptor-mediated currents primarily by slowing the channel's deactivation rate, with a lesser effect on desensitization. This leads to an increase in the amplitude of excitatory postsynaptic currents (EPSCs) in the presence of the neurotransmitter glutamate.
Q2: What are the typical concentrations of this compound used in slice electrophysiology?
The effective concentration of this compound can vary depending on the specific preparation and experimental goals. However, concentrations in the range of 10-100 µM are commonly used in in vitro slice preparations to elicit a significant potentiation of AMPA receptor-mediated currents. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What is a suitable vehicle for dissolving this compound for in vitro experiments?
This compound is often prepared as a stock solution in a cyclodextrin vehicle. A common vehicle solution is 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline.[2] The this compound powder is then dissolved in this vehicle to the desired stock concentration. It is crucial to ensure the final concentration of the vehicle in the recording chamber is low and does not affect the health of the cells or neuronal tissue. A vehicle control experiment should always be performed.
Q4: How can I be sure that the observed effects are due to this compound and not an artifact?
To confirm the specificity of the this compound effect, several control experiments are recommended:
-
Vehicle Control: Apply the vehicle solution alone to ensure it has no effect on the recorded currents.
-
Washout: After observing the effect of this compound, perfuse the slice with a drug-free solution to see if the synaptic currents return to baseline levels.
-
Antagonist Co-application: Co-apply a specific AMPA receptor antagonist (e.g., CNQX or NBQX) with this compound. The potentiation effect of this compound should be blocked in the presence of the antagonist.
Troubleshooting Guide
| Observed Issue / Artifact | Potential Cause(s) | Recommended Solution(s) |
| Increased baseline noise after this compound application. | 1. Enhanced spontaneous synaptic activity (mEPSCs) due to AMPA receptor potentiation. 2. Instability of the patch-clamp seal. | 1. This is an expected pharmacological effect. To isolate evoked responses, you can use a low concentration of a use-dependent NMDA receptor blocker if not already present, or analyze mEPSCs separately. 2. Ensure a high-quality giga-seal (>1 GΩ) before drug application. If the seal deteriorates, the recording should be discarded. |
| Unexpectedly large and prolonged EPSCs, leading to excitotoxicity. | 1. this compound concentration is too high. 2. The preparation is particularly sensitive to AMPA receptor modulation. 3. Interaction with other compounds in the bath. | 1. Perform a dose-response curve to find the optimal concentration. Start with a lower concentration (e.g., 10 µM) and titrate up. 2. Reduce the stimulation intensity or frequency. 3. Ensure that other drugs in the artificial cerebrospinal fluid (aCSF) are at appropriate concentrations and are not known to interact with AMPA receptor modulators. |
| Run-down of synaptic responses during this compound application. | 1. Receptor desensitization or internalization due to prolonged activation. 2. Deterioration of slice health. 3. Instability of the recording configuration. | 1. Apply this compound for shorter durations. Use an intermittent application protocol if possible. 2. Ensure continuous and adequate perfusion with oxygenated aCSF. Monitor the health of the slice throughout the experiment. 3. Monitor access resistance (Ra) and membrane resistance (Rm) throughout the recording. Discard the recording if these parameters change significantly. |
| Variability in the potentiation effect of this compound between cells or slices. | 1. Differences in the expression levels of AMPA receptor subunits. 2. Variability in the health of the slices or cells. 3. Inconsistent drug application. | 1. This is a biological variable. Acknowledge this variability and ensure a sufficient number of recordings to obtain statistically significant results. 2. Standardize the slice preparation and recovery procedures to ensure consistent tissue health. 3. Ensure complete and uniform perfusion of the slice with the this compound-containing solution. |
| No observable effect of this compound. | 1. this compound concentration is too low. 2. Degradation of the this compound stock solution. 3. The specific synaptic pathway under investigation has a low density of AMPA receptors. | 1. Increase the concentration of this compound. 2. Prepare fresh stock solutions of this compound. Store stock solutions appropriately (e.g., at -20°C in small aliquots). 3. Confirm the presence of AMPA receptor-mediated currents at the synapse of interest before applying this compound. |
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on AMPA receptor-mediated currents based on published literature. The exact values can vary depending on the experimental conditions.
Table 1: Effect of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Parameter | Typical Change with this compound | Reference |
| mEPSC Amplitude | Increase | [3][4] |
| mEPSC Frequency | No significant change or slight increase | [3][4] |
Table 2: Effect of this compound on Evoked Excitatory Postsynaptic Currents (EPSCs)
| Parameter | Typical Change with this compound | Reference |
| EPSC Amplitude | Significant Increase | [5] |
| EPSC Decay Time | Prolongation | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol provides a general framework for investigating the effects of this compound on synaptic transmission in acute brain slices.
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cut brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution composition should be appropriate for the specific recording configuration (e.g., voltage-clamp or current-clamp).
-
-
Data Acquisition:
-
Obtain a giga-ohm seal (>1 GΩ) on the membrane of the target neuron.
-
Rupture the membrane to establish a whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV to record AMPA receptor-mediated EPSCs.
-
Use a stimulation electrode to evoke synaptic responses in the afferent pathway of interest.
-
Record a stable baseline of evoked EPSCs for at least 10-15 minutes.
-
-
This compound Application:
-
Prepare the desired concentration of this compound in aCSF from a stock solution.
-
Switch the perfusion to the this compound-containing aCSF.
-
Record the effect of this compound on the evoked EPSCs for 10-20 minutes or until a stable effect is observed.
-
Perform a washout by switching the perfusion back to the drug-free aCSF.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the EPSCs before, during, and after this compound application.
-
Analyze changes in paired-pulse ratio to infer potential presynaptic effects.
-
Analyze mEPSCs to investigate effects on postsynaptic receptor properties.
-
Visualizations
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for CX516 Research
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges in translating preclinical animal data of the ampakine CX516 to human clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer insights into the discrepancies in efficacy, experimental design, and pharmacokinetic profiles between species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to a site on the AMPA receptor complex, enhancing its response to the neurotransmitter glutamate.[3] This potentiation is achieved by slowing the deactivation of the receptor and attenuating its desensitization, which leads to an increased influx of cations upon glutamate binding.[3] This enhanced synaptic response is thought to be the basis for its potential cognitive-enhancing effects.
Q2: Why did this compound show promising results in animal models but fail in human clinical trials?
A2: The translational failure of this compound from animal models to human studies is multifactorial. Key reasons include:
-
Low Potency and Short Half-Life: this compound exhibited low potency and a significantly shorter half-life in humans compared to what was predicted from animal models.[1][4] This made it challenging to maintain a therapeutic concentration in clinical trials.
-
Species-Specific Pharmacokinetics: The metabolism and clearance of this compound likely differ between rodents and humans, leading to different exposure levels and durations of action.
-
Complexity of Human Cognitive Disorders: The animal models used, while valuable, may not fully recapitulate the complex neuropathology of human conditions like Alzheimer's disease and schizophrenia.[5]
-
Dosing Discrepancies: The effective doses in animal studies did not translate directly to safe and effective doses in humans. Higher doses in humans were associated with side effects, limiting the therapeutic window.
Q3: What were the most common adverse events observed in human trials of this compound?
A3: In human clinical trials, this compound was generally well-tolerated, but some adverse events were reported. Compared to placebo, this compound was associated with fatigue, insomnia, and epigastric discomfort.[6] In a trial for Fragile X syndrome, an allergic rash was observed in 12.5% of the participants receiving this compound.[2][7]
Troubleshooting Guides
Issue: Difficulty Replicating Pro-Cognitive Effects of this compound in Rodent Models.
Possible Cause 1: Suboptimal Dosing Regimen.
-
Recommendation: Ensure the dosage of this compound is within the effective range reported in the literature. Studies in rats have shown cognitive enhancement at doses ranging from 10 to 40 mg/kg.[7][8] The route of administration (e.g., intraperitoneal) and the timing relative to behavioral testing are also critical.
Possible Cause 2: Inappropriate Behavioral Task.
-
Recommendation: The cognitive-enhancing effects of this compound are often task-dependent. It has shown robust effects in tasks that rely on hippocampal function, such as the delayed-nonmatch-to-sample (DNMS) task and the Morris water maze.[6][9] Consider the specific cognitive domain you are assessing and select a task with demonstrated sensitivity to AMPA receptor modulation.
Possible Cause 3: "Carryover" Effects.
-
Recommendation: Be aware of the potential for long-lasting or "carryover" effects of this compound, as observed in some rat studies where improved performance persisted on non-drug days.[9][10] This may necessitate a washout period between experiments or a within-subjects design with careful counterbalancing.
Issue: Discrepancy Between Animal and Human Efficacy Data.
Possible Cause 1: Pharmacokinetic Differences.
-
Recommendation: When designing translational studies, it is crucial to consider the significant differences in the pharmacokinetic profiles of this compound between rodents and humans. The short half-life in humans (approximately 45 minutes) is a major limiting factor.[4] Newer ampakines with improved pharmacokinetic profiles, such as farampator (CX691) and CX717, may be more suitable for clinical translation.
Possible Cause 2: Choice of Clinical Endpoints.
-
Recommendation: The cognitive assessments used in human trials may not be directly comparable to the behavioral tasks in animals. Human cognitive batteries are multifaceted and can be influenced by factors like motivation and practice effects.[11] When designing clinical trials, select cognitive endpoints that are sensitive to the specific domains showing improvement in preclinical models.
Data Presentation
Table 1: Comparison of this compound Dosages and Outcomes in Animal and Human Studies
| Species | Condition/Model | Dosage | Route of Administration | Key Cognitive Outcome | Reference |
| Rat | Normal (Cognitive Enhancement) | 35 mg/kg | Intraperitoneal | Improved performance in Delayed-Nonmatch-to-Sample (DNMS) task.[12] | --INVALID-LINK-- |
| Rat | Phencyclidine (PCP)-induced cognitive deficits | 5-40 mg/kg | Subcutaneous | Attenuated extradimensional set-shifting deficits.[7] | --INVALID-LINK-- |
| Human | Schizophrenia | 900 mg three times daily | Oral | No significant improvement in composite cognitive score.[3][6] | --INVALID-LINK-- |
| Human | Alzheimer's Disease | 900 mg three times daily | Oral | No significant improvement in standardized neuropsychological tests.[13] | --INVALID-LINK-- |
| Human | Fragile X Syndrome | Up to 1200 mg three times daily | Oral | No significant improvement in memory, the primary outcome measure.[2] | --INVALID-LINK-- |
| Human | Mild Cognitive Impairment | 900 mg three times daily | Oral | Study completed, but results not yet posted. | --INVALID-LINK-- |
Experimental Protocols
Key Experiment: Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
This protocol is a summary of the methodology used in studies demonstrating the cognitive-enhancing effects of this compound in rats.[9][12][14]
Objective: To assess short-term spatial memory.
Apparatus: An operant chamber with two retractable levers and a central food cup.
Procedure:
-
Pre-training: Rats are first trained to press a lever for a food reward.
-
Sample Phase: At the beginning of a trial, one of the two levers (the "sample" lever) is extended. The rat must press the sample lever, after which the lever retracts.
-
Delay Phase: A delay period of variable duration (e.g., 1 to 40 seconds) follows the sample phase.
-
Choice Phase: After the delay, both levers are extended. The rat must press the lever that was not presented in the sample phase (the "non-match" lever) to receive a reward.
-
Inter-trial Interval: A brief period separates each trial.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) at a specified time before the start of the behavioral session.
-
Data Analysis: The primary outcome measure is the percentage of correct responses at different delay intervals.
Mandatory Visualizations
Caption: this compound enhances AMPA receptor signaling, contributing to Long-Term Potentiation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CX-516 - Wikipedia [en.wikipedia.org]
- 5. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 10. Frontiers | The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus [frontiersin.org]
- 11. Cognitive testing in early-phase clinical trials: development of a rapid computerized test battery and application in a simulated Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the experimental design for CX516 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CX516 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It belongs to a class of drugs called ampakines.[1] this compound enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor, which prolongs the time the ion channel remains open in response to glutamate.[3] This leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3][4]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
This compound has low water solubility. A common and effective vehicle is a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[5] A typical concentration for the vehicle is a 25% w/v solution of cyclodextrin in sterile saline or water.[5] It is often necessary to sonicate the solution to ensure the complete dissolution of this compound.[5]
Q3: What is the typical dose range for this compound in rodent behavioral studies?
The effective dose of this compound can vary depending on the specific behavioral assay and the animal species. In rats, doses have ranged from 5 mg/kg to 40 mg/kg.[6][7] Several studies have found that doses of 10 and 20 mg/kg (subcutaneous administration) were effective in improving cognitive deficits, while 5 and 40 mg/kg were ineffective in a particular model.[6] Another study using intraperitoneal injections in rats for a short-term memory task found 35 mg/kg to be a reliable dose, noting that lower doses (10-20 mg/kg) were also effective but more inconsistent across animals.[8][9]
Q4: What is the pharmacokinetic profile of this compound and how should this influence my experimental design?
This compound has a relatively short half-life in rats, estimated to be around 40 minutes.[3][5] This is a critical consideration for experimental timing. Injections are typically given 5-30 minutes before the start of a behavioral session to ensure the drug is active during the task.[5][8] The short half-life may necessitate multiple administrations for longer-term studies or careful consideration of the timing of a single injection relative to the memory acquisition, consolidation, or retrieval phase being investigated.
Troubleshooting Guide
Problem 1: I am not observing a cognitive-enhancing effect with this compound.
-
Solution 1: Re-evaluate your dosage. The dose-response relationship for this compound can be complex. Doses that are too low may be ineffective, while very high doses may not produce further enhancement or could even be detrimental.[8][9] Refer to the dose-ranging studies in the literature for your specific behavioral paradigm and consider conducting a pilot study to determine the optimal dose for your experimental conditions.
-
Solution 2: Check the timing of administration. Due to its short half-life, the timing of this compound injection is crucial.[3][5] Ensure that the drug is administered at a time point that allows for peak brain concentration during the critical period of your behavioral task (e.g., acquisition or retrieval).
-
Solution 3: Verify the preparation of your this compound solution. this compound can be difficult to dissolve.[5] Incomplete dissolution will lead to an inaccurate dose being administered. Ensure you are using an appropriate vehicle like cyclodextrin and that the solution is properly sonicated.[5]
-
Solution 4: Consider the "low impact" nature of this compound. this compound is classified as a "low impact" ampakine, meaning it primarily increases the amplitude of the AMPA receptor response rather than greatly prolonging it.[4] For certain tasks, a "high impact" ampakine might be necessary to see a robust effect.
Problem 2: I am observing a "carryover" effect, where the cognitive enhancement persists on subsequent days even without drug administration.
-
Observation: Some studies have reported a "carryover" effect of this compound, where improved performance in tasks like the delayed-nonmatch-to-sample (DNMS) persists on vehicle-only days that follow drug administration days.[8][9][10]
-
Potential Explanation: This phenomenon is not fully understood but may be related to the drug inducing lasting changes in synaptic efficiency rather than just a transient enhancement of performance.[6] The effect was not observed in all animals in the studies where it was reported.[9][10]
-
Experimental Design Consideration: If you observe a carryover effect, it is important to account for it in your experimental design and data analysis. A within-subjects design where each animal serves as its own control may be challenging. A between-subjects design with a dedicated control group that receives only the vehicle is recommended. Ensure a sufficient washout period if a crossover design is used, although the persistence of the carryover effect may make this difficult.
Problem 3: My animals are showing signs of hyperactivity or other unexpected behavioral changes.
-
Solution 1: Adjust the dose. While this compound is generally considered to have a good safety profile at therapeutic doses, higher doses might lead to off-target effects or overstimulation. Reducing the dose may alleviate these issues.
-
Solution 2: Habituate the animals thoroughly. Ensure that animals are well-habituated to the testing environment and injection procedures. This can help to reduce stress-induced behavioral changes that might be confounded with drug effects.
Data Summary Tables
Table 1: this compound Administration and Efficacy in Rodent Behavioral Models
| Behavioral Assay | Species | Dose Range (mg/kg) | Route of Administration | Timing of Administration | Key Findings |
| Delayed-Nonmatch-to-Sample (DNMS) | Rat | 10 - 70 | Intraperitoneal (IP) | ~5 minutes before session | 35 mg/kg consistently improved performance; lower doses were less consistent, and higher doses sometimes led to incomplete sessions.[8][9] |
| Attentional Set-Shifting Task | Rat | 5, 10, 20, 40 | Subcutaneous (SC) | Not specified | 10 and 20 mg/kg significantly attenuated deficits induced by PCP.[6] |
| Odor Discrimination | Rat | Not specified | Not specified | Single dose | Improved memory for odor discrimination.[3] |
| Morris Water Maze | Rat | Not specified | Not specified | Single dose | Improved performance in the water maze task.[3] |
| Radial Arm Maze | Rat | Not specified | Not specified | Single dose | Improved performance in the radial maze task.[3] |
| Neuropathic & Inflammatory Pain | Rat | 10, 20, 40 | Intraperitoneal (IP) | Not specified | 20 and 40 mg/kg decreased mechanical allodynia.[7] |
Experimental Protocols
Detailed Methodology: Delayed-Nonmatch-to-Sample (DNMS) Task with this compound
This protocol is adapted from studies demonstrating the efficacy of this compound in a spatial DNMS task in rats.[8][9]
-
Apparatus: A two-lever operant chamber with a central nose-poke port.
-
Pre-training:
-
Habituate the rats to the operant chamber.
-
Train the rats to press the levers for a reward (e.g., a water pellet).
-
Introduce the DNMS paradigm with short delays (1-5 seconds) until a criterion of >85% correct responses is reached.
-
-
This compound Preparation:
-
Prepare a 35 mg/ml stock solution of this compound in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.
-
Sonicate the solution to ensure complete dissolution.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 35 mg/kg, IP) or vehicle approximately 5 minutes before the start of the behavioral session.
-
The DNMS trial consists of:
-
Sample Phase: One lever is presented. The rat must press the lever.
-
Delay Phase: A variable delay period is introduced (e.g., 1-40 seconds).
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase to receive a reward.
-
-
Record the percentage of correct responses at each delay interval.
-
-
Data Analysis:
-
Compare the percentage of correct responses between the this compound-treated group and the vehicle-treated control group.
-
Analyze the effect of this compound on performance at different delay intervals.
-
Visualizations
Caption: Signaling pathway of this compound action at a glutamatergic synapse.
Caption: General experimental workflow for this compound behavioral studies.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Functional Role of AMPA Receptors in the Oligodendrocyte Lineage Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of CX516 and Other Ampakines
This guide provides an objective comparison of the efficacy of CX516, a first-generation ampakine, with other positive allosteric modulators of the AMPA receptor. Ampakines are a class of compounds that enhance glutamatergic neurotransmission by binding to AMPA receptors, which are crucial for fast excitatory signaling and synaptic plasticity in the central nervous system.[1][2][3] They are being investigated for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and ADHD.[4][5] This comparison synthesizes preclinical and clinical data, focusing on quantitative measures of efficacy, and is intended for researchers, scientists, and professionals in drug development.
Ampakines are broadly categorized into "low-impact" and "high-impact" modulators based on their effect on receptor kinetics. Low-impact ampakines, like this compound, moderately slow the deactivation and desensitization of the AMPA receptor, while high-impact ampakines can almost completely offset receptor desensitization and may also increase the agonist's binding affinity.[6][7] This distinction is critical as it influences both the therapeutic potential and the side-effect profile, with high-impact modulators having a greater risk of inducing seizures.[8][9][10]
Quantitative Efficacy Comparison
The following tables summarize key quantitative data, comparing this compound to other notable ampakines.
Table 1: In Vitro Potency and Classification
| Compound | Classification | In Vitro Potency (EC₅₀) | Key Findings | Reference(s) |
| This compound (Ampalex) | Low-Impact | ~2.8 mM | Prototypical low-impact ampakine; low potency.[7] | [7] |
| Farampator (CX691) | Low-Impact | More potent than this compound. | Higher potency than this compound in abrogating amphetamine-stimulated locomotor activity. | |
| CX717 | Low-Impact | EC₅₀ = 3.4 µM | Greater efficacy than this compound in reducing amphetamine-induced hyperlocomotion. | [8] |
| CX1739 | Low-Impact | 40-100 fold more potent than this compound. | Significantly improved memory and cognition in multiple animal models.[8] | [8] |
| ORG-26576 | Low-Impact | EC₅₀ = 8-16 µM | 10-30 fold greater potency than this compound in potentiating AMPA-mediated responses.[11] | [11] |
| CX546 | High-Impact | More potent than this compound. | More potently reduces the degree of receptor desensitization than this compound.[12] | [12] |
| Pesampator (BIIB104) | High-Impact | 310 nM | High-potency modulator affecting both deactivation and desensitization.[7] | [7] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Findings | Reference(s) |
| This compound | Rat (DNMS Task) | Improved short-term memory performance, particularly at longer delays.[13][14] | [13][14][15] |
| Rat (Schizophrenia Model) | Dose-dependently attenuated cognitive deficits induced by PCP treatment.[16][17] | [16][17] | |
| Farampator (CX691) | Rat (Amphetamine-induced hyperactivity) | More potent than this compound; retained antipsychotic activity in chronic models where this compound failed. | [18] |
| Rat (Radial Arm Maze) | Enhanced performance in a spatial task assessing hippocampal function.[18] | [18] | |
| CX717 | Rat (Amphetamine-induced hyperactivity) | Reduced hyperlocomotion with greater efficacy than this compound. | [8] |
| ORG-26576 | Mouse | Increased progenitor cell proliferation and survival in the dentate gyrus.[11] | [11] |
Table 3: Summary of Clinical Trial Outcomes
| Compound | Target Indication | Phase | Outcome Summary | Reference(s) |
| This compound | Schizophrenia (Cognitive Deficits) | Phase 2 | Not effective for cognition or symptoms when added to antipsychotics like clozapine, olanzapine, or risperidone.[19][20][21] A preliminary pilot study had suggested some improvement in attention and memory with clozapine.[22][23] | [19][20][21] |
| Alzheimer's Disease | Phase 2 | Failed to show significant improvement in cognitive function compared to placebo.[24][25] | [24][25] | |
| Farampator (CX691) | Schizophrenia / Alzheimer's | Phase 2 | Development showed a lack of efficacy. | [8] |
| Major Depression | - | Failed to demonstrate efficacy.[26] | [26] | |
| CX717 | ADHD | Phase 2 | Demonstrated some efficacy.[26] | [26] |
| ORG-26576 | Major Depressive Disorder | Phase 2 | Failed to meet primary endpoint, though some numerical improvement in symptoms was noted.[26][27] | [26][27] |
| ADHD | Phase 2 | Showed encouraging results.[26] | [26] | |
| Pesampator (BIIB104) | Schizophrenia (Cognitive Symptoms) | Phase 2 | Development discontinued due to a lack of efficacy.[7] | [7] |
Mechanism of Action and Signaling Pathways
Ampakines act as positive allosteric modulators (PAMs) of the AMPA receptor.[5] They bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[2][7] This potentiation of AMPA receptor function is believed to enhance synaptic plasticity, notably Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[24] Furthermore, enhanced excitatory input from ampakines can increase the production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function.[8][24]
References
- 1. Ampakines | Ampakine [ampakines.org]
- 2. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Therapeutic Uses of Ampakines [ampakines.org]
- 5. Ampakine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. respirerx.com [respirerx.com]
- 10. researchgate.net [researchgate.net]
- 11. xcessbio.com [xcessbio.com]
- 12. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 14. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (farampator): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A placebo-controlled add-on trial of the Ampakine, this compound, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of CX516 and CX717 in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable ampakines, CX516 and CX717, which have been investigated for their potential as cognitive enhancers. Ampakines are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a crucial role in synaptic plasticity and memory formation. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying mechanisms and experimental workflows.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data extracted from various preclinical and clinical studies, facilitating a direct comparison of this compound and CX717.
Table 1: Preclinical Efficacy of this compound vs. CX717
| Parameter | This compound | CX717 | Species | Cognitive Task | Citation |
| Effective Dose | 35 mg/kg | 0.3 - 10 mg/kg | Rat | Delayed-Nonmatch-to-Sample (DNMS), 8-Arm Radial Maze | [1][2] |
| 20 mg/kg | 0.3 - 1.5 mg/kg | Non-human Primate | Delayed-Match-to-Sample (DMS) | [3][4] | |
| Potency Comparison | Lower Potency | ~60 times more potent than this compound | Rat | Hippocampal Slice Electrophysiology | [2] |
| Modest effect at 10-30 mg/kg and 170 mg/kg | Reduced amphetamine-induced hyperactivity at 1-3 mg/kg | Rat | Amphetamine-induced Hyperactivity | [2] | |
| Effect on Long-Term Potentiation (LTP) | Enhances LTP | Enhances LTP at 2 mg/kg | Rat | In vivo electrophysiology | [2][5] |
| Neuronal Toxicity | Not reported as directly toxic | Not toxic to cultured rat neurons at high concentrations | Rat | In vitro cell culture | [2] |
Table 2: Clinical Trial Data for this compound and CX717
| Parameter | This compound | CX717 | Population | Condition | Key Findings | Citation |
| Dosage | 900 mg three times daily | 200 mg, 400 mg, 1000 mg single oral dose | Schizophrenia Patients | Cognitive Deficits | No significant improvement in composite cognitive score. Associated with fatigue, insomnia, and epigastric discomfort. | [5][6] |
| 12 mg/kg | N/A | Elderly with Mild Cognitive Impairment | Memory Impairment | No statistically significant improvement in delayed word recall. | [3][7] | |
| ADHD Study | N/A | 800 mg oral formulation (development abandoned due to poor bioavailability) | Adults with ADHD | ADHD Symptoms | Positive clinical and statistical results on ADHD rating scale. Safe and well-tolerated. | [2][8] |
| Sleep Deprivation Study | No effect at doses below 30 mg/kg | No significant reversal of performance and alertness deficits. | Healthy Adult Volunteers | Simulated Night Shift | This compound showed no effect. CX717 was not effective at the tested doses. | [3][9] |
| N/A | Effective in reversing performance impairment. | Non-human Primates | Sleep Deprivation | Reversed impaired performance and reductions in brain activation. | [4][10] |
Signaling Pathway and Mechanism of Action
Both this compound and CX717 are classified as "low-impact" ampakines. They act as positive allosteric modulators of the AMPA receptor. This means they bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate. Their primary mechanism involves slowing the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged influx of sodium ions upon glutamate binding. This enhanced synaptic response is believed to be the basis for their cognitive-enhancing effects.
Mechanism of Action of this compound and CX717
Experimental Protocols
Preclinical Evaluation of CX717 in a Rat Model of Amphetamine-Induced Hyperactivity
This experiment aimed to assess the potential antipsychotic-like effects of CX717.
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: CX717 was administered intraperitoneally (IP) at doses of 1 mg/kg and 3 mg/kg. Amphetamine (1 mg/kg) was used to induce hyperactivity.
-
Procedure:
-
Rats were habituated to the testing environment.
-
CX717 or vehicle was administered.
-
30 minutes later, amphetamine or saline was administered.
-
Locomotor activity (ambulation and rearing) was recorded for a specified period using an automated activity monitoring system.
-
-
Outcome Measures: The primary outcomes were the total distance traveled (ambulation) and the number of vertical rears, which are indicators of hyperactivity.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by post-hoc tests to compare the effects of different treatment groups.[2]
Clinical Trial of this compound for Cognitive Deficits in Schizophrenia
This study investigated the efficacy of this compound as an add-on therapy to improve cognitive function in patients with schizophrenia.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Stable schizophrenia patients treated with clozapine, olanzapine, or risperidone. A total of 105 patients were randomized.
-
Intervention: Patients received either this compound (900 mg three times daily) or a placebo for 4 weeks.
-
Assessments:
-
A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week follow-up. The primary endpoint was the change from baseline in a composite cognitive score.
-
Clinical symptoms were assessed using scales such as the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).
-
Safety and tolerability were monitored throughout the study.
-
-
Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the change in the composite cognitive score from baseline to week 4.[5][6]
This compound Schizophrenia Trial Workflow
Comparative Analysis and Conclusion
The available data indicates that CX717 is a significantly more potent AMPA receptor modulator than this compound.[2] Preclinical studies consistently demonstrate the cognitive-enhancing effects of both compounds, but CX717 achieves these effects at much lower doses.[1][2][4]
In clinical trials, this compound yielded disappointing results in studies for mild cognitive impairment and as an adjunctive treatment for cognitive deficits in schizophrenia.[3][5][6] Its development was hampered by low potency and a short half-life.[11]
CX717 showed some promise in a Phase II trial for ADHD, demonstrating positive effects on rating scales.[8] However, its development for this indication was halted due to poor oral bioavailability and blood-brain barrier penetration.[8] Furthermore, a study in healthy volunteers undergoing simulated night shift work failed to show a significant benefit of CX717 on performance and alertness.[9] In contrast, a study in non-human primates did show that CX717 could reverse the cognitive impairments caused by sleep deprivation.[4][10]
Logical Relationship of this compound and CX717
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 2. mdpi.com [mdpi.com]
- 3. Cortex's Ampakine this compound Fizzles, But More Potent Ones In Pipeline + | Bioworld | BioWorld [bioworld.com]
- 4. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CX717 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms underlying cognitive enhancement and reversal of cognitive deficits in nonhuman primates by the ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CX-516 - Wikipedia [en.wikipedia.org]
Validating CX516's Action on AMPA Receptors: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ampakine CX516, a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The focus is on the validation of its effects, drawing upon data from studies in wild-type animals and knockout models where specific AMPA receptor subunits or associated proteins have been genetically removed. This guide synthesizes experimental data to compare this compound's performance with other AMPA receptor modulators and outlines detailed experimental protocols.
This compound is a well-characterized ampakine that enhances glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors.[1] This modulation leads to increased synaptic responses and has been shown to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] While extensively studied, direct validation of this compound's reliance on specific AMPA receptor subunits through the use of knockout models is not prominently documented in available literature. However, by examining the known phenotypes of AMPA receptor subunit knockout mice, we can infer the expected outcomes of this compound administration and highlight the necessity of such models for definitive target engagement validation.
Comparative Analysis of this compound and Alternative AMPA Receptor Modulators
This compound is often categorized as a "low-impact" ampakine, primarily increasing the amplitude of synaptic responses with modest effects on their duration.[1] This contrasts with "high-impact" ampakines like CX546, which more profoundly prolong synaptic responses.[1] These differences in pharmacological profiles suggest distinct interactions with the AMPA receptor complex and have different consequences for synaptic plasticity. For instance, while both types of ampakines facilitate LTP, only high-impact modulators like CX546 have been shown to enhance long-term depression (LTD).[1]
Another point of comparison is with compounds like LY404187, a biarylpropylsulfonamide that demonstrates significantly greater potency and efficacy in enhancing glutamate-evoked currents through AMPA receptors compared to this compound. The distinct effects of these modulators on receptor desensitization kinetics further underscore the diverse ways in which AMPA receptor function can be allosterically modulated.
Data Summary: this compound vs. Other AMPA Modulators
| Compound | Class | Primary Effect on AMPA Receptor Current | Effect on LTP | Effect on LTD | Notes |
| This compound | Low-Impact Ampakine | Increases amplitude | Facilitates | No significant effect reported | Standard reference compound for ampakines. |
| CX546 | High-Impact Ampakine | Prolongs duration and increases amplitude | Facilitates | Enhances | May act at a different site than this compound.[1] |
| LY404187 | Biarylpropylsulfonamide | Potent enhancement of current | Potentiates synaptic responses | Not specified | 1000-fold more potent than this compound in vivo. |
| Cyclothiazide | Benzothiadiazide | Slows deactivation | Facilitates | Not specified | Affects various neuron types more uniformly than this compound. |
The Role of Knockout Models in Validating this compound's Mechanism
Genetically modified animal models, particularly those with targeted deletions of specific AMPA receptor subunits (e.g., Gria1 for GluA1, Gria2 for GluA2), are invaluable tools for validating the mechanism of action of compounds like this compound.
-
Gria1 Knockout (GluA1 KO) Mice: These mice exhibit a loss of hippocampal LTP, a key form of synaptic plasticity.[2] Given that this compound is known to enhance LTP, it is hypothesized that the pro-plasticity effects of this compound would be significantly diminished or absent in GluA1 KO mice. This would provide strong evidence that this compound's cognitive-enhancing effects are mediated, at least in part, through GluA1-containing AMPA receptors.
-
Gria2 Knockout (GluA2 KO) Mice: The GluA2 subunit is critical for regulating the calcium permeability of AMPA receptors and is implicated in certain forms of synaptic plasticity like LTD.[3] In the absence of GluA2, AMPA receptors become calcium-permeable. Investigating the effects of this compound in GluA2 KO mice would clarify whether its modulatory action is dependent on the presence of this subunit and how it affects the function of calcium-permeable AMPA receptors.
-
Fmr1 Knockout (Fmr1 KO) Mice: This model of Fragile X syndrome presents with altered AMPA receptor signaling and composition. Studies in Fmr1 KO mice have been used to assess the therapeutic potential of this compound. While these studies provide valuable insights into the compound's efficacy in a disease model, they do not isolate the specific contribution of individual AMPA receptor subunits to this compound's effects in the same way that a subunit-specific knockout would.
Experimental Protocols
In Vivo Electrophysiology for LTP Measurement in Rodents
-
Animal Model: Wild-type or knockout mice (e.g., GluA1 KO) are anesthetized, and their heads are fixed in a stereotaxic frame.
-
Electrode Implantation: A stimulating electrode is implanted into the Schaffer collateral pathway of the hippocampus, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for a set period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Administration: this compound or a vehicle is administered (e.g., intraperitoneally).
-
LTP Induction: After a post-injection period to allow for drug distribution, a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered through the stimulating electrode to induce LTP.
-
Post-HFS Recording: fEPSPs are recorded for an extended period (e.g., 1-2 hours) to measure the potentiation of the synaptic response. The magnitude and stability of LTP are compared between treatment groups.
Behavioral Assessment: Delayed Non-Matching to Sample (DNMS) Task
-
Apparatus: A T-maze or a similar apparatus with retractable levers or doors is used.
-
Training: Animals are trained to a criterion level of performance on the DNMS task, where they must remember a previously presented stimulus (e.g., the location of a lever) and respond to a novel stimulus after a delay to receive a reward.
-
Drug Administration: Prior to the testing session, animals receive an injection of this compound or a vehicle.
-
Testing: The animals perform multiple trials of the DNMS task with varying delay intervals between the sample and choice phases.
-
Data Analysis: The percentage of correct choices is calculated for different delay intervals. The performance of the this compound-treated group is compared to the vehicle-treated group to assess the drug's effect on short-term memory.
Visualizing Pathways and Processes
Caption: AMPA receptor signaling pathway modulated by this compound.
Caption: Workflow for validating this compound effects in knockout models.
Caption: Logical framework for this compound validation using knockout mice.
References
- 1. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatial working memory deficits in GluA1 AMPA receptor subunit knockout mice reflect impaired short-term habituation: Evidence for Wagner's dual-process memory model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hippocampal Long-Term Depression in the Presence of Calcium-Permeable AMPA Receptors [frontiersin.org]
A Comparative Analysis of CX516 and Newer Generation Ampakines in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have been a subject of interest for their potential as cognitive enhancers and treatments for a variety of neurological and psychiatric disorders. CX516, one of the earliest developed ampakines, has served as a foundational reference compound in the field. However, its clinical development was hampered by low potency and a short half-life.[1] This has led to the development of newer generation ampakines with improved pharmacological profiles. This guide provides an objective comparison of this compound with these newer agents, focusing on their preclinical performance and supported by experimental data.
Mechanism of Action: A Refined Approach to AMPA Receptor Modulation
-
Low-Impact Ampakines (e.g., this compound, CX717, CX1739, Farampator): These compounds only modestly offset receptor desensitization and do not significantly alter the agonist binding affinity.[4][5] This profile is associated with a lower risk of excitotoxicity and seizure activity.[6]
-
High-Impact Ampakines (e.g., CX614): These agents almost completely block receptor desensitization and can increase agonist binding affinity.[4] While potent, they carry a higher risk of adverse effects such as convulsions.[6]
Newer generation ampakines are predominantly of the low-impact type, designed to offer a better safety profile while improving upon the potency of this compound.[5]
Below is a diagram illustrating the signaling pathway of the AMPA receptor and the modulatory action of ampakines.
Comparative Preclinical Efficacy
Newer generation ampakines have demonstrated significantly greater potency and efficacy in various preclinical models compared to this compound.
In Vitro Potency
The potency of ampakines is often assessed by their ability to potentiate AMPA receptor-mediated currents in neuronal preparations.
| Compound | Class | Relative Potency vs. This compound | EC50 for AMPA Current Potentiation | Reference |
| This compound | Low-Impact | 1x | ~150 µM | [7] |
| CX717 | Low-Impact | ~60x | 3.4 µM | [7],[5] |
| CX1739 | Low-Impact | 40-100x | Not explicitly stated, but significantly more potent than this compound | [5] |
| Farampator (CX691) | Low-Impact | More potent than this compound | Not explicitly stated, but shows higher potency | [5] |
Enhancement of Long-Term Potentiation (LTP)
LTP, a cellular correlate of learning and memory, is robustly enhanced by ampakines.
| Compound | Dose | Effect on LTP | Reference |
| This compound | Not specified | Facilitates LTP induction | [8] |
| CX717 | 2 mg/kg | Enhances LTP induction | [5] |
| CX1739 | Dose-dependent | Enhances LTP | [5] |
Cognitive Enhancement in Animal Models
Performance in behavioral tasks designed to assess learning and memory is a key indicator of the therapeutic potential of ampakines.
| Compound | Behavioral Task | Animal Model | Key Findings | Reference |
| This compound | Delayed Non-Match-to-Sample | Rat | Improved performance, particularly at longer delays. | [9] |
| Radial Arm Maze | Rat | Improved performance. | [8] | |
| CX717 | Eight-Arm Radial Maze | Rat | Statistically significant improvement at a dose of 0.3 mg/kg. | [7] |
| Amphetamine-induced Hyperactivity | Rat | More potent than this compound in reducing hyperactivity. | [7] | |
| CX1739 | Novel Object Recognition | Rodent | Significantly improved memory and cognition at doses of 0.03-18 mg/kg. | [5] |
| Win-Shift Radial Arm Maze | Rodent | Significantly improved memory and cognition at doses of 0.03-18 mg/kg. | [5] | |
| Farampator (CX691) | Amphetamine-stimulated Locomotor Activity | Rat | More potent than this compound in reducing locomotor activity. | [10] |
Experimental Protocols
Electrophysiology: Patch-Clamp Recordings in Hippocampal Slices
Objective: To measure the potentiation of AMPA receptor-mediated currents by ampakines.
Methodology:
-
Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Stimulation: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of Schaffer collaterals.
-
Drug Application: A baseline of stable EPSCs is recorded, after which different concentrations of the ampakine are bath-applied.
-
Data Analysis: The amplitude and decay kinetics of the EPSCs before and after drug application are measured and compared to determine the potentiation effect.
The following diagram illustrates the general workflow for preclinical comparison of ampakines.
Behavioral Neuroscience: Radial Arm Maze
Objective: To assess spatial working and reference memory.
Methodology:
-
Apparatus: An elevated central platform with eight arms radiating outwards.[11]
-
Habituation: Animals are habituated to the maze.
-
Training: A subset of arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze to find the rewards.
-
Testing: After a delay, the animal is returned to the maze. Errors are recorded, including re-entry into an arm that was previously visited (a working memory error) and entry into an unbaited arm (a reference memory error).[11]
-
Drug Administration: Ampakines or a vehicle control are administered prior to the testing session.
-
Data Analysis: The number of errors and the time taken to complete the task are compared between drug-treated and control groups.
Clinical Development and Future Directions
While this compound showed disappointing results in clinical trials for Alzheimer's disease and ADHD, largely due to its low potency, newer generation ampakines have shown more promise.[1][12] For instance, Farampator (ORG 24448) has been investigated in clinical trials for cognitive deficits in schizophrenia.[13] The development of more potent and safer low-impact ampakines like CX717 and CX1739 represents a significant advancement in the field.[5] These compounds have demonstrated a wider therapeutic window in preclinical studies, suggesting a lower risk of dose-limiting side effects.[5]
Conclusion
Newer generation ampakines, such as CX717, CX1739, and Farampator, represent a significant improvement over the first-generation compound, this compound. They exhibit substantially greater potency in vitro and in vivo, leading to enhanced efficacy in preclinical models of learning and memory. Their classification as "low-impact" modulators suggests a more favorable safety profile, a critical factor for their potential clinical success. The continued investigation of these advanced ampakines holds promise for the development of novel therapeutics for a range of cognitive and neurological disorders.
References
- 1. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Semantic Scholar [semanticscholar.org]
- 4. Recovery from AMPA Receptor Potentiation by Ampakines | MDPI [mdpi.com]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sec.gov [sec.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radial Arm Maze - Creative Biolabs [creative-biolabs.com]
- 12. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CX516 for AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CX516, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other relevant alternative modulators. The focus of this document is to objectively assess the specificity of this compound for the AMPA receptor subtype over other ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors. This analysis is supported by experimental data and detailed protocols to aid researchers in their evaluation of this compound.
Executive Summary
This compound is a well-characterized "low-impact" ampakine that potentiates AMPA receptor-mediated currents, primarily by increasing the channel's open probability with minimal effect on its desensitization and deactivation kinetics. This profile distinguishes it from "high-impact" ampakines which more profoundly affect these latter properties. Available data indicates a high degree of specificity of this compound for the AMPA receptor, with negligible activity at NMDA receptors. While direct quantitative data on its interaction with kainate receptors is limited in publicly available literature, the general consensus points towards a selective action on AMPA receptors. This guide presents the available quantitative data, outlines the methodologies for specificity testing, and provides a visual representation of the relevant signaling pathways and experimental workflows.
Data Presentation: Specificity of AMPA Receptor Modulators
The following table summarizes the available quantitative data for this compound and a selection of alternative AMPA receptor modulators, comparing their activity across the three main ionotropic glutamate receptor subtypes. It is important to note that EC50 values for positive allosteric modulators can vary significantly depending on the experimental conditions, such as the specific receptor subunit composition, the concentration of the agonist used, and the recording method.
| Compound | Primary Target | AMPA Receptor (EC50) | NMDA Receptor Activity | Kainate Receptor Activity |
| This compound | AMPA Receptor | >1000 µM (human iGluR4); 2.8 ± 0.9 mM | No significant effect reported | No significant effect reported |
| Aniracetam | AMPA Receptor | Potentiates AMPA currents | No significant effect | No significant effect |
| Cyclothiazide | AMPA Receptor | Selective for AMPA receptors | No significant effect | Shows selectivity for AMPA over kainate receptors |
| LY404187 | AMPA Receptor | 1.3 ± 0.3 µM | Indirect augmentation due to AMPA potentiation | Not specified |
| CX546 | AMPA Receptor | EC50 of 93.2 µM for potentiation of AMPA-induced glucose utilization | Not specified | Not specified |
Note: The lack of specific EC50 or Ki values for NMDA and kainate receptors for many of these compounds in the readily available literature highlights a gap in publicly accessible comparative data.
Experimental Protocols
Validating the specificity of a compound like this compound requires rigorous experimental testing. The two primary methods employed are electrophysiological recordings and radioligand binding assays.
Electrophysiological Patch-Clamp Recordings
This technique directly measures the ion flow through receptor channels in response to an agonist, and how this is modulated by the compound of interest.
Objective: To determine the effect of this compound on currents mediated by AMPA, NMDA, and kainate receptors.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons or cell lines (e.g., HEK293 cells) expressing the specific glutamate receptor subtypes (AMPA, NMDA, or kainate).
-
Recording Configuration: The cell is voltage-clamped at a holding potential of -60mV to -70mV.
-
Agonist Application: A specific agonist for each receptor is applied to elicit an inward current:
-
AMPA Receptors: AMPA or glutamate.
-
NMDA Receptors: NMDA in the presence of a co-agonist like glycine or D-serine, and in Mg2+-free extracellular solution to prevent channel block.
-
Kainate Receptors: Kainate or glutamate.
-
-
Compound Application: After establishing a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. The data is then plotted to generate a concentration-response curve, from which the EC50 (the concentration of this compound that produces 50% of its maximal effect) can be calculated for each receptor type. A significantly higher EC50 for NMDA and kainate receptors compared to AMPA receptors indicates specificity.
Radioligand Binding Assays
This method assesses the ability of a compound to bind to a specific receptor, either directly or by displacing a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for AMPA, NMDA, and kainate receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue or cells expressing the target receptors.
-
Assay Setup: The membranes are incubated with a specific radiolabeled ligand that binds to the receptor of interest (e.g., [3H]AMPA for AMPA receptors, [3H]MK-801 for the NMDA receptor channel, or [3H]kainate for kainate receptors).
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A much higher Ki for NMDA and kainate receptors compared to AMPA receptors indicates specificity.
Visualizations
AMPA Receptor Signaling Pathway
A Comparative Analysis of the In Vitro and In Vivo Efficacy of CX516
An objective guide for researchers and drug development professionals on the ampakine CX516, detailing its effects as a positive allosteric modulator of AMPA receptors. This guide synthesizes key experimental data to provide a comprehensive comparison of its performance in laboratory settings versus living organisms.
This compound, an ampakine compound, has been a subject of interest for its potential to enhance cognitive function by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. While preclinical studies in animal models have shown promising results, the translation of these effects to human clinical trials has been challenging. This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by quantitative data and experimental protocols, to offer a clear perspective on its therapeutic potential and limitations.
In Vitro Profile: Direct Modulation of AMPA Receptors
In controlled laboratory settings, this compound has demonstrated direct effects on AMPA receptors, enhancing their function in response to glutamate.
| Parameter | Value | Cell Type | Reference |
| EC50 | 156 µM | HEK293 cells | [1] |
| EC50 | 2.8 ± 0.9 mM | Pyramidal neurons (prefrontal cortex) | |
| Fold Increase in Glutamate-Evoked Current | 4.8 ± 1.4-fold | Pyramidal neurons (prefrontal cortex) | |
| Effect on Desensitization | Modest deceleration, little change in degree | Recombinant AMPA receptors | |
| Binding Affinity (Ki) | Not applicable; does not alter agonist binding affinity | AMPA receptors | [2] |
Key Findings from In Vitro Studies:
-
This compound potentiates AMPA receptor-mediated currents with micromolar to millimolar efficacy, depending on the cell system used.
-
It is classified as a "low-impact" ampakine due to its modest effects on receptor desensitization.[2]
-
Notably, this compound acts as a positive allosteric modulator and does not compete with glutamate for its binding site, hence a traditional binding affinity (Ki) is not a relevant measure of its potency.[2]
In Vivo Profile: Cognitive Enhancement in Animals and Disappointing Human Trials
The in vivo effects of this compound have been extensively studied in animal models, primarily rats, where it has shown cognitive-enhancing properties. However, these promising preclinical results have not been successfully replicated in human clinical trials for various neurological and psychiatric disorders.
Animal Studies
| Animal Model | Dosing | Key Findings | Reference |
| Rats (Delayed Non-Match to Sample Task) | 35 mg/kg (i.p.) | Improved performance in a short-term memory task.[3] | [3] |
| Rats (Hippocampal Neuronal Activity) | 35 mg/kg (i.p.) | 100-350% increase in hippocampal CA1 and CA3 cell firing during correct trials.[4] | [4] |
| Rats (PCP-induced cognitive deficits) | 10 and 20 mg/kg (s.c.) | Significantly attenuated extradimensional shift deficits. | [1] |
Human Clinical Trials
| Condition | Dosing | Key Findings | Reference |
| Schizophrenia (add-on therapy) | 900 mg (t.i.d.) | Not effective for improving cognition or symptoms of schizophrenia. | |
| Alzheimer's Disease, ADHD, Fragile X Syndrome | N/A | Human trials proved disappointing due to low potency and short half-life.[5] | [5] |
Pharmacokinetics in Rats:
A 35 mg/kg intraperitoneal dose in rats results in both blood and brain concentrations of approximately 50 µM.[3]
Experimental Methodologies
In Vitro Electrophysiology
Objective: To characterize the effect of this compound on AMPA receptor function in isolated neurons.
Protocol:
-
Cell Preparation: Acutely isolated pyramidal neurons from the prefrontal cortex of rats.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings were performed to measure glutamate-evoked currents.
-
Drug Application: this compound was applied at various concentrations to determine the dose-response relationship and calculate the EC50. Glutamate was co-applied to elicit AMPA receptor-mediated currents.
-
Data Analysis: The potentiation of the glutamate-evoked current by this compound was quantified as a fold-increase over the baseline current. The effect on receptor desensitization was assessed by analyzing the decay of the current in the continuous presence of glutamate and this compound.
In Vivo Cognitive Testing in Rats
Objective: To assess the impact of this compound on short-term memory.
Protocol:
-
Animal Subjects: Adult male rats were used.
-
Behavioral Task: The delayed non-match to sample (DNMS) task was used to evaluate spatial short-term memory.
-
Drug Administration: this compound (35 mg/kg) or vehicle was administered intraperitoneally before the behavioral testing session.
-
Data Collection: The percentage of correct responses was recorded and analyzed to determine the effect of this compound on task performance.
-
Electrophysiology (in vivo): In a subset of animals, multi-electrode arrays were implanted in the hippocampus to record neuronal firing during the DNMS task.
Human Clinical Trial for Schizophrenia
Objective: To evaluate the efficacy and safety of this compound as an add-on therapy for cognitive deficits in patients with schizophrenia.
Protocol:
-
Study Population: Patients with a stable diagnosis of schizophrenia.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients received either this compound (900 mg three times daily) or a placebo in addition to their standard antipsychotic medication.
-
Outcome Measures: A battery of cognitive tests was administered at baseline and at specified follow-up points to assess changes in cognitive function. Clinical symptoms were also monitored.
-
Statistical Analysis: The change in cognitive scores from baseline was compared between the this compound and placebo groups.
Visualizing the Mechanisms and Workflows
To better understand the context of this compound's action, the following diagrams illustrate its signaling pathway and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CX-516 - Wikipedia [en.wikipedia.org]
CX516: A Reference Standard for the Next Generation of Nootropic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CX516, a first-generation ampakine, with other notable nootropic compounds. It is designed to serve as a resource for researchers screening novel cognitive enhancers, offering objective performance data from preclinical studies and detailed experimental protocols for key assays.
Introduction to this compound and the Ampakine Class
This compound, also known as Ampalex, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an "ampakine," it enhances glutamatergic neurotransmission, a mechanism central to synaptic plasticity, learning, and memory.[2][3] Specifically, this compound slows the deactivation of the AMPA receptor channel in response to glutamate, leading to a prolonged excitatory postsynaptic current.[4] While its clinical development was hampered by low potency and a short half-life, this compound remains a crucial reference compound in nootropic research, providing a benchmark against which newer, more potent molecules are evaluated.[1]
Comparative Analysis of Nootropic Compounds
The efficacy of nootropic compounds is typically assessed through a battery of behavioral and electrophysiological tests. This section compares this compound with other ampakines and classic nootropics across several key experimental paradigms.
Behavioral Assays for Learning and Memory
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents. The primary measures are escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat | 35 mg/kg | Improved memory for odor discrimination and performance in the water maze.[4] | --INVALID-LINK-- |
| Piracetam | Rat | 400 mg/kg | Significantly increased the number of entries and time spent in the target quadrant compared to scopolamine-treated group. | --INVALID-LINK-- |
| Aniracetam | Mouse (C57BL/6J) | 50 mg/kg/day | No significant difference in escape latency or path length compared to control in healthy mice.[5] | --INVALID-LINK-- |
| Nefiracetam | Rat | 3 and 9 mg/kg | Attenuated Morris water maze deficits following traumatic brain injury. | --INVALID-LINK-- |
Passive Avoidance Test
This task assesses fear-motivated memory. A rodent learns to avoid an environment in which it has received an aversive stimulus (e.g., a mild footshock). The latency to enter the aversive compartment is the primary measure of memory retention.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Piracetam | Chick | 10 or 50 mg/kg | Post-training injections increased recall for the task 24 hours later.[1] | --INVALID-LINK-- |
| Piracetam | Mouse | 100 mg/kg (twice daily) | Antagonized ethanol-induced learning impairment, reflected by longer latency to enter the dark compartment.[6] | --INVALID-LINK-- |
Delayed-Nonmatch-to-Sample (DNMS) Task
The DNMS task is a measure of short-term recognition memory. An animal is presented with a sample stimulus and, after a delay, must choose the novel stimulus from a pair.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat | 35 mg/kg | Marked and progressive improvement in performance, with up to a 25% increase from baseline, especially at longer delays.[7] | --INVALID-LINK-- |
| CX717 | Monkey | 0.8 mg/kg (IV) | Markedly improved mean overall DNMS performance by 15%.[2] | --INVALID-LINK-- |
Electrophysiological Assays for Synaptic Plasticity
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a cellular model for learning and memory. The primary measure is the increase in the field excitatory postsynaptic potential (fEPSP) slope.
| Compound | Preparation | Concentration | Key Findings | Reference |
| This compound | Rat Hippocampal Slices | Not Specified | Decreased the amount of afferent activity required to induce LTP.[4] | --INVALID-LINK-- |
| Aniracetam | Rat Hippocampal Slices | Not Specified | Facilitates LTP formation; rats treated with aniracetam reached maximal LTP induction more quickly.[8] | --INVALID-LINK-- |
| Noopept | Not Specified | Not Specified | Influences Long-Term Potentiation (LTP), which is associated with neuroplasticity that allows long-term memories to form. | --INVALID-LINK-- |
Detailed Experimental Protocols
Morris Water Maze
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (typically 10 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues.
Procedure:
-
Acquisition Phase (4-5 days):
-
Rats are given 4 trials per day to find the hidden platform.
-
Each trial starts from one of four randomized starting positions.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The time to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are recorded.
-
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.
Apparatus:
-
A two-chambered box with a light and a dark compartment, connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Procedure:
-
Training Trial:
-
A rat is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild, brief footshock is delivered.
-
The rat is then returned to its home cage.
-
-
Retention Trial (typically 24 hours later):
-
The rat is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded (up to a maximum time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.
-
Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To measure synaptic plasticity in vitro.
Preparation:
-
Acute hippocampal slices (300-400 µm thick) are prepared from a rat brain.
-
Slices are maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF).
Procedure:
-
Baseline Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Baseline field excitatory postsynaptic potentials (fEPSPs) are recorded for 15-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
A high-frequency stimulation (HFS) protocol is delivered (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
fEPSPs are recorded for at least 60 minutes following HFS.
-
The slope of the fEPSP is measured, and the percentage increase from baseline is calculated to quantify the magnitude of LTP.
-
Visualizing the Mechanisms and Workflow
AMPA Receptor Signaling Pathway
Caption: AMPA receptor signaling pathway modulated by this compound.
Nootropic Screening Workflow
Caption: A typical workflow for novel nootropic screening.
Logical Relationship of this compound as a Reference Compound
Caption: Logical flow of using this compound as a reference.
Conclusion
This compound, despite its limitations in clinical applications, serves as an invaluable tool in the ongoing search for effective cognitive enhancers. Its well-characterized mechanism of action and established effects in preclinical models provide a solid foundation for the comparative evaluation of novel nootropic candidates. By utilizing standardized experimental protocols and referencing the performance of compounds like this compound, researchers can more effectively identify and advance the next generation of therapies for cognitive disorders.
References
- 1. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 2. Receptor changes and LTP: an analysis using aniracetam, a drug that reversibly modifies glutamate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper Details | Paper Digest [paperdigest.org]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. Effect of nootropic dipeptide noopept on CA1 pyramidal neurons involves α7AChRs on interneurons in hippocampal slices from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel nootropic dipeptide Noopept increases inhibitory synaptic transmission in CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of CX516 on Various Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, a member of the ampakine class of drugs, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to a site on the AMPA receptor distinct from the glutamate binding site, this compound potentiates receptor activity, primarily by slowing the deactivation and desensitization of the channel in response to glutamate.[1] This modulation of AMPA receptor function has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions, including Alzheimer's disease, ADHD, and schizophrenia.[2] However, the effects of this compound are not uniform across all neuronal populations, a critical consideration for its therapeutic application and for understanding its impact on neural circuit function. This guide provides a comparative analysis of the differential effects of this compound on various neuronal populations, supported by experimental data.
Comparative Efficacy of this compound on Hippocampal Neurons
The hippocampus, a brain region crucial for learning and memory, is a primary target for cognitive enhancers like this compound. Research has revealed that this compound exerts distinct effects on the principal excitatory neurons (pyramidal cells) and the inhibitory interneurons within this region.
Quantitative Data Summary
| Neuronal Population | Parameter | Effect of this compound | Reference |
| Hippocampal CA1 Pyramidal Cells | Excitatory Postsynaptic Current (EPSC) Amplitude | 2-3 times larger increase compared to interneurons | [1] |
| Hippocampal Interneurons (Stratum Radiatum & Oriens) | Excitatory Postsynaptic Current (EPSC) Amplitude | Smaller increase compared to pyramidal cells | [1] |
| Hippocampal Stratum Radiatum Giant Cells | Excitatory Postsynaptic Current (EPSC) Amplitude | 6 times smaller increase compared to pyramidal cells | [1] |
| Hippocampal CA1 and CA3 Pyramidal Cells | Firing Rate (during correct trials of a memory task) | 100-350% increase | [3] |
Differential Effects in Cortical Regions
The effects of this compound also vary across different cortical areas, suggesting a region-specific modulation of neuronal activity.
Quantitative Data Summary
| Brain Region | Neuronal Population | Effect of this compound | Reference |
| Prelimbic Prefrontal Cortex (PL-PFC) | Not specified | Analgesic effect | |
| Anterior Cingulate Cortex (ACC) | Excitatory Neurons | No significant change in nociceptive response |
Signaling Pathways and Experimental Workflows
The differential effects of this compound can be attributed to its mechanism of action at the molecular level and the specific experimental conditions under which its effects are studied.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of AMPA receptors. This modulation enhances glutamatergic neurotransmission, which in turn can activate downstream signaling cascades, including those involved in synaptic plasticity and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow for Hippocampal Slice Electrophysiology
The following diagram outlines a typical workflow for studying the effects of this compound on synaptic transmission in hippocampal slices.
Detailed Experimental Protocols
Hippocampal Slice Electrophysiology (based on Xia et al., 2005)
-
Animal Model: Sprague-Dawley rats (postnatal days 14-21).
-
Slice Preparation: Hippocampi were dissected in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose. Transverse slices (400 µm) were prepared using a vibratome.
-
Recording: Slices were transferred to a recording chamber and continuously perfused with oxygenated ACSF at 30-32°C. Whole-cell patch-clamp recordings were obtained from visually identified CA1 pyramidal neurons and interneurons in the stratum radiatum and stratum oriens.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) were evoked by electrical stimulation of the Schaffer collateral-commissural pathway.
-
Drug Application: this compound was bath-applied at a concentration of 50 µM.
-
Data Analysis: The amplitude of evoked EPSCs was measured before and after drug application to determine the percentage of potentiation.
In Vivo Electrophysiology in Behaving Rats (based on Hampson et al., 1998)
-
Animal Model: Male Long-Evans rats.
-
Surgical Implantation: Rats were implanted with a microelectrode array in the CA1 and CA3 regions of the hippocampus.
-
Behavioral Task: Animals were trained on a delayed non-match-to-sample (DNMS) task, a test of short-term memory.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 5-15 mg/kg.
-
Electrophysiological Recording: Neuronal firing (action potentials) was recorded from hippocampal pyramidal neurons and interneurons while the rats performed the DNMS task.
-
Data Analysis: The firing rates of individual neurons were analyzed and correlated with the different phases of the behavioral task (e.g., sample phase, delay phase, choice phase) and with correct versus incorrect trial performance.
Conclusion
The ampakine this compound demonstrates significant differential effects on various neuronal populations. Its potentiation of excitatory transmission is more pronounced in hippocampal pyramidal neurons compared to interneurons, a finding with important implications for its effects on hippocampal network activity and its potential as a cognitive enhancer. Furthermore, the region-specific effects of this compound underscore the complexity of AMPA receptor modulation in the brain. Understanding these differential effects is paramount for the targeted development of future therapeutics aimed at modulating glutamatergic signaling for the treatment of neurological and psychiatric disorders. The provided experimental data and protocols offer a foundation for further research into the nuanced actions of this compound and other AMPA receptor modulators.
References
- 1. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CX516: A Procedural Guide
For researchers, scientists, and drug development professionals handling CX516 (Ampalex), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every research chemical are not always readily available, a systematic approach based on established safety protocols can ensure safe and compliant waste management. This guide provides essential, step-by-step logistical information for the proper disposal of this compound.
Immediate Safety and Operational Plan
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). Before proceeding with any disposal procedures for this compound, it is imperative to obtain and thoroughly review its SDS. This document provides comprehensive information on the chemical's hazards, handling, storage, and disposal.
Key Experimental Protocol: Chemical Identification and Hazard Assessment
-
Review Critical Sections of the SDS:
-
Section 2: Hazard Identification: This will detail the physical and health hazards associated with this compound.
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: This will specify the necessary Personal Protective Equipment (PPE), such as gloves, safety glasses, or respiratory protection.
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical and is the most crucial section for this procedure.
-
Quantitative Data and Chemical Properties
Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.[1][2][3][4][5][6]
| Property | Value |
| Chemical Name | 1-(quinoxalin-6-ylcarbonyl)piperidine |
| Synonyms | Ampalex, BDP-12 |
| CAS Number | 154235-83-3 |
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.29 g/mol |
| Appearance | Solid Powder |
| Solubility | DMSO: ~50 mg/mL, Water: ~48 mg/mL, Ethanol: ~10 mg/mL |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with the information provided in its SDS, as well as institutional and local environmental regulations.
-
Consult the SDS: Refer to Section 13 of the SDS for specific disposal instructions. This will indicate if this compound is considered hazardous waste.
-
Segregate Chemical Waste: To prevent dangerous reactions, chemical waste must be segregated into compatible streams. Information on chemical incompatibilities can be found in Section 10 (Stability and Reactivity) of the SDS.
-
Use Designated Hazardous Waste Containers:
-
Select a container that is chemically compatible with this compound.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Clearly label the container as "Hazardous Waste" and list the full chemical name of its contents.
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container. Never dispose of laboratory chemicals down the drain unless explicitly permitted by the SDS and your EHS office.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations, as well as your institution's specific policies for chemical waste disposal.
References
Essential Safety and Handling Protocols for CX516
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of CX516
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound in solid or solution form. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately after handling the compound. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect against skin contact. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powdered form of this compound to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]
Storage:
-
Temperature: Store this compound powder at -20°C for long-term stability.[3][4]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including unused compounds, contaminated solutions, and disposable labware, in a designated and properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "1-(Quinoxalin-6-ylcarbonyl)piperidine" and any other institutional or regulatory required information.
-
Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash. Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
